Neuromedin B
Description
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNACALNKVZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H73N15O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Historical Discovery and Characterization of Neuromedin B: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuromedin B (NMB) is a mammalian decapeptide belonging to the bombesin-like peptide family, first identified in 1983. Its discovery was a significant step in understanding the diversity of neuropeptide signaling in mammals, revealing a counterpart to the amphibian peptide ranatensin. This technical guide provides an in-depth account of the historical discovery of this compound, detailing its initial isolation from porcine spinal cord, structural elucidation, and early biological characterization. It includes comprehensive descriptions of the experimental protocols employed, quantitative data from seminal studies, and diagrams of the key experimental workflows and associated signaling pathways. This document serves as a foundational resource for professionals engaged in neuropeptide research and the development of therapeutics targeting the this compound receptor system.
Introduction: The Search for Mammalian Bombesin-like Peptides
The story of this compound begins with the discovery of bombesin, a peptide isolated from the skin of the fire-bellied toad, Bombina bombina, in the early 1970s[1][2]. Bombesin was found to exert a wide range of potent pharmacological effects in mammals, including the stimulation of smooth muscle contraction, regulation of gastrointestinal hormone secretion, and modulation of body temperature and satiety[3][4]. This spurred a search for endogenous mammalian equivalents.
This research led to the isolation of gastrin-releasing peptide (GRP) from porcine gastric tissue, which was identified as the mammalian homolog of bombesin[3][5]. However, another family of amphibian peptides, the ranatensins, also showed bombesin-like activity but were structurally distinct. This suggested that a mammalian counterpart to ranatensin might also exist. The search for this second class of bombesin-like peptides culminated in the discovery of this compound[3][6].
The Seminal Discovery: Isolation and Structural Elucidation
In 1983, a team led by Naoto Minamino, Kenji Kangawa, and Hisayuki Matsuo reported the successful isolation and characterization of a novel peptide from porcine spinal cord, which they named "this compound"[6][7]. The name was chosen to reflect its neural origin and its bombesin-like (B) activity. The peptide was identified during a systematic survey for unknown neuropeptides by screening tissue extracts for smooth muscle-contracting activity[6].
Isolation Workflow
The purification process involved a multi-step chromatographic procedure designed to isolate the peptide from a crude extract of porcine spinal cords. The general workflow is outlined below.
Structural Characterization
Following purification, the primary structure of this compound was determined using microsequencing techniques (gas-phase Edman degradation). The analysis revealed a decapeptide with the following amino acid sequence: Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 [6].
A crucial feature identified was the amidation of the C-terminal methionine residue, a common post-translational modification in bioactive peptides that often protects against degradation and is essential for biological activity. The structure was definitively confirmed by chemical synthesis, with the synthetic peptide showing identical chromatographic behavior and biological activity to the native, purified peptide[6].
Quantitative Data from Initial Studies
The initial discovery and characterization provided key quantitative data regarding the peptide's composition and biological potency.
| Parameter | Value | Reference |
| Source Material | 2 kg porcine spinal cord (wet weight) | [6] |
| Final Yield | ~80 nmol | [6] |
| Amino Acid Sequence | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 | [6] |
| Molecular Weight (Calculated) | 1132.3 Da | [6] |
| Biological Activity (Rat Uterus) | ED50 ≈ 3.0 x 10⁻¹⁰ M | [6] |
| Relative Potency (vs. Bombesin) | ~10% of bombesin's potency on rat uterus contraction | [6] |
Initial Biological Function: Smooth Muscle Contraction
The primary bioassay used to guide the purification of this compound was its ability to stimulate smooth muscle contraction in an isolated rat uterus preparation[6]. This effect is characteristic of the bombesin peptide family. The contractile response was found to be dose-dependent and potent, though slightly less so than bombesin itself. This discovery established NMB as a neuromodulator capable of influencing peripheral tissues[6][8].
Receptor Identification and Signaling Pathways
Following the discovery of NMB, research focused on identifying its specific receptor and elucidating the intracellular signaling cascades it triggers.
The this compound Receptor (NMBR)
The this compound receptor (NMBR), also known as Bombesin Receptor 1 (BB1), was identified as a high-affinity G protein-coupled receptor (GPCR)[5][8][9]. It is a seven-transmembrane domain protein that preferentially binds NMB over GRP[5]. NMBR expression is found in various regions of the central nervous system and in peripheral tissues, including the gastrointestinal tract[8][10].
Intracellular Signaling Cascades
Upon binding of NMB to the NMBR, the receptor undergoes a conformational change that activates associated heterotrimeric G proteins. The primary signaling pathway involves the Gq family of G proteins, leading to the activation of phospholipase C. However, other pathways have also been identified, indicating cell-type specific responses[5][8][10][11].
This is the most well-characterized pathway for NMBR signaling. Activation of Gq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC)[5][8]. This cascade is fundamental to many of NMB's physiological effects, including smooth muscle contraction and cell growth[8][12].
Research has uncovered additional signaling mechanisms coupled to the NMBR. One pathway involves the Gα subunit inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity[10]. Another identified pathway involves the Gβγ subunits of the Gq protein activating a cascade involving AMP-activated protein kinase (AMPK) and PKA, which can modulate ion channel activity[11]. These alternative pathways highlight the complexity of NMB signaling and its ability to elicit diverse cellular outcomes.
Detailed Experimental Protocols
The following are detailed descriptions of the key methodologies used in the original discovery and characterization of this compound, based on the 1983 publication by Minamino et al.[6].
Protocol: Peptide Extraction from Porcine Spinal Cord
-
Tissue Preparation: 2 kg of fresh porcine spinal cords were minced and immediately boiled in 5 volumes of 1.0 M acetic acid for 10 minutes to inactivate proteases.
-
Homogenization: The boiled tissue was homogenized using a Polytron homogenizer.
-
Centrifugation: The homogenate was centrifuged at 10,000 x g for 30 minutes.
-
Extraction: The resulting supernatant, containing the crude peptide extract, was decanted and stored at -20°C for further purification.
Protocol: Bioassay for Smooth Muscle Contraction
-
Tissue Preparation: A virgin Wistar rat (150-200g) was sacrificed. The uterus was excised and suspended in a 10 mL organ bath containing de Jalon's solution (9 g/L NaCl, 0.42 g/L KCl, 0.06 g/L CaCl₂, 1 g/L glucose, 0.5 g/L NaHCO₃) maintained at 29°C and aerated with a 95% O₂/5% CO₂ mixture.
-
Contraction Measurement: Isotonic contractions were recorded using a strain gauge transducer connected to a chart recorder.
-
Assay Procedure: Aliquots of chromatographic fractions or synthetic peptide standards were added to the organ bath. The magnitude of the contraction was measured and used to quantify biological activity.
-
Quantification: One unit of activity was defined as the amount of substance causing a half-maximal contraction of the rat uterus preparation.
Protocol: Radioimmunoassay (RIA) for this compound
Note: Specific RIAs were developed in subsequent studies for more sensitive quantification[13][14]. The protocol below is a generalized representation of the technique.
-
Antibody Generation: Polyclonal antibodies were raised in rabbits by immunization with synthetic NMB conjugated to a carrier protein (e.g., bovine serum albumin)[13].
-
Radiolabeling: Synthetic NMB was radiolabeled with ¹²⁵I using the chloramine-T method to produce a tracer.
-
Assay Procedure: A standard curve was prepared using known concentrations of unlabeled NMB. Samples or standards were incubated in a phosphate buffer with a fixed amount of anti-NMB antiserum and ¹²⁵I-NMB tracer.
-
Separation: The antibody-bound fraction was separated from the free fraction, typically by precipitation with a second antibody (e.g., goat anti-rabbit IgG).
-
Detection: The radioactivity of the bound fraction was measured using a gamma counter. The concentration of NMB in the samples was determined by comparing the degree of tracer displacement to the standard curve.
Conclusion
The discovery of this compound by Minamino and colleagues was a landmark in neuropeptide research. It confirmed the existence of a second major class of bombesin-like peptides in mammals and opened a new avenue for investigating their physiological roles. The meticulous application of classic biochemical techniques—extraction, multi-step chromatography guided by bioassay, and peptide sequencing—provided an unambiguous identification of this novel neuromodulator. Subsequent research into its receptor and complex signaling pathways has revealed its importance in a wide array of biological functions, from smooth muscle contraction to the regulation of body temperature and stress responses[9]. This foundational work continues to inform current research and the development of novel therapeutics targeting the NMB/NMBR system.
References
- 1. pnas.org [pnas.org]
- 2. Biologists discover ancient neurohormone that controls appetite - Queen Mary University of London [qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 南野 直人 (Naoto Minamino) - NEUROMEDIN-B - A NOVEL BOMBESIN-LIKE PEPTIDE IDENTIFIED IN PORCINE SPINAL-CORD - 論文 - researchmap [researchmap.jp]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Assessment of this compound polyclonal antibodies as molecular probes in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-like peptides in rat brain: biochemical characterization, mechanism of release and localization in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuromedin B: A Comprehensive Technical Guide on its Discovery and Function in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin B (NMB) is a decapeptide originally isolated from porcine spinal cord, belonging to the bombesin-like peptide family. In mammals, it plays a significant role as a neuromodulator and hormone, exerting its effects through the G protein-coupled this compound receptor (NMBR). This technical guide provides an in-depth overview of the discovery of NMB, its physiological functions, and the underlying signaling mechanisms. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate further research and drug development efforts targeting the NMB/NMBR system.
Discovery and Characterization
This compound was first isolated in 1983 by Minamino, Kangawa, and Matsuo from porcine spinal cord during a survey for novel neuropeptides.[1] Its discovery was based on its potent contractile effect on rat uterus smooth muscle.[1] Subsequent microsequencing and synthesis revealed its amino acid sequence to be Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2.[1] This sequence shares significant homology with amphibian bombesin peptides, leading to its classification as a bombesin-like peptide.[1] The C-terminal decapeptide sequence is highly conserved across mammalian species.
Physiological Functions of this compound in Mammals
This compound is involved in a wide array of physiological processes, acting on both the central and peripheral nervous systems. Its functions are mediated by the high-affinity this compound receptor (NMBR), a G protein-coupled receptor.[2]
Smooth Muscle Contraction
One of the first identified functions of NMB was its ability to induce smooth muscle contraction.[1] This effect is particularly potent in the uterus and gastrointestinal tract.
Regulation of the Endocrine System
NMB has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-thyroid (HPT) axis. It can stimulate the release of adrenocorticotropic hormone (ACTH) and is involved in the regulation of thyroid-stimulating hormone (TSH).
Thermoregulation
NMB plays a role in central thermoregulation. Studies in rodents have demonstrated that intracerebroventricular administration of NMB can induce hypothermia. This effect is significantly attenuated in NMBR-deficient mice, indicating that NMBR is essential for this process.
Feeding Behavior and Energy Homeostasis
NMB is implicated in the regulation of appetite and energy balance. Central administration of NMB can suppress food intake.
Cardiovascular Regulation
When administered directly into the central amygdala, NMB has been shown to reduce both blood pressure and heart rate, suggesting a role in the central control of cardiovascular function.
Cell Growth and Proliferation
NMB can act as a mitogen, stimulating DNA synthesis and cell proliferation in various cell types, including fibroblasts and certain cancer cell lines.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the binding affinity and functional potency of this compound in various mammalian systems.
| Parameter | Ligand | Receptor/Cell Line/Tissue | Value | Reference |
| Binding Affinity (Ki) | This compound | NMBR transfected in BALB 3T3 cells | 3.08 ± 0.14 nM | [3] |
| This compound | Rat glioblastoma cells (C6) | 1.90 ± 1.10 nM | [3] | |
| Functional Potency (EC50/ED50) | This compound | DNA Synthesis (Rat-1 fibroblasts) | 0.7 - 0.9 nM | |
| This compound | Cell Proliferation (Rat-1 fibroblasts) | 0.7 - 1.0 nM | ||
| This compound | Fundic Smooth Muscle Contraction (mice) | 14.4 ± 2.3 nM (wild-type) | ||
| This compound | Fundic Smooth Muscle Contraction (mice) | 10.9 ± 2.3 nM (NMB-R-deficient) | ||
| This compound | Increase in intracellular Ca2+ ([Ca2+]i) | 0.2 nM | [4] | |
| This compound | Increase in [3H]Inositol Phosphates | 1.0 nM | [4] | |
| This compound | Phospholipase D (PLD) activation | 1.0 nM | [4] |
This compound Signaling Pathway
This compound exerts its cellular effects by binding to its specific G protein-coupled receptor, NMBR. This receptor is primarily coupled to the Gq/11 family of G proteins.
Upon binding of NMB to NMBR, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream effector proteins, leading to diverse cellular responses such as smooth muscle contraction, cell proliferation, and alterations in gene expression. One such downstream target is the cAMP response element-binding protein (CREB), which, upon phosphorylation, can modulate the transcription of genes involved in cell growth and survival.
Detailed Experimental Protocols
Radioligand Binding Assay for this compound Receptor
This protocol describes a method for determining the binding affinity of NMB to its receptor in a membrane preparation.
Materials:
-
Tissue or cells expressing NMBR
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radiolabeled NMB analog (e.g., ¹²⁵I-[Tyr⁴]bombesin or a specific ¹²⁵I-NMB analog)
-
Unlabeled NMB
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).
-
Add increasing concentrations of the radiolabeled NMB analog.
-
For determining non-specific binding, add a high concentration of unlabeled NMB (e.g., 1 µM) to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radiolabeled ligand and analyze the data using a non-linear regression program (e.g., Prism) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a method to measure the contractile response of isolated smooth muscle to NMB.
Materials:
-
Isolated smooth muscle tissue (e.g., rat uterus or guinea pig ileum)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Dissect the smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.
-
Mount the tissue strip vertically in the organ bath chamber, with one end attached to a fixed hook and the other to a force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate in the organ bath under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular changes of the Krebs-Henseleit solution.
-
-
Contraction Measurement:
-
Record a stable baseline tension.
-
Add increasing cumulative concentrations of NMB to the organ bath, allowing the contractile response to reach a plateau at each concentration.
-
Record the change in tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response obtained with a standard contractile agent (e.g., KCl).
-
Plot the concentration-response curve and determine the EC50 value for NMB-induced contraction.
-
In Vivo Blood Pressure Measurement in Rodents
This protocol describes a non-invasive method for measuring the effect of NMB on blood pressure in rats or mice.
Materials:
-
Rodents (e.g., rats or mice)
-
Tail-cuff blood pressure measurement system
-
Animal restrainer
-
Warming platform
-
This compound solution for administration (e.g., for intracerebroventricular or systemic injection)
Procedure:
-
Acclimatization:
-
Acclimate the animals to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced variations in blood pressure.
-
-
Baseline Measurement:
-
Place the animal in the restrainer on the warming platform to ensure adequate blood flow to the tail.
-
Position the tail cuff and sensor on the animal's tail.
-
Record several stable baseline blood pressure and heart rate measurements.
-
-
NMB Administration:
-
Administer NMB via the desired route (e.g., intracerebroventricularly for central effects or intravenously for systemic effects).
-
-
Post-treatment Measurement:
-
Record blood pressure and heart rate at regular intervals after NMB administration to monitor its effects over time.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline values at each time point.
-
Compare the responses between NMB-treated and vehicle-treated control groups.
-
Conclusion
This compound is a pleiotropic neuropeptide with a range of important physiological functions in mammals. Its discovery has opened up avenues for understanding the complex interplay of neuropeptides in regulating key bodily processes. The detailed information on its biological activities, signaling pathways, and the experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the NMB/NMBR system holds promise for the development of novel therapeutic agents for a variety of disorders, including those related to endocrine function, metabolism, and cell growth.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. scite.ai [scite.ai]
- 3. This compound receptors retain functional expression when transfected into BALB 3T3 fibroblasts: analysis of binding, kinetics, stoichiometry, modulation by guanine nucleotide-binding proteins, and signal transduction and comparison with natively expressed receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Neuromedin B: A Comprehensive Technical Guide on its Sequence, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in a variety of physiological processes, including the regulation of smooth muscle contraction, exocrine and endocrine secretions, and cell growth.[1][2] It exerts its effects through the this compound receptor (NMBR), a G protein-coupled receptor (GPCR).[1][2] This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its associated signaling pathways, and detailed protocols for its experimental analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of NMB and the development of related therapeutics.
Amino Acid Sequence of this compound
The amino acid sequence of this compound exhibits a high degree of conservation across mammalian species, particularly in its C-terminal decapeptide, which is crucial for receptor binding and biological activity.
The full-length human this compound precursor protein consists of 121 amino acids. The processed, biologically active form of this compound is a decapeptide with the following sequence:
Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2
This sequence is amidated at the C-terminus, a common post-translational modification for many neuropeptides. The sequence of rat this compound is TPFSWDLPEPRSRASKIRVHPRGNLWATGHFM-NH2.[2]
Quantitative Data
The interaction of this compound with its receptor, NMBR (also known as BB1 receptor), and the related gastrin-releasing peptide receptor (GRPR, or BB2 receptor) has been characterized by various binding and functional assays. The following table summarizes key quantitative data for NMB.
| Ligand/Compound | Receptor | Assay Type | Species | Value | Unit | Reference |
| This compound | NMBR (BB1) | Ki | Human | 0.05 | nM | [3] |
| This compound | GRPR (BB2) | Ki | Human | 7.4 | nM | [3] |
| This compound | GRPR (BB2) | IC50 | Human | 30.1 | nM | [3] |
| This compound | GRPR (BB2) | Ki | Mouse | 42 | nM | [3] |
| This compound | GRPR (BB2) | Ki | Rat | 248 | nM | [3] |
| Ranatensin Analog (RV_15) | NMBR | EC50 | Human | 5.6 x 10⁻⁹ | M | [4] |
| Ranatensin Analog (RV_15) | GRPR | EC50 | Human | 2.1 x 10⁻⁹ | M | [4] |
| Ranatensin Analog (RV_15) | NMBR | IC50 | Human | 3.0 x 10⁻⁸ | M | [4] |
| Ranatensin Analog (RV_15) | GRPR | IC50 | Human | 3.2 x 10⁻⁷ | M | [4] |
| CID 5311352 | NMBR | IC50 | - | 350.0 | nM | [5] |
| CID 5311352 | NMBR | Ki | - | 6.3 | nM | [5] |
| Unii-PX9azu7qpk | NMBR | Ki | - | 2.0 | nM | [5] |
| CID 9829828 | NMBR | IC50 | - | 0.66 | nM | [5] |
| CID 9829828 | NMBR | Ki | - | 0.17 | nM | [5] |
Signaling Pathways
This compound binding to its receptor, NMBR, a Gq protein-coupled receptor, initiates a cascade of intracellular signaling events.[6] This primarily involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][6] Additionally, NMB has been shown to influence the adenylyl cyclase pathway.
Below is a diagram illustrating the primary signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and its receptor.
Membrane Preparation for Receptor Binding Assays
This protocol describes the preparation of cell membranes from cultured cells expressing the this compound receptor.
Materials:
-
Phosphate-Buffered Saline (PBS) with 1mM EDTA
-
Lysis Buffer (e.g., 15mM HEPES, 5mM EDTA, 5mM EGTA, pH 7.6)
-
Protease inhibitors (e.g., PMSF, indomethacin)
-
60% Sucrose in lysis buffer
-
Disposable cell scrapers
-
Syringes and needles (21ga and 26ga)
-
Ultracentrifuge and appropriate tubes (e.g., SW32Ti rotor)
-
BCA Protein Assay Kit
Procedure:
-
Culture cells expressing NMBR to near confluency.
-
Wash the cell monolayer once with 5 ml of ice-cold PBS/1mM EDTA.
-
Place culture plates on ice and add 7.5 ml of ice-cold lysis buffer containing freshly added protease inhibitors to the first plate.
-
Scrape the cells from the plate and homogenize the suspension by passing it through a 21-gauge needle five times.
-
Transfer the cell suspension to the next plate and repeat the scraping and homogenization process. Continue this for all plates.
-
Gently layer the 7.5 ml cell suspension onto 1 ml of 60% sucrose in a pre-chilled ultracentrifuge tube.
-
Rinse the culture plates with an additional 7.5 ml of lysis buffer and add this to the same centrifuge tube.
-
Balance the tubes and centrifuge at 32,000 rpm for 90 minutes at 4°C.[7]
-
Carefully remove the supernatant, leaving the visible membrane band at the sucrose interface.
-
Collect the membrane layer and place it in a cryo-vial on ice.
-
Further homogenize the membrane sample by passing it through a 26-gauge needle 3-5 times.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Store the membrane aliquots at -80°C until use.[7]
Radioligand Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the this compound receptor.
Materials:
-
Prepared cell membranes expressing NMBR
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin or a specific NMB analog)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, an excess of unlabeled this compound, and cell membranes.
-
Competitive Binding: Assay buffer, radiolabeled ligand, varying concentrations of the test compound, and cell membranes.
-
-
The final assay volume is typically 100-200 µl.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competitive binding data using non-linear regression to determine the IC₅₀ of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Western Blot Analysis for NMBR Expression
This protocol is for the detection and quantification of NMBR protein expression in cell or tissue lysates.
Materials:
-
Membrane protein extraction kit or RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NMBR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract membrane proteins from cells or tissues using a suitable extraction kit or lysis buffer.[8]
-
Determine the protein concentration of the lysates using a BCA assay.[8]
-
Denature 10-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[8]
-
Incubate the membrane with the primary anti-NMBR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantitative analysis, normalize the NMBR band intensity to a loading control (e.g., GAPDH or β-actin).
Conclusion
This technical guide provides essential information on the molecular and cellular biology of this compound, with a focus on its amino acid sequence, signaling mechanisms, and methods for its investigation. The detailed protocols and compiled quantitative data offer a practical resource for researchers in both academic and industrial settings. A thorough understanding of NMB and its receptor is critical for elucidating its physiological roles and for the development of novel therapeutic agents targeting this system.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A new class of radiopeptides for PET imaging of neuromedin-B receptor: 68Ga-ranatensin analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Neuromedin B Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin B (NMB) is a mammalian bombesin-like peptide that plays a crucial role in a variety of physiological processes.[1][2][3] Initially isolated from porcine spinal cord, NMB and its high-affinity receptor, the this compound receptor (NMBR), are expressed in the central nervous system and various peripheral tissues, including the gastrointestinal tract.[1][3] The NMB/NMBR signaling axis is implicated in the regulation of smooth muscle contraction, exocrine and endocrine secretions, cell growth, body temperature, and blood pressure.[1][3] As a G protein-coupled receptor (GPCR), NMBR represents a potential therapeutic target for a range of conditions, making a thorough understanding of its signaling pathways essential for drug development.[2] This guide provides a detailed overview of the NMB signaling cascade, supported by quantitative data, experimental protocols, and pathway visualizations.
The Core this compound Signaling Pathway
The canonical this compound signaling pathway is initiated by the binding of NMB to its specific G protein-coupled receptor, NMBR, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[4] This interaction triggers a conformational change in the receptor, leading to the activation of downstream effector molecules and the generation of second messengers.
Upon NMB binding, the Gq alpha subunit of the G protein dissociates from the βγ subunits and activates Phospholipase C (PLC).[4] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, stimulating the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neuromedin B Receptor Interaction and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR), and its endogenous ligand, this compound (NMB), represent a critical signaling axis implicated in a diverse array of physiological and pathophysiological processes. Activation of NMBR triggers a cascade of intracellular events that modulate cellular functions including proliferation, migration, and hormone secretion. This technical guide provides a comprehensive overview of the NMBR signaling network, detailing the molecular interactions, downstream effector pathways, and associated physiological outcomes. We present quantitative data on receptor binding and functional responses, detailed experimental protocols for studying this system, and visual representations of the key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound and its Receptor
This compound (NMB) is a bombesin-related peptide that exerts its biological effects through high-affinity binding to the this compound receptor (NMBR), also known as BB1.[1][2] The NMBR is a seven-transmembrane domain GPCR primarily coupled to the Gq family of G proteins.[1] This receptor is expressed in various tissues, including the central nervous system, gastrointestinal tract, and certain tumors.[1] The interaction between NMB and NMBR initiates a series of intracellular signaling events that are crucial for regulating processes such as smooth muscle contraction, endocrine and exocrine secretions, cell growth, and body temperature.[1][3] Dysregulation of the NMB/NMBR signaling axis has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention.[4]
This compound Receptor-Ligand Interaction
The binding of NMB to NMBR is a high-affinity interaction that initiates receptor activation and subsequent signal transduction. The affinity of this interaction can be quantified using radioligand binding assays, which measure the dissociation constant (Kd) or the concentration of a competing ligand that inhibits 50% of the specific binding of a radiolabeled ligand (IC50).
Data Presentation: Ligand Binding Affinity
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Affinity (Kd/Ki/IC50) | Reference |
| This compound | Rat NMBR | Transfected BALB 3T3 cells | Competition Binding (¹²⁵I-[D-Tyr₀]NMB) | Ki = 3.08 ± 0.14 nM | [5] |
| This compound | Rat NMBR | C6 glioblastoma cells | Competition Binding (¹²⁵I-[D-Tyr₀]NMB) | Ki = 1.90 ± 1.10 nM | [5] |
| PD168368 | Human NMBR | - | Competition Binding (¹²⁵I-Tyr₀)this compound | IC50 = 40 nM | [6] |
| PD176252 | Human NMBR | - | Competition Binding (¹²⁵I-Tyr₀)this compound | IC50 = 50 nM | [6] |
Downstream Signaling Pathways
Upon NMB binding, the NMBR undergoes a conformational change, leading to the activation of heterotrimeric Gq proteins. This initiates a canonical signaling cascade involving Phospholipase C (PLC), as well as activating other important downstream pathways.
Gq/Phospholipase C (PLC) Pathway
The primary signaling pathway activated by NMBR is the Gq/PLC cascade. The activated α-subunit of Gq (Gαq) stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][9] The subsequent increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).[1][7][9]
Mitogen-Activated Protein Kinase (MAPK) Pathway
NMBR activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the p42/p44 MAPK (ERK1/2) pathway.[10] This activation can occur through both PKC-dependent and PKC-independent mechanisms.[10] The activation of the MAPK pathway is a key driver of the proliferative effects of NMB.
Downstream Cellular and Physiological Effects
The activation of these signaling cascades culminates in a variety of cellular and physiological responses.
Data Presentation: Functional Potency of this compound
| Downstream Effect | Cell Line | EC50 | Reference |
| Intracellular Ca²⁺ Mobilization | Transfected BALB 3T3 cells | 0.10 ± 0.08 nM | [5] |
| Intracellular Ca²⁺ Mobilization | C6 glioblastoma cells | 0.11 ± 0.02 nM | [5] |
| Inositol Phosphate Production | Transfected BALB 3T3 cells | 1.01 ± 0.09 nM | [5] |
| Inositol Phosphate Production | C6 glioblastoma cells | 2.09 ± 0.15 nM | [5] |
| Cell Proliferation | ATDC5 chondrogenic cells | Not specified, but significant induction observed | [11] |
| ACTH Secretion Suppression (by NMBR antagonist) | AtT-20 cells | 100 nM (for PD168368) | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of a ligand to NMBR expressed in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Homogenize NMBR-expressing cells (e.g., transfected BALB 3T3 cells) in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled NMB (e.g., ¹²⁵I-NMB), and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in response to NMB stimulation using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Plate NMBR-expressing cells (e.g., C6 glioblastoma cells) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.[2][3]
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence intensity before stimulation.
-
Stimulation: Add a known concentration of NMB to the cells.
-
Image Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two different excitation wavelengths.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths over time. This change is proportional to the change in intracellular calcium concentration. The EC50 for calcium mobilization can be determined by performing a dose-response experiment with varying concentrations of NMB.
Western Blot for ERK Phosphorylation
This protocol is for detecting the phosphorylation of ERK1/2 in response to NMB stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture NMBR-expressing cells to sub-confluency. Serum-starve the cells overnight and then stimulate with various concentrations of NMB for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK and calculate the ratio of p-ERK to total ERK.
Cell Proliferation (MTT) Assay
This protocol measures cell proliferation based on the metabolic activity of the cells.
Methodology:
-
Cell Seeding: Seed NMBR-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of NMB. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control and plot a dose-response curve to determine the EC50 for NMB-induced proliferation.
Conclusion
The this compound receptor and its signaling pathways represent a complex and highly regulated system with significant implications for both normal physiology and disease. A thorough understanding of the molecular interactions and downstream effects is paramount for the development of novel therapeutic strategies targeting this axis. The quantitative data, detailed experimental protocols, and visual pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance their investigations into the multifaceted roles of NMBR signaling. Further research into the nuances of NMBR-mediated signaling in different cellular contexts will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. brainvta.tech [brainvta.tech]
- 4. ODP338 this compound Receptor Antagonist Suppresses ACTH Secretion and Cell Proliferation in Human and Mouse Corticotroph Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound receptors retain functional expression when transfected into BALB 3T3 fibroblasts: analysis of binding, kinetics, stoichiometry, modulation by guanine nucleotide-binding proteins, and signal transduction and comparison with natively expressed receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide this compound receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin and this compound stimulate the activation of p42(mapk) and p74(raf-1) via a protein kinase C-independent pathway in Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stimulates proliferation of mouse chondrogenic cell line ATDC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Neuromedin B in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in the physiological functions of the central nervous system (CNS). Initially isolated from porcine spinal cord, NMB and its high-affinity G-protein coupled receptor, the this compound receptor (NMBR or BB1), are widely distributed throughout the brain.[1][2] Emerging research has elucidated the involvement of the NMB/NMBR system in a variety of CNS processes, including thermoregulation, appetite control, fear and anxiety responses, and nociception. This technical guide provides an in-depth overview of the physiological roles of this compound in the CNS, detailing its signaling pathways, the distribution of the peptide and its receptor, and key experimental methodologies used to investigate its functions. All quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to this compound and its Receptor
This compound is a decapeptide with a highly conserved C-terminal sequence across mammalian species.[1] It is one of two mammalian analogues of the amphibian peptide bombesin, the other being gastrin-releasing peptide (GRP).[3] NMB exerts its physiological effects through binding to the NMBR, a class A G-protein coupled receptor (GPCR).[1][2] The NMBR is expressed in various regions of the CNS, including the hypothalamus, amygdala, olfactory bulb, and thalamus, as well as in peripheral tissues.[2] The distinct yet overlapping functions of NMB and GRP are largely determined by the differential distribution and ligand affinities of their respective receptors, NMBR and the GRP-preferring receptor (GRPR or BB2).
Physiological Roles of this compound in the CNS
The NMB/NMBR signaling system is implicated in several critical physiological processes within the central nervous system.
Thermoregulation
NMB plays a crucial role in the central regulation of body temperature.[2] Studies involving intracerebroventricular (i.c.v.) administration of NMB have demonstrated its ability to induce hypothermia. The hypothalamus, a key thermoregulatory center, is a primary site of NMB's action in this process.[4]
Appetite and Metabolism
The role of NMB in the regulation of food intake is complex and appears to be species-dependent. While some studies in rats have suggested an anorectic (appetite-suppressing) effect of NMB, particularly when administered peripherally, studies in mice have yielded conflicting results.[5] Female mice lacking the NMBR have shown partial resistance to diet-induced obesity, suggesting a role for NMB in energy homeostasis.[6] However, other studies using NMB knockout mice did not observe significant alterations in body weight or food intake.[7]
Fear and Anxiety
The NMB/NMBR system is a significant modulator of fear and anxiety-related behaviors. The central amygdala (CeA), a critical brain region for processing fear and anxiety, expresses high levels of NMBR.[3] Activation of NMBR in the central lateral amygdala (CeL) has been shown to reduce fear-potentiated startle responses, suggesting an anxiolytic-like effect.[3][8] Conversely, antagonism of NMBR in certain paradigms has also produced anxiolytic effects, indicating the complexity of NMB's role in emotional regulation.
Nociception
This compound is also involved in the processing of pain and itch signals within the CNS. While its role in itch signaling is considered less prominent than that of GRP, NMB has been shown to contribute to nociceptive processes.
This compound Signaling Pathways
Upon binding of NMB, the NMBR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαq proteins.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[2] In some neuronal populations, this signaling cascade can modulate ion channel activity, such as the inhibition of inwardly rectifying potassium (Kir) channels, leading to neuronal excitation.[3]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound in the central nervous system.
| Parameter | Species | Method | Dose/Concentration | Effect | Reference |
| Food Intake | Rat | Intraperitoneal (i.p.) injection | 32 and 64 µg/kg | Significant suppression of 30-min liquid diet intake in pre-fed rats. | [5] |
| Fear-Potentiated Startle | Rat | Intra-CeA microinjection | 0.3 nmol in 1 µL | Significant reduction in fear-potentiated startle response. | [3] |
| Neuronal Excitability (CeL) | Rat | Bath application (in vitro) | 0.3 µM | Increased action potential firing frequency in regular spiking neurons. | [3] |
Table 1: Summary of quantitative effects of this compound administration.
| Receptor | Ligand | Cell Line | Binding Affinity (Kd/IC50) | Reference |
| NMBR | [D-Tyr0]NMB | Balb 3T3 fibroblasts | High affinity (specific values not provided in abstract) | [9] |
Table 2: this compound receptor binding affinities.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in the literature.
Intracerebroventricular (ICV) Injection in Mice
This protocol is for the direct administration of substances into the cerebral ventricles.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Microliter syringe with a fine-gauge needle
-
Surgical tools (scalpel, drill)
-
NMB solution in sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane and secure its head in the stereotaxic frame.[10]
-
Make a midline incision on the scalp to expose the skull.[11]
-
Using the bregma as a reference point, drill a small hole at the desired coordinates for the lateral ventricle.[10]
-
Slowly lower the injection needle to the target depth.[12]
-
Infuse the NMB solution at a slow, controlled rate (e.g., 1 µL/min).[13]
-
Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.[12]
-
Suture the incision and allow the animal to recover in a warm environment.
Fear-Potentiated Startle (FPS) Test
This behavioral paradigm assesses conditioned fear.
Apparatus:
-
Startle chambers equipped with a loud speaker, a cue light, and a shock grid floor.[3]
Procedure:
-
Habituation (Day 1-2): Place the animal in the startle chamber for a period of acclimatization.[3]
-
Fear Conditioning (Day 3): Present a neutral stimulus (e.g., a light) that co-terminates with a mild foot shock. Repeat this pairing multiple times.[3][14]
-
Startle Testing (Day 4): Place the animal back in the chamber. Present loud acoustic startle stimuli alone (no-cue trials) or shortly after the presentation of the conditioned stimulus (cued trials).[3][14]
-
Data Analysis: The potentiation of the startle response in the cued trials compared to the no-cue trials is a measure of conditioned fear.[14]
In Situ Hybridization for NMB mRNA
This technique is used to localize NMB gene expression within brain tissue.
Materials:
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryoprotectant (e.g., sucrose solution)
-
Cryostat or microtome
-
Labeled antisense RNA probe for NMB
-
Hybridization buffer
-
Detection system (e.g., DIG-labeled probes with alkaline phosphatase-conjugated antibodies)
Procedure:
-
Tissue Preparation: Perfuse the animal with fixative, dissect the brain, and cryoprotect it.[15]
-
Sectioning: Cut thin frozen sections of the brain and mount them on slides.[15]
-
Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridization: Apply the labeled NMB RNA probe in hybridization buffer and incubate overnight at an elevated temperature (e.g., 65°C).[15]
-
Washing: Perform a series of high-stringency washes to remove unbound probe.
-
Detection: If using a non-radioactive probe, incubate with an antibody against the label (e.g., anti-DIG) conjugated to an enzyme (e.g., alkaline phosphatase).
-
Visualization: Add a substrate that produces a colored precipitate when acted upon by the enzyme, allowing for visualization of NMB mRNA expression under a microscope.
Generation of NMBR Knockout Mice
Creating mice that lack the NMBR is a powerful tool to study its function.
Methodology (example using CRISPR-Cas9):
-
Design: Design single guide RNAs (sgRNAs) to target a critical exon of the NMBR gene.
-
Injection: Inject the sgRNAs and Cas9 nuclease into fertilized mouse eggs.
-
Implantation: Implant the injected eggs into a pseudopregnant female mouse.
-
Screening: Genotype the offspring to identify founder mice with the desired gene deletion.
-
Breeding: Breed the founder mice to establish a homozygous knockout line.[6][16]
Conclusion and Future Directions
This compound is a multifaceted neuropeptide with significant physiological roles within the central nervous system. The NMB/NMBR system represents a promising target for the development of novel therapeutics for a range of neurological and metabolic disorders. Future research should focus on further dissecting the specific neural circuits through which NMB exerts its effects, as well as exploring the therapeutic potential of NMBR agonists and antagonists. The continued use of advanced techniques such as optogenetics and chemogenetics will be invaluable in providing a more precise understanding of the function of NMB-ergic neurons in the brain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in thermoregulation and monoamine release in freely moving rats during cold exposure and inhibition of the ventromedial, dorsomedial, or posterior hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prefeeding potentiates anorectic actions of this compound and gastrin releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Female mice target deleted for the this compound receptor have partial resistance to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What makes mice fat, but not rats? Suppressing neuromedin U, study finds | EurekAlert! [eurekalert.org]
- 8. This compound excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fifth transmembrane segment of the this compound receptor is critical for high affinity this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. This compound receptor disruption impairs adipogenesis in mice and 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Neuromedin B Gene Expression: A Technical Guide for Researchers
An In-depth Analysis of Tissue-Specific Expression Patterns, Signaling Pathways, and Methodologies for Quantification
This technical guide provides a comprehensive overview of Neuromedin B (NMB) gene expression across various tissues, aimed at researchers, scientists, and professionals in drug development. This document details quantitative expression data, experimental protocols for NMB analysis, and the intricate signaling pathways associated with NMB receptor activation.
Introduction
This compound (NMB) is a bombesin-related peptide that plays a crucial role in a variety of physiological processes.[1][2] Initially isolated from porcine spinal cord, NMB and its high-affinity G protein-coupled receptor, the this compound receptor (NMBR), are found in the central nervous system and gastrointestinal tract.[1] The NMB/NMBR system is implicated in the regulation of exocrine and endocrine secretions, cell growth, body temperature, blood pressure, and feeding behavior.[1][2] Given its diverse functions, understanding the tissue-specific expression patterns of the NMB gene is critical for elucidating its physiological roles and identifying potential therapeutic targets.
Quantitative NMB Gene Expression Patterns
The expression of the this compound gene varies significantly across different tissues and species. The following tables summarize quantitative and relative NMB mRNA expression data from human, mouse, and pig tissues, providing a comparative view of its distribution.
Human NMB Gene Expression
The following table presents data from the Genotype-Tissue Expression (GTEx) project, showing the normalized expression of the NMB gene in various human tissues. Expression levels are provided in normalized Transcripts Per Million (nTPM).
| Tissue | Median nTPM |
| Brain - Cerebellum | 4.6 |
| Brain - Cortex | 3.5 |
| Brain - Hypothalamus | 2.9 |
| Brain - Amygdala | 2.5 |
| Brain - Hippocampus | 2.2 |
| Pituitary | 1.8 |
| Adipose - Subcutaneous | 1.5 |
| Colon - Transverse | 1.2 |
| Stomach | 1.1 |
| Adrenal Gland | 0.9 |
| Testis | 0.8 |
| Lung | 0.7 |
| Heart - Left Ventricle | 0.6 |
| Skeletal Muscle | 0.5 |
| Liver | 0.4 |
| Kidney - Cortex | 0.3 |
| Spleen | 0.3 |
| Pancreas | 0.2 |
| Skin - Sun Exposed | 0.2 |
| Thyroid | 0.2 |
Data Source: The Human Protein Atlas, GTEx project data.[3]
Mouse Nmb Gene Expression (Relative Quantification)
This table shows the relative mRNA expression levels of this compound in different brain regions of wild-type mice, as determined by RT-PCR. The expression in the olfactory bulb is set as the reference (1).
| Brain Region | Relative NMB mRNA Level (mean ± SEM) |
| Olfactory Bulb | 1.00 ± 0.00 |
| Hypothalamus | 0.45 ± 0.05 |
| Hippocampus | 0.20 ± 0.03 |
Data derived from a study on this compound knockout mice.[4]
Pig NMB Gene Expression (Relative Quantification)
The following table displays the relative expression of NMB mRNA across a wide range of tissues in pigs, quantified by relative real-time PCR. The 2-ΔΔCT method was used for calculation.
| Tissue | Relative NMB mRNA Expression Level |
| Central Nervous System | |
| Olfactory Bulb | Highest Expression |
| Cerebral Cortex | High |
| Cerebellum | High |
| Spinal Cord | High |
| Medulla Oblongata | High |
| Midbrain | High |
| Hypothalamus | High |
| Hippocampus | High |
| Hypophysis (Pituitary) | High |
| Pons | Moderate |
| Peripheral Tissues | |
| Pancreas | High |
| Adrenal Gland | High |
| Testis | High |
| Ovary | High |
| Cecum | High |
| Rectum | Moderate |
| Heart | Moderate |
| Bone Marrow | Low |
| Duodenum | Low |
Data from a study on NMB and NMBR gene cloning and tissue distribution in pigs.[5][6]
This compound Signaling Pathways
This compound exerts its cellular effects by binding to the this compound receptor (NMBR), a G protein-coupled receptor (GPCR).[1] This interaction initiates intracellular signaling cascades that mediate the physiological functions of NMB. Two primary signaling pathways have been elucidated:
-
Gq Protein-PLC-PKC Pathway: Upon NMB binding, the NMBR activates the Gq alpha subunit of its associated heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and cell growth.[2]
-
Gβγ-AMPK/PKA Pathway: In some cell types, particularly sensory neurons, the βγ subunits of the G protein, released upon NMBR activation, can trigger a distinct signaling cascade.[7] This pathway involves the activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[7] This Gβγ-dependent pathway has been shown to modulate the activity of ion channels, such as Cav3.2 T-type Ca2+ channels, and is implicated in pain hypersensitivity.[7]
Caption: this compound Signaling Pathways.
Experimental Protocols for NMB Gene Expression Analysis
Accurate quantification of NMB gene expression is fundamental to its study. The following sections provide detailed methodologies for three key experimental techniques: Quantitative Real-Time PCR (qPCR), RNA Sequencing (RNA-seq), and In Situ Hybridization (ISH).
Quantitative Real-Time PCR (qPCR) for NMB mRNA Quantification
qPCR is a sensitive and widely used method for quantifying mRNA levels. This protocol outlines the steps for measuring NMB expression relative to a reference gene.
1. RNA Extraction and Quality Control:
-
Isolate total RNA from tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity by gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript VILO Master Mix, Invitrogen).
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for NMB and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Use validated primers specific for the NMB gene of the species being studied.
-
Set up reactions in triplicate for each sample and control.
4. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the run (for SYBR Green assays) to confirm the specificity of the amplified product.
-
Determine the cycle threshold (Ct) for NMB and the reference gene in each sample.
-
Calculate the relative expression of NMB using the comparative Ct (ΔΔCt) method. The results are often expressed as fold change relative to a control group.
RNA Sequencing (RNA-seq) for Transcriptome-Wide Analysis of NMB Expression
RNA-seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of NMB expression and the discovery of novel isoforms.
1. Library Preparation:
-
Start with high-quality total RNA as described for qPCR.
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA.
-
Fragment the enriched mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Assess the quality and quantity of the final library using a bioanalyzer and qPCR.
2. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads) will depend on the experimental goals.
3. Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using software like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Expression Analysis: If comparing between experimental groups, use statistical packages like DESeq2 or edgeR to identify differentially expressed genes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue expression of NMB - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs | PLOS One [journals.plos.org]
- 7. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
The role of Neuromedin B in regulating body temperature.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuromedin B (NMB), a member of the bombesin-like peptide family, has emerged as a significant regulator of physiological processes, including the central control of body temperature. This technical guide provides an in-depth analysis of the role of NMB in thermoregulation, targeting researchers, scientists, and professionals in drug development. It consolidates current knowledge on the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate NMB's effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols and visual diagrams of signaling cascades and experimental workflows to facilitate the design and execution of future research in this domain.
Introduction
This compound (NMB) is a decapeptide originally isolated from the porcine spinal cord.[1] It is widely distributed throughout the central nervous system (CNS) and the gastrointestinal tract.[1] NMB exerts its biological effects through its high-affinity G-protein coupled receptor, the this compound receptor (NMB-R).[1][2] The activation of NMB-R by NMB initiates a cascade of intracellular signaling events that modulate a variety of physiological functions, including smooth muscle contraction, feeding behavior, and, notably, the regulation of body temperature.[1][3] Central administration of NMB in rodents has been consistently shown to induce a hypothermic response, highlighting its potential as a therapeutic target for conditions requiring modulation of core body temperature.[4][5] This guide will delve into the core mechanisms of NMB-induced thermoregulation, providing a comprehensive resource for the scientific community.
NMB Signaling Pathway in Thermoregulation
The NMB-R is a classic seven-transmembrane G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[6] The binding of NMB to NMB-R triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer.[7][8]
The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
IP3, a soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium (Ca2+) channels.[10][11] This binding event triggers the release of stored Ca2+ from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration.[11]
Simultaneously, the lipid-soluble DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10][12] Activated PKC then phosphorylates a variety of downstream target proteins on serine and threonine residues, ultimately leading to the physiological response of altered thermoregulation.[12][13] While the precise downstream targets of PKC in the context of NMB-induced hypothermia are still under investigation, this signaling cascade is the established mechanism of NMB-R activation.[2][6]
Quantitative Data on NMB-Induced Hypothermia
The hypothermic effect of centrally administered NMB is dose-dependent. Studies in rodents have consistently demonstrated a significant drop in core body temperature following intracerebroventricular (ICV) injection of NMB. The following tables summarize the quantitative data from key studies, providing a comparative overview of the dose-response relationship and the impact of NMB-R knockout on this physiological effect.
Table 1: Dose-Response of Intracerebroventricular (ICV) Neuromedin N on Body Temperature in Mice
| Dose of Neuromedin N (µg) | Peak Hypothermic Effect (°C Drop) | Time to Peak Effect (minutes) |
| 0.05 | 0.8 ± 0.2 | 30 |
| 0.5 | 1.5 ± 0.3 | 30 |
| 5.0 | 2.5 ± 0.4 | 60 |
Data adapted from a study on the hypothermic effect of neuromedin N, a peptide closely related to NMB, in mice.[8]
Table 2: Effect of NMB-R Knockout on NMB-Induced Hypothermia in Mice
| Genotype | Treatment | Change in Body Temperature (°C) |
| Wild-Type | NMB | -2.0 ± 0.3 |
| NMB-R Knockout | NMB | -1.0 ± 0.2* |
The hypothermic effect of NMB was reduced by 50% in NMB-R-deficient mice, indicating the essential role of the NMB-R in mediating this response.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NMB's role in thermoregulation.
Intracerebroventricular (ICV) Cannulation and Injection in Mice
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse for the subsequent injection of NMB.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Injection pump and syringe
-
This compound solution (sterile, pyrogen-free)
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Mount the mouse in the stereotaxic frame and ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral).
-
Implant the guide cannula to the appropriate depth (e.g., -2.5 mm dorsoventral from the skull surface).
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery, with appropriate analgesic administration.
-
For injection, gently restrain the mouse, remove the dummy cannula, and insert the injector cannula connected to the syringe pump.
-
Infuse the NMB solution or vehicle (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to prevent backflow.
-
Replace the dummy cannula and return the mouse to its home cage.
-
Monitor body temperature at regular intervals using a rectal probe or telemetry.
Generation of NMB Receptor (NMB-R) Knockout Mice
This protocol outlines a general workflow for creating NMB-R knockout mice using CRISPR-Cas9 technology.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNAs (sgRNAs) targeting the Nmbr gene
-
Fertilized mouse embryos
-
Foster mothers
Procedure:
-
Design and Synthesize sgRNAs: Design sgRNAs to target a critical exon of the Nmbr gene to induce a frameshift mutation and premature stop codon.
-
Microinjection: Prepare a solution containing Cas9 mRNA/protein and the sgRNAs. Microinject this solution into the cytoplasm or pronucleus of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant foster mothers.
-
Genotyping: After birth, screen the resulting pups for the desired mutation in the Nmbr gene using PCR and DNA sequencing of tail biopsies.
-
Breeding: Breed the founder mice carrying the desired mutation to establish a colony of NMB-R knockout mice. Confirm the absence of NMB-R protein expression using techniques like Western blotting or immunohistochemistry.
Discussion and Future Directions
The evidence strongly supports a role for this compound in the central regulation of body temperature, primarily through a hypothermic effect mediated by the NMB-R. The well-defined Gq-coupled signaling pathway provides a clear molecular basis for this action. The development of NMB-R knockout models has been instrumental in confirming the specificity of this interaction.
Future research should focus on several key areas:
-
Identification of Downstream Effectors: Elucidating the specific neuronal populations and downstream effector proteins that are modulated by PKC activation following NMB-R stimulation is crucial for a complete understanding of the thermoregulatory circuit.
-
Therapeutic Potential: Given its ability to induce hypothermia, NMB analogs or NMB-R agonists could be explored for their therapeutic potential in conditions such as stroke, cardiac arrest, and traumatic brain injury, where therapeutic hypothermia is a neuroprotective strategy.
-
Interaction with Other Thermoregulatory Pathways: Investigating the interplay between the NMB system and other known thermoregulatory neuropeptides and neurotransmitters will provide a more integrated view of central temperature control.
Conclusion
This compound and its receptor are integral components of the central nervous system's machinery for regulating body temperature. The information compiled in this technical guide, including the detailed signaling pathways, quantitative data, and experimental protocols, provides a solid foundation for researchers and drug development professionals to advance our understanding of NMB's physiological roles and to explore its potential as a therapeutic target. The continued investigation into this neuropeptide system holds promise for novel interventions in clinical conditions where modulation of core body temperature is beneficial.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nociceptive Signaling Role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. Functional properties of two bombesin-like peptide receptors revealed by the analysis of mice lacking this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. fiveable.me [fiveable.me]
- 11. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 12. Protein kinase C - Wikipedia [en.wikipedia.org]
- 13. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Neuromedin B in the Regulation of Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin B (NMB), a member of the bombesin-like peptide family, has emerged as a significant regulator of feeding behavior. This technical guide provides a comprehensive overview of the mechanisms by which NMB influences appetite, satiety, and energy homeostasis. We delve into the molecular signaling pathways initiated by NMB receptor activation, summarize key experimental findings from in vivo and in vitro studies, and provide detailed protocols for critical experimental procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development who are investigating the therapeutic potential of targeting the NMB system for metabolic disorders.
Introduction to this compound and its Receptors
This compound is a decapeptide originally isolated from the porcine spinal cord. It is widely distributed throughout the central nervous system (CNS) and the gastrointestinal tract.[1] NMB exerts its physiological effects through binding to its specific G-protein coupled receptor, the this compound receptor (NMBR), also known as BB1.[2] A second bombesin-like peptide, gastrin-releasing peptide (GRP), preferentially binds to the GRP receptor (GRPR or BB2). Bombesin, the amphibian analog, binds to both receptors with high affinity.[2] While both NMB and GRP are implicated in the control of food intake, they appear to have distinct, though sometimes overlapping, roles.[3]
This compound's Anorectic Effects on Feeding Behavior
A substantial body of evidence demonstrates that NMB acts as an anorectic agent, meaning it suppresses food intake. Administration of NMB has been shown to reduce meal size and prolong the interval between meals.[4] This satiating effect is mediated by the activation of NMB receptors located in key brain regions involved in appetite control, particularly the hindbrain and the hypothalamus.[5][6]
Central Administration of NMB
Direct administration of NMB into the central nervous system, particularly into the cerebral ventricles, potently suppresses food intake in animal models. This effect highlights the central role of NMB in regulating feeding.
Peripheral Administration of NMB
Peripherally administered NMB also reduces food intake, suggesting that it can act on receptors accessible from the circulation or that it may signal to the brain via vagal afferent pathways.[4] Interestingly, the anorectic potency of peripherally administered NMB is enhanced when preceded by a small meal (pre-feeding), suggesting an interaction with other post-ingestive satiety signals.[4]
Quantitative Data on NMB's Influence on Feeding
The following tables summarize quantitative data from key studies investigating the effects of NMB agonists and antagonists on food intake and body weight.
| Table 1: Effect of this compound (NMB) Administration on Food Intake in Prefed Rats | | :--- | :--- | :--- | :--- | | Treatment | Dose (µg/kg, i.p.) | 30-min Food Intake (as % of control) | Reference | | Vehicle | 0 | 100% |[4] | | NMB | 8 | No significant effect |[4] | | NMB | 16 | No significant effect |[4] | | NMB | 32 | Significantly suppressed |[4] | | NMB | 64 | Significantly suppressed |[4] | Data from Kirkham et al. (1995) demonstrating that higher doses of NMB significantly suppress food intake in rats that were prefed a liquid diet.
| Table 2: Effect of NMBR Antagonist (BIM-23127) on NMB-Induced Suppression of Food Intake | | :--- | :--- | :--- | :--- | | Treatment | Effect on NMB-induced food intake suppression | Reference | | BIM-23127 | Completely blocked suppression of intake produced by this compound |[7] | Data from Ladenheim et al. (1994) showing the specificity of the NMBR in mediating the anorectic effects of NMB.
| Table 3: Phenotype of this compound Receptor Knockout (NMBR-KO) Mice | | :--- | :--- | :--- | | Diet | Phenotype in Female NMBR-KO Mice | Reference | | Normolipid Diet | No difference in body weight or food ingestion compared to wild-type. |[8] | | High-Fat Diet | Partial resistance to diet-induced obesity; gained less body and fat mass than wild-type despite similar caloric intake. |[8] | Data from Oliveira et al. (2010) highlighting the role of NMBR in the response to high-fat diet-induced obesity.
This compound Receptor Signaling Pathway
The this compound receptor (NMBR) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[8][9] Activation of NMBR by NMB initiates a downstream signaling cascade that ultimately leads to the physiological effects on feeding behavior.
Primary Signaling Cascade
-
Gαq Activation: Upon NMB binding, the NMBR undergoes a conformational change, leading to the activation of the associated Gαq protein.[9]
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates Phospholipase C (PLC).[10][11]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][11]
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[8]
Additional Signaling Pathways
Some studies suggest that NMBR activation can also lead to the stimulation of Phospholipase D (PLD), which can occur through both PKC-dependent and PKC-independent mechanisms.[10] Furthermore, in certain cell types, NMB has been shown to activate the p42(mapk) and p74(raf-1) kinases in a PKC-independent manner.[12]
Visualization of the NMBR Signaling Pathway
Caption: NMBR signaling cascade leading to anorectic effects.
This compound in Hypothalamic Feeding Circuits
The hypothalamus is a critical brain region for the homeostatic control of energy balance. NMB and its receptor are expressed in the hypothalamus, where they modulate the activity of key neuronal populations involved in feeding.
Excitation of Arcuate Nucleus NPY Neurons
Studies have shown that bombesin-like peptides, including NMB, directly excite Neuropeptide Y (NPY) neurons in the arcuate nucleus of the hypothalamus.[6][13] NPY is a potent orexigenic (appetite-stimulating) peptide. The excitatory effect of NMB on these neurons may seem counterintuitive to its overall anorectic effect. This suggests a more complex regulatory role, possibly involving interactions with other neuronal circuits or feedback mechanisms that ultimately lead to a net reduction in food intake.
Visualization of NMB's Hypothalamic Action
Caption: NMB's influence on hypothalamic feeding circuits.
Detailed Experimental Protocols
Protocol for Intracerebroventricular (ICV) Injection of this compound in Rodents
This protocol describes the surgical implantation of a guide cannula and subsequent microinjection of NMB into the lateral ventricle of a rat.
Materials:
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula (extending slightly beyond the guide cannula)
-
Microinjection pump and syringe
-
This compound solution (sterile, pyrogen-free saline)
-
Dental cement
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm from bregma), drill a small hole in the skull.
-
Lower the guide cannula to the appropriate depth (e.g., DV -3.4 mm from the skull surface) and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.
-
For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection cannula connected to the microinjection pump.
-
Infuse the desired volume of NMB solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Monitor the animal for changes in feeding behavior.
Protocol for Diet-Induced Obesity (DIO) Study in NMBR Knockout Mice
This protocol outlines a typical study to investigate the role of NMBR in the development of obesity.
Materials:
-
NMBR knockout (KO) mice and wild-type (WT) littermate controls
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)[14]
-
Metabolic cages for food intake and energy expenditure monitoring
-
Equipment for body composition analysis (e.g., DEXA or NMR)
Procedure:
-
At weaning (e.g., 3-4 weeks of age), house mice individually or in small groups.
-
Divide both WT and NMBR-KO mice into two dietary groups: one receiving the standard chow and the other receiving the HFD.
-
Monitor body weight and food intake weekly for a period of 12-16 weeks.
-
At regular intervals, perform body composition analysis to determine fat mass and lean mass.
-
Towards the end of the study, mice can be placed in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.
-
At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, leptin) and tissues for further analysis (e.g., gene expression in adipose tissue and hypothalamus).
Visualization of Experimental Workflow for DIO Study
Caption: Workflow for a diet-induced obesity study.
Conclusion
This compound plays a clear role in the suppression of feeding behavior, primarily through the activation of its receptor, NMBR, in the central nervous system. The Gq-PLC-Ca2+ signaling pathway is the principal mechanism through which NMB exerts its anorectic effects. While the precise interplay of NMB within the complex hypothalamic circuits is still being fully elucidated, the existing data strongly support the NMB system as a promising target for the development of novel therapeutics for obesity and other metabolic disorders. The resistance of NMBR knockout mice to diet-induced obesity, in particular, warrants further investigation into the long-term metabolic effects of modulating NMBR signaling. This guide provides a foundational understanding and practical protocols to aid researchers in further exploring this exciting area of metabolic research.
References
- 1. Nmbr this compound receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prefeeding potentiates anorectic actions of this compound and gastrin releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nociceptive Signaling Role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Gastrin-Releasing Peptide Excite Arcuate Nucleus Neuropeptide Y Neurons in a Novel Transgenic Mouse Expressing Strong Renilla Green Fluorescent Protein in NPY Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of feeding inhibition by this compound using a selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The α Subunit of Gq Contributes to Muscarinic Inhibition of the M-Type Potassium Current in Sympathetic Neurons | Journal of Neuroscience [jneurosci.org]
- 10. This compound activates phospholipase D through both PKC-dependent and PKC-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of this compound-preferring bombesin receptors on rat glioblastoma C-6 cells increases cellular Ca2+ and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bombesin and this compound stimulate the activation of p42(mapk) and p74(raf-1) via a protein kinase C-independent pathway in Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and gastrin-releasing peptide excite arcuate nucleus neuropeptide Y neurons in a novel transgenic mouse expressing strong Renilla green fluorescent protein in NPY neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
Neuromedin B in Nociception and Pain Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin B (NMB), a member of the bombesin-like peptide family, has emerged as a significant modulator of nociception and pain signaling. This technical guide provides a comprehensive overview of the current understanding of NMB's role in the peripheral and central nervous systems. It details the molecular signaling pathways, summarizes key quantitative data from preclinical studies, and offers in-depth experimental protocols for investigating the NMB system. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development, facilitating further exploration of NMB and its receptor as potential therapeutic targets for pain management.
Introduction
This compound (NMB) is a decapeptide originally isolated from the porcine spinal cord.[1] It exerts its biological effects through the high-affinity G protein-coupled receptor, the this compound receptor (NMBR), also known as BB1 receptor.[2] While NMB and its receptor are involved in various physiological processes, including the regulation of food intake, body temperature, and smooth muscle contraction, a growing body of evidence implicates the NMB/NMBR system as a key player in the transmission and modulation of pain signals.[2][3]
NMB is expressed in a subset of primary sensory neurons located in the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[4][5] These neurons are typically nociceptive, co-expressing markers such as calcitonin gene-related peptide (CGRP) and the transient receptor potential vanilloid 1 (TRPV1).[4][5] The NMB receptor is found on interneurons in the superficial layers of the dorsal horn of the spinal cord, a critical region for the processing of nociceptive information.[4] This anatomical distribution positions the NMB/NMBR system to play a crucial role in the sensory-discriminative aspects of pain, particularly in response to thermal stimuli.[4][5]
This guide will delve into the molecular mechanisms underlying NMB-mediated nociception, present quantitative data from key preclinical studies, and provide detailed experimental protocols to facilitate further research in this area.
Molecular Signaling Pathways
The binding of NMB to its receptor, NMBR, on nociceptive neurons initiates a signaling cascade that ultimately leads to neuronal hyperexcitability and pain hypersensitivity. The primary signaling pathway involves the activation of a Gq protein, which in turn leads to the stimulation of downstream effectors.
A key pathway identified involves the Gβγ subunit of the Gq protein, which activates AMP-activated protein kinase (AMPK) and subsequently protein kinase A (PKA).[6] This signaling cascade converges on the Cav3.2 T-type calcium channels, leading to their enhanced function. The increased influx of calcium through these channels contributes to the hyperexcitability of sensory neurons, thereby amplifying pain signals.[6]
Below is a diagram illustrating the NMB signaling pathway in a nociceptive neuron.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key studies investigating the role of this compound in nociception.
Table 1: Effects of this compound on Nociceptive Behaviors in Rodents
| Species | NMB Dose/Route | Behavioral Assay | Outcome Measure | Result |
| Mouse | 10 µg / Intrathecal | Thermal Nociception (Hargreaves Test) | Paw Withdrawal Latency (s) | Significant decrease in latency, indicating thermal hyperalgesia.[5] |
| Mouse | 10 µg / Intrathecal | Mechanical Nociception (von Frey Test) | Paw Withdrawal Threshold (g) | No significant change in mechanical threshold.[5] |
| Mouse | Intraplantar injection | Edema | Paw Thickness (mm) | Significant increase in paw thickness.[4] |
| Rat | Intrathecal | Nocifensive Behaviors | Scratching/Biting Bouts | Dose-dependent increase in nocifensive behaviors.[7] |
Table 2: Effects of NMBR Antagonists on Nociceptive Behaviors in Rodents
| Species | Antagonist | Dose/Route | Pain Model | Outcome Measure | Result |
| Mouse | NMB-saporin | 10 µg / Intrathecal | Baseline Nociception | Thermal Paw Withdrawal Latency (s) | Significant increase in latency, indicating hypoalgesia to heat.[4][5] |
| Mouse | NMB-saporin | 10 µg / Intrathecal | Baseline Nociception | Mechanical Paw Withdrawal Threshold (g) | No significant change in mechanical sensitivity.[4][5] |
| Rat | R-PSOP | In vivo | NMU-23-evoked nociception | Spinal Reflex | Attenuation of nociceptive responses.[7] |
| Non-human Primate | PD168368 | Intrathecal | NMB-induced Itch | Scratching Bouts | Attenuation of NMB-induced scratching.[8] |
Table 3: In Vitro Electrophysiological Effects of this compound
| Cell Type | NMB Concentration | Recording Method | Measured Parameter | Result |
| Mouse TG Neurons | 1 µM | Whole-cell Patch Clamp | T-type Ca²⁺ Current (IT) | Reversible and concentration-dependent increase in IT. |
| Rat CeL Neurons | 0.3 µM | Whole-cell Patch Clamp | Action Potential Firing Frequency | Increased firing frequency.[9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in nociception.
In Situ Hybridization for NMB mRNA in Dorsal Root Ganglia
This protocol is adapted from standard procedures for detecting mRNA in tissue sections.[10][11]
Objective: To visualize the expression of this compound mRNA in the dorsal root ganglia.
Materials:
-
Fresh-frozen DRG sections (14 µm)
-
35S-UTP-labeled antisense NMB riboprobe
-
Hybridization buffer (50% formamide, 10% dextran sulfate, 1x Denhardt's solution, 0.25 mg/ml yeast tRNA, 0.5 mg/ml sheared salmon sperm DNA in 2x SSC)
-
Post-hybridization wash buffers (SSC solutions of varying concentrations, RNase A)
-
Photographic emulsion
-
Microscope with dark-field illumination
Procedure:
-
Tissue Preparation: Fresh-frozen DRGs are sectioned at 14 µm onto charged glass slides and stored at -80°C.
-
Probe Synthesis: A 35S-UTP-labeled antisense riboprobe for NMB is generated by in vitro transcription from a linearized plasmid containing the NMB cDNA.
-
Hybridization:
-
Thaw sections and fix in 4% paraformaldehyde.
-
Dehydrate through an ethanol series.
-
Apply hybridization buffer containing the radiolabeled probe to the sections.
-
Incubate overnight at 55°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash sections in decreasing concentrations of SSC buffer to remove unbound probe.
-
Treat with RNase A to digest any remaining single-stranded probe.
-
Perform high-stringency washes at 65°C.
-
-
Signal Detection:
-
Dehydrate sections and dip in photographic emulsion.
-
Expose for 1-2 weeks at 4°C.
-
Develop, fix, and counterstain with a suitable histological stain.
-
Visualize silver grains under dark-field microscopy.
-
Immunohistochemistry for NMBR in Spinal Cord
This protocol describes the localization of the this compound receptor in the spinal cord.
Objective: To identify the distribution of NMBR-expressing neurons in the dorsal horn of the spinal cord.
Materials:
-
Perfused and post-fixed spinal cord tissue
-
Primary antibody: Rabbit anti-NMBR
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryoprotected in sucrose solution.
-
Sectioning: 30 µm thick sections of the lumbar spinal cord are cut on a cryostat and collected in PBS.
-
Immunostaining:
-
Incubate free-floating sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-NMBR antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
-
Mounting and Imaging: Mount sections onto glass slides, coverslip with mounting medium, and visualize using a fluorescence microscope.
Whole-Cell Patch-Clamp Recording from Trigeminal Ganglion Neurons
This protocol is for recording NMB-induced changes in ion channel activity in cultured trigeminal ganglion neurons.
Objective: To measure the effect of this compound on T-type calcium currents in small-diameter TG neurons.
Materials:
-
Primary culture of mouse trigeminal ganglion neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
This compound stock solution
Procedure:
-
Cell Culture: Trigeminal ganglia are dissected, enzymatically dissociated, and plated on coated coverslips for 1-2 days.
-
Recording:
-
Place a coverslip with adherent TG neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell recording configuration on a small-diameter neuron.
-
Hold the cell at -90 mV and apply a voltage step to elicit T-type calcium currents.
-
-
Drug Application:
-
Record baseline currents.
-
Perfuse the chamber with external solution containing this compound at the desired concentration (e.g., 1 µM).
-
Record currents in the presence of NMB.
-
Wash out the NMB to observe reversibility.
-
-
Data Analysis: Analyze the amplitude and kinetics of the T-type calcium currents before, during, and after NMB application.
Behavioral Testing for Thermal Nociception (Hargreaves Test)
This protocol assesses thermal hyperalgesia in rodents following intrathecal administration of this compound.
Objective: To quantify the change in paw withdrawal latency to a thermal stimulus after NMB administration.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures on a glass floor
-
Intrathecal injection setup
-
This compound solution
Procedure:
-
Acclimation: Acclimate mice to the testing apparatus for at least 30 minutes before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw. The latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Intrathecal Injection: Administer this compound (e.g., 10 µg in 5 µl of saline) or vehicle via intrathecal injection at the L4-L5 level.
-
Post-Injection Measurements: Measure the paw withdrawal latency at various time points after the injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Compare the post-injection paw withdrawal latencies to the baseline values and between the NMB and vehicle groups.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in a preclinical model of inflammatory pain.
References
- 1. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 2. Sciatic Nerve Intrafascicular Injection Induces Neuropathy by Activating the Matrix Modulators MMP-9 and TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. jneurosci.org [jneurosci.org]
- 5. A Nociceptive Signaling Role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsbio.com [atsbio.com]
- 7. Discovery and pharmacological characterization of a small-molecule antagonist at neuromedin U receptor NMUR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional roles of this compound and gastrin-releasing peptide in regulating itch and pain in the spinal cord of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Programmable in situ amplification for multiplexed imaging of mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
Neuromedin B as a potential therapeutic target in neurological diseases.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuromedin B (NMB), a bombesin-like peptide, is emerging as a significant modulator of neuronal activity within the central nervous system (CNS). Initially identified in the spinal cord, NMB and its high-affinity G protein-coupled receptor, the this compound receptor (NMBR or BB1), are distributed throughout key brain regions implicated in a variety of neurological processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of NMB's role in the CNS, its signaling pathways, and its potential as a therapeutic target for a range of neurological disorders, including anxiety, nociception, and potentially other neurodegenerative conditions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction to this compound and its Receptor
This compound is a decapeptide with a highly conserved C-terminal sequence across mammalian species.[3] It is part of the bombesin family of peptides, which also includes gastrin-releasing peptide (GRP).[1][3] NMB exerts its physiological effects through the NMBR, a seven-transmembrane G protein-coupled receptor.[3][4] The expression of both NMB and NMBR has been identified in various regions of the central nervous system, suggesting a significant role in neuromodulation.[1][4]
The this compound Signaling Pathway
Upon binding of NMB, the NMBR undergoes a conformational change, activating its associated heterotrimeric G protein, primarily of the Gαq subtype.[1] This initiates a cascade of intracellular signaling events that modulate neuronal function.
Canonical Gαq-PLCβ-PKC Pathway
The primary signaling pathway activated by NMBR is the Gαq-phospholipase Cβ (PLCβ) pathway.[1] Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] DAG, in turn, activates protein kinase C (PKC), which can phosphorylate a variety of downstream targets, including ion channels, to modulate neuronal excitability.[1][5]
Downstream Effectors: ERK and CREB
Recent evidence indicates that NMBR signaling extends beyond the canonical PLCβ pathway, also involving the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). NMB has been shown to induce the phosphorylation and activation of ERK1/2.[1][6] Furthermore, the activation of downstream pathways can lead to the phosphorylation of CREB, a transcription factor involved in synaptic plasticity and neuronal survival.[2]
Diagram: this compound Signaling Pathway
Caption: this compound signaling cascade.
This compound in Neurological Diseases: A Therapeutic Target
The widespread distribution and modulatory actions of the NMB system in the CNS have implicated it in the pathophysiology of several neurological diseases, making it a promising target for therapeutic intervention.
Anxiety and Fear-Related Disorders
The central amygdala, a key brain region in processing fear and anxiety, expresses high levels of NMBR.[1] Studies have shown that NMB excites neurons in the central lateral amygdala, and microinjection of NMB into this region reduces fear-potentiated startle responses in animal models.[1][5] Conversely, administration of NMBR antagonists has been shown to produce anxiolytic effects in the elevated plus-maze paradigm.[7] These findings suggest that antagonizing NMBR could be a viable strategy for treating anxiety disorders.
Nociception and Pain
NMB is expressed in a subset of sensory neurons that are also positive for calcitonin gene-related peptide (CGRP) and TRPV1, markers associated with nociception.[8] Administration of an NMB antagonist has been found to significantly reduce edema and nerve sensitization in models of neurogenic inflammation.[8] Furthermore, direct injection of NMB can induce local swelling and nociceptive sensitization.[8] These results point to NMB as a key player in pain signaling, and NMBR antagonists as potential novel analgesics.
Other Potential Neurological Indications
While the evidence is still emerging, the NMB system may also be involved in other neurological conditions:
-
Alzheimer's Disease: While direct links are still under investigation, the involvement of G protein-coupled receptors and their signaling pathways in the pathophysiology of Alzheimer's disease is well-established.
-
Parkinson's Disease: The role of various neuropeptides in the modulation of the nigrostriatal pathway is an active area of research.
-
Epilepsy: Given NMB's ability to modulate neuronal excitability, its potential role in seizure disorders warrants further investigation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the NMB system.
Table 1: Pharmacological Profile of NMBR Ligands
| Compound | Type | Receptor | Affinity (IC50/Ki) | Reference |
| PD168368 | Antagonist | NMBR | IC50 = 40 nM, 96 nM; Ki = 15-45 nM | [6][9] |
| PD168368 | Antagonist | GRPR | IC50 = 3500 nM | [6] |
| BIM 23127 | Antagonist | NMBR (BB1) | - | [7] |
Table 2: Electrophysiological Effects of this compound
| Brain Region | Neuronal Type | NMB Concentration | Effect on Firing Frequency | Reference |
| Central Lateral Amygdala (CeL) | Mixed | 0.3 µM | 274 ± 38% of control | [1] |
| Arcuate Nucleus | NPY Neurons | 250 nM | 80.0 ± 11.5% increase | [10] |
Table 3: Behavioral Effects of NMBR Modulation in Animal Models
| Animal Model | Neurological Condition | Compound | Dose & Route | Key Finding | Reference |
| Elevated Plus Maze | Anxiety | BIM 23127 (Antagonist) | 1.70 nmol, i.c.v. | Anxiolytic effect observed | [7] |
| Fear Potentiated Startle | Fear/Anxiety | BIM 23127 (Antagonist) | 1.70 nmol, i.c.v. | Attenuated fear-potentiated startle | [7] |
| Mustard Oil-Induced Inflammation | Nociception | BIM 23042 (Antagonist) | - | Attenuated edema and nerve sensitization | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol for Elevated Plus-Maze Test with NMBR Antagonist
Objective: To assess the anxiolytic potential of an NMBR antagonist.
Apparatus:
-
A plus-shaped maze elevated 50-80 cm from the floor.[11][12]
-
Two open arms (e.g., 50 cm x 12 cm) and two closed arms of the same dimensions with high walls (e.g., 50 cm).[11]
-
The central platform is typically 5 cm x 5 cm or 12 cm x 12 cm.[2][11]
-
The maze should be made of a non-reflective material (e.g., dark gray PVC).[11]
-
Testing is conducted under controlled lighting conditions (e.g., red light).[12][13]
Procedure:
-
Animal Habituation: Acclimate mice to the testing room for at least 30-45 minutes before the experiment.[2][12]
-
Drug Administration: Administer the NMBR antagonist (e.g., BIM 23127, 1.70 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.[7] The injection should be performed a set time before the test (e.g., 10-15 minutes).[2]
-
Test Initiation: Place the mouse on the central platform of the maze, facing one of the closed arms.[13]
-
Data Collection: Allow the mouse to explore the maze for a 5-minute period.[2][11] An overhead camera connected to a video-tracking software (e.g., ANY-maze) is used to record the animal's movements.[2]
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Diagram: Elevated Plus-Maze Experimental Workflow
Caption: Workflow for the Elevated Plus-Maze test.
Protocol for Whole-Cell Patch-Clamp Recording of NMB's Effect on Neuronal Excitability
Objective: To measure the effect of NMB on the firing rate of individual neurons.
Preparation:
-
Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., central amygdala) from a rodent model.
-
Artificial Cerebrospinal Fluid (aCSF): Continuously perfuse the slices with oxygenated aCSF.
-
Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
Procedure:
-
Cell Identification: Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Gigaohm Seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Baseline Recording: Record the baseline spontaneous firing rate of the neuron in current-clamp mode.
-
NMB Application: Bath-apply NMB at a known concentration (e.g., 0.3 µM) to the slice.[1]
-
Recording During NMB Application: Continuously record the neuron's firing rate during and after NMB application.
-
Data Analysis: Compare the firing frequency before and after NMB application to determine its effect on neuronal excitability.
Protocol for Western Blot Analysis of ERK Phosphorylation
Objective: To determine if NMB treatment leads to the phosphorylation of ERK in a specific cell type or brain region.
Procedure:
-
Cell/Tissue Lysis: Lyse cells or tissue samples in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a significant neuromodulator in the central nervous system. Its involvement in key neurological processes such as anxiety and nociception, coupled with the development of selective antagonists, positions the NMBR as a promising therapeutic target. The detailed protocols and quantitative data provided herein are intended to facilitate further research in this exciting field.
Future research should focus on:
-
Elucidating the precise role of NMB in a broader range of neurological and psychiatric disorders.
-
Developing and characterizing more potent and selective NMBR antagonists with favorable pharmacokinetic profiles for clinical development.
-
Conducting in-depth preclinical studies to validate the therapeutic potential of NMBR antagonism in relevant animal models of neurological diseases.
-
Exploring the downstream signaling pathways of NMBR in greater detail to identify additional targets for therapeutic intervention.
By continuing to unravel the complexities of the this compound system, the scientific community can pave the way for novel and effective treatments for a host of debilitating neurological conditions.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s Disease: Etiology, Neuropathology and Pathogenesis - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuropathology of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimery's disease pathology is associated with early alterations in brain DNA methylation at ANK1, BIN1, RHBDF2 and other loci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. mmpc.org [mmpc.org]
- 13. if-pan.krakow.pl [if-pan.krakow.pl]
Methodological & Application
Neuromedin B ELISA Kit: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the Neuromedin B (NMB) ELISA (Enzyme-Linked Immunosorbent Assay) kit. These guidelines ensure accurate and reproducible quantification of this compound in various biological samples.
This compound is a bombesin-like peptide that plays a significant role in various physiological processes, including the regulation of smooth muscle contraction, exocrine and endocrine secretions, and cell growth.[1] Accurate measurement of NMB levels is crucial for research in neuroscience, gastroenterology, and oncology. This document outlines the principles of the NMB ELISA, detailed experimental procedures, data analysis, and performance characteristics.
Principle of the Assay
The this compound ELISA kit is a quantitative immunoassay based on the sandwich or competitive ELISA principle.
In a typical sandwich ELISA , a microplate is pre-coated with a monoclonal antibody specific to this compound. When the standard or sample is added to the wells, NMB antigen binds to the immobilized antibody. A second, biotin-conjugated polyclonal antibody that recognizes a different epitope of NMB is then added, forming a "sandwich" complex. Following a wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. The addition of a TMB substrate results in a colorimetric reaction, and the intensity of the color, measured at 450 nm, is directly proportional to the concentration of this compound in the sample.[2][3]
In a competitive ELISA , the microplate is pre-coated with NMB antigen. A fixed amount of anti-NMB antibody is added to the wells along with the standard or sample. The NMB in the sample competes with the coated NMB for binding to the antibody. After a wash, a secondary antibody conjugated to HRP is added. The subsequent color development is inversely proportional to the concentration of NMB in the sample.[1]
Data Presentation
Quantitative data obtained using the this compound ELISA kit can be summarized for easy comparison and analysis.
Typical Standard Curve
The following table represents a typical standard curve for a this compound sandwich ELISA kit. The optical density (OD) values are illustrative and may vary between kits and experiments.
| This compound (pg/mL) | Optical Density (450 nm) |
| 2000 | 2.458 |
| 1000 | 1.786 |
| 500 | 1.124 |
| 250 | 0.688 |
| 125 | 0.412 |
| 62.5 | 0.256 |
| 31.25 | 0.178 |
| 0 (Blank) | 0.105 |
Assay Performance Characteristics
| Parameter | Specification |
| Detection Range | 31.25 - 2000 pg/mL[2] |
| Sensitivity | Typically less than 18.75 pg/mL[2] |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
CV% = (Standard Deviation / Mean) x 100
Experimental Protocols
A detailed methodology for the key steps of the this compound sandwich ELISA is provided below.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove cellular debris. Collect the supernatant and store at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 5000 x g for 5-10 minutes to pellet the debris. Collect the supernatant and store at -20°C or -80°C.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.
-
Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate the standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25 pg/mL).[2] The diluent buffer serves as the zero standard (0 pg/mL).[3]
-
Detection Antibody: Dilute the biotin-conjugated detection antibody to the working concentration using the provided diluent.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate to the working concentration using the provided diluent.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.[3]
-
Wash: Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[3]
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[3]
-
Wash: Repeat the wash step, but wash five times.
-
Color Development: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density of each well at 450 nm within 5 minutes of adding the stop solution.[2]
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract Blank: Subtract the mean absorbance of the zero standard (blank) from the mean absorbance of all other standards and samples.
-
Generate Standard Curve: Plot the mean absorbance (Y-axis) against the this compound concentration (X-axis) for the standards. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.
-
Determine Sample Concentrations: Interpolate the this compound concentration in the samples from the standard curve using their mean absorbance values. If samples were diluted, multiply the interpolated concentration by the dilution factor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound Sandwich ELISA protocol.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for Immunohistochemical Staining of Neuromedin B in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the successful immunohistochemical (IHC) detection of Neuromedin B (NMB) in brain tissue. NMB is a bombesin-related peptide found in the central nervous system and gastrointestinal tract, where it is involved in a variety of physiological processes.[1]
Application Notes
This compound is a neuropeptide that plays a role in regulating endocrine and exocrine secretions, cell growth, body temperature, blood pressure, and glucose levels.[1] It exerts its effects by binding to its high-affinity G protein-coupled receptor, the this compound receptor (NMBR).[1] In the central nervous system, NMB and its receptor are found in various regions, including the olfactory bulb, thalamic regions, and hypothalamus, suggesting their involvement in neuromodulatory functions.[1][2]
Immunohistochemistry is a valuable technique to visualize the distribution and localization of NMB-expressing neurons and fibers within the complex architecture of the brain. This can provide insights into the specific neural circuits modulated by NMB and can be a critical tool in neuroanatomical and neuropathological studies. Successful IHC for NMB requires careful optimization of tissue preparation, antibody selection, and staining procedures.
Antibody Selection:
The choice of a primary antibody is critical for the specific detection of this compound. Both polyclonal and monoclonal antibodies are commercially available. It is recommended to use an antibody that has been validated for IHC applications in the species being studied. Some vendors provide recommended starting dilutions, for example, 1:50-1:500 for IHC. Always refer to the manufacturer's datasheet for specific instructions.
Tissue Preparation:
High-quality tissue preparation is essential for obtaining reliable and reproducible IHC results. Perfusion-fixation with 4% paraformaldehyde is a standard and recommended method for preserving brain tissue morphology and antigenicity for NMB staining. Both free-floating and slide-mounted sections can be used, with the free-floating method often allowing for better antibody penetration in thicker sections.
Quantitative Data Summary
While precise quantitative data for this compound protein expression across different brain regions from immunohistochemistry is not extensively available in the literature in a standardized format, studies using techniques like radioimmunoassay and autoradiography have provided a semi-quantitative understanding of its distribution. The following table summarizes the relative density of this compound-like peptides or its binding sites in various regions of the rat brain.
| Brain Region | Relative Density of this compound or its Binding Sites |
| Olfactory Bulb | High[2][3] |
| Hypothalamus | High[2][3] |
| Nucleus Accumbens | High[3] |
| Central Medial Thalamic Nucleus | High[3] |
| Hippocampus | Moderate[2][3] |
| Spinal Cord | Moderate[2] |
| Medulla/Pons | Moderate[2] |
| Pituitary | Moderate[2] |
| Midbrain | Moderate[2] |
| Thalamus | Moderate[2] |
| Striatum | Moderate[2] |
| Cortex | Moderate[2] |
| Septum | Moderate[3] |
| Stria Terminalis | Moderate[3] |
| Amygdala | Moderate[3] |
| Locus Coeruleus | Moderate[3] |
| Dorsal Parabrachial Nucleus | Moderate[3] |
| Superior Olive | Moderate[3] |
| Cerebellum | Low/Absent[2][3] |
| Corpus Callosum | Absent[3] |
| Lateral Thalamus | Absent[3] |
Experimental Protocols
Below are detailed protocols for both chromogenic and fluorescent immunohistochemistry for this compound in free-floating brain sections. These are generalized protocols and may require optimization for specific antibodies and tissues.
Protocol 1: Chromogenic Immunohistochemistry for this compound
This protocol is designed for the detection of NMB using a peroxidase-based method, resulting in a colored precipitate at the site of the antigen.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody against this compound
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hydrogen peroxide (H₂O₂)
-
Mounting medium
Procedure:
-
Tissue Fixation and Sectioning:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Cut 30-40 µm thick sections on a freezing microtome or cryostat and collect them in PBS.
-
-
Antigen Retrieval (Optional):
-
For some antibodies, heat-induced epitope retrieval (HIER) may improve staining. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Wash sections three times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate sections in blocking solution for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NMB antibody in the blocking solution to its optimal concentration (e.g., 1:100 - 1:1000, requires optimization).
-
Incubate sections overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the biotinylated secondary antibody, diluted in blocking solution according to the manufacturer's instructions, for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in prepared ABC reagent for 1 hour at room temperature.
-
-
Visualization:
-
Wash sections three times for 10 minutes each in PBS.
-
Develop the signal by incubating sections in DAB substrate solution until the desired staining intensity is reached. Monitor under a microscope.
-
Stop the reaction by washing thoroughly with PBS.
-
-
Mounting and Coverslipping:
-
Mount the sections onto glass slides.
-
Allow the sections to air dry.
-
Dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Protocol 2: Fluorescent Immunohistochemistry for this compound
This protocol is for the detection of NMB using a fluorophore-conjugated secondary antibody, suitable for colocalization studies.
Materials:
-
Same as for chromogenic IHC, excluding ABC reagent, DAB kit, and H₂O₂.
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Tissue Fixation, Sectioning, and Antigen Retrieval:
-
Follow steps 1 and 2 from the chromogenic protocol.
-
-
Blocking:
-
Follow step 4 from the chromogenic protocol.
-
-
Primary Antibody Incubation:
-
Follow step 5 from the chromogenic protocol.
-
-
Secondary Antibody Incubation:
-
Wash sections three times for 10 minutes each in PBS. Protect from light from this point onwards.
-
Incubate sections with the fluorophore-conjugated secondary antibody, diluted in blocking solution according to the manufacturer's instructions, for 1-2 hours at room temperature in the dark.
-
-
Counterstaining (Optional):
-
Wash sections three times for 10 minutes each in PBS in the dark.
-
Incubate sections in DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain cell nuclei.
-
Wash sections twice for 5 minutes each in PBS.
-
-
Mounting and Coverslipping:
-
Mount the sections onto glass slides.
-
Allow excess buffer to drain.
-
Coverslip with an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish if necessary.
-
Store slides at 4°C in the dark until imaging.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for this compound Immunohistochemistry
Caption: Immunohistochemistry workflow for this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-like peptides in rat brain: biochemical characterization, mechanism of release and localization in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic localization of this compound binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols: Neuromedin B Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing Neuromedin B (NMB) agonists and antagonists. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the NMB signaling pathway and experimental workflows.
Introduction to this compound
This compound (NMB) is a bombesin-like peptide that exerts a wide range of physiological effects through its high-affinity G protein-coupled receptor, the this compound receptor (NMBR), also known as BB1.[1] NMB is expressed in the central nervous system, particularly the hypothalamus, and the gastrointestinal tract.[2] The NMB/NMBR signaling system is implicated in various biological processes, including the regulation of food intake, body temperature, stress responses, and cell growth, making it a target of interest for therapeutic development.[1][2]
Data Presentation: Efficacy of NMB Agonists and Antagonists
The following tables summarize the quantitative effects of NMB agonists and antagonists in various in vivo models.
Table 1: In Vivo Efficacy of this compound Agonists
| Agonist | Animal Model | Dose & Route of Administration | Key Finding | Percent Change | Reference |
| This compound | Male Rats | 10 nmol, Intracerebroventricular (ICV) | Increased plasma luteinising hormone (LH) | +92.8% | [2] |
| Neuromedin U (NMUR2-selective agonist) | Obese Mice | Repeated subcutaneous injections | Inhibition of food intake | Significant (P<0.025) | [3] |
| sst2 agonist | Ad libitum fed mice | 1 µ g/mouse , ICV | Increased light phase food intake over 4h | +210% | [4] |
| This compound | Male and Female Rats | Microinjection into the Central Amygdala | Reduced mean arterial pressure | -15 mmHg | [1] |
| This compound | Male and Female Rats | Microinjection into the Central Amygdala | Reduced heart rate | -30 bpm | [1] |
Table 2: In Vivo Efficacy of this compound Antagonists
| Antagonist | Animal Model | Dose & Route of Administration | Key Finding | Percent Change | Reference |
| BIM-23127 | Rats | Not specified | Blocked NMB-induced suppression of food intake | Complete blockade | [5] |
| PD168368 | Nude mice with breast cancer xenografts | Not specified | Inhibition of tumor growth | Not specified | |
| NMB Antagonist | Mice | Not specified | Attenuation of mustard oil-induced edema and nerve sensitization | Significant attenuation | |
| Peptide 327 | BALB/c nude mice with HT-29 tumor xenografts | 50 mg/kg, intraperitoneal (i.p.) every 3 days | Tumor growth inhibition | -37.7% in tumor volume | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments involving NMB agonists and antagonists are provided below.
Protocol 1: Intracerebroventricular (ICV) Administration for Food Intake Studies in Mice
This protocol describes the administration of NMB agonists or antagonists directly into the cerebral ventricles of mice to assess their effects on food intake.
Materials:
-
This compound agonist/antagonist
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Micro-osmotic pumps and brain infusion kit (for chronic infusion) or Hamilton syringe (for acute injection)
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Animal Acclimatization: House mice individually in metabolic cages for at least 3 days to acclimatize to the environment and handling.
-
Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the lateral ventricle at the desired coordinates (e.g., anteroposterior: -0.1 mm, mediolateral: ±1.0 mm, dorsoventral: -3.0 mm from bregma).[7]
-
-
Cannula Implantation and Drug Administration:
-
For chronic infusion: Implant a cannula connected to a pre-filled micro-osmotic pump subcutaneously. Secure the cannula to the skull with dental cement.
-
For acute injection: Slowly lower a Hamilton syringe needle to the target depth and infuse the desired volume (e.g., 1-5 µL) of the test agent over several minutes.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Allow the animals to recover fully before behavioral testing.
-
Food Intake Measurement:
-
Following recovery, return the mice to their home cages with pre-weighed food and water.
-
Measure food and water consumption at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-injection) by weighing the remaining food and water.[4][8]
-
Analyze the microstructure of feeding behavior, including meal size, duration, and frequency, using automated monitoring systems if available.[4]
-
Protocol 2: Xenograft Tumor Model for Evaluating NMB Antagonists
This protocol outlines the procedure for establishing a tumor xenograft model in mice to evaluate the anti-tumor efficacy of NMB receptor antagonists.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Immunocompromised mice (e.g., NCR-nude or NSG mice)
-
NMB receptor antagonist (e.g., PD168368)
-
Vehicle control (e.g., sterile saline, PBS)
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (length × width²) / 2.[6]
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the NMB antagonist or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Calculate tumor growth inhibition as a percentage of the control group.
-
Protocol 3: Cardiovascular Parameter Measurement in Anesthetized Rats
This protocol details the measurement of blood pressure and heart rate in anesthetized rats following the administration of NMB agonists or antagonists.
Materials:
-
NMB agonist/antagonist
-
Anesthesia (e.g., sodium pentobarbital)
-
Catheters
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (e.g., 40 mg/100 g).[10]
-
Make a neck incision to expose the right common carotid artery.
-
-
Catheterization:
-
Insert a catheter into the carotid artery and advance it towards the heart to monitor arterial blood pressure.
-
For intraventricular pressure, advance the catheter into the left ventricle.
-
-
Drug Administration: Administer the NMB agonist or antagonist via the desired route (e.g., intravenous or direct microinjection into a specific brain region).
-
Data Acquisition:
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Monitor and record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously for a set period (e.g., 30 minutes) before and after drug administration.[10]
-
-
Data Analysis: Calculate the change in cardiovascular parameters from baseline following treatment.
Visualizations
NMBR Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to its receptor, NMBR.
Caption: this compound signaling pathway.
General In Vivo Experimental Workflow
This diagram outlines a typical workflow for an in vivo study investigating the effects of an NMB agonist or antagonist.
Caption: General workflow for in vivo studies.
Logical Relationship of NMBR Modulation
This diagram illustrates the logical relationship between the activation or inhibition of the NMB receptor and its consequent physiological outcomes.
Caption: NMBR modulation and outcomes.
References
- 1. This compound excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates the hypothalamic-pituitary-gonadal axis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of feeding inhibition by this compound using a selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Chronic intracerebroventricular injection of TLQP-21 prevents high fat diet induced weight gain in fast weight-gaining mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Effects of continuous intermedin infusion on blood pressure and hemodynamic function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Neuromedin B (NMB) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuromedin B (NMB) is a bombesin-related peptide that plays a significant role in various physiological processes, including the regulation of the hypothalamic-pituitary-adrenal axis, smooth muscle contraction, and nociception.[1][2][3] Given its diverse functions, accurate quantification of NMB gene expression is crucial for understanding its role in both normal physiology and pathological conditions. This document provides detailed application notes and protocols for several common techniques used to measure NMB gene expression.
This compound Signaling Pathway
This compound exerts its effects by binding to its high-affinity G protein-coupled receptor, the this compound receptor (NMBR).[4] This interaction initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq alpha subunit, which in turn stimulates phospholipase Cβ (PLCβ).[5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Another described pathway involves the inactivation of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]
This compound Signaling Pathway
Techniques for Quantifying NMB Gene Expression
A variety of techniques can be employed to quantify the expression of the NMB gene. The choice of method depends on the specific research question, the required sensitivity, and whether spatial information is needed.
| Technique | Quantitative Data Type | Sensitivity | Throughput | Spatial Information | Key Application for NMB |
| Quantitative Real-Time PCR (qPCR) | Relative or absolute quantification of mRNA | High | High | No | Rapid and sensitive quantification of NMB expression in various tissues and cell lines.[2][6][7] |
| In Situ Hybridization (ISH) | Qualitative/Semi-quantitative localization of mRNA | Moderate | Low | Yes | Visualization of NMB expressing cells within a tissue context.[1][8] |
| Northern Blotting | Relative quantification and transcript size | Low | Low | No | Validation of NMB transcript presence and size.[9] |
| DNA Microarray | Relative quantification of mRNA | Moderate | Very High | No | High-throughput screening of NMB expression changes in response to various stimuli.[2][10] |
| RNA-Sequencing (RNA-Seq) | Absolute and relative quantification, isoform discovery | High | High | No | Comprehensive analysis of the transcriptome, including NMB expression and potential splice variants.[11] |
| Single-Cell RNA-Sequencing (scRNA-Seq) | Quantification at the single-cell level | High | Very High | No (can be combined with spatial transcriptomics) | Identifying specific cell populations expressing NMB.[11] |
Quantitative Real-Time PCR (qPCR)
Application Notes:
qPCR is a highly sensitive and widely used method for quantifying gene expression. It is ideal for validating results from high-throughput methods like microarrays or for comparing NMB expression across different experimental conditions or tissues. The comparative CT (2-ΔΔCT) method is commonly used for relative quantification, where NMB expression is normalized to a stable housekeeping gene.[2][6][7]
Experimental Workflow for qPCR
qPCR Experimental Workflow
Protocol: Quantification of NMB mRNA by qPCR
This protocol is a general guideline and may require optimization for specific tissues or cell types.
Materials:
-
RNeasy Mini Kit (Qiagen) or similar for RNA extraction.
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or similar.
-
Fast SYBR Green PCR Master Mix (Applied Biosystems) or similar.[2]
-
Nuclease-free water.
-
Primers for NMB and a housekeeping gene (e.g., β-actin).
-
qPCR instrument (e.g., ABI 7500 Fast Real-Time PCR System).[2]
Procedure:
-
RNA Extraction:
-
Extract total RNA from cells or tissues using the RNeasy Mini Kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity using gel electrophoresis or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate on ice. For each reaction (in triplicate):
-
10 µL Fast SYBR Green PCR Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
Total volume: 20 µL
-
-
-
qPCR Instrument Program:
-
Run the plate on a qPCR instrument with the following cycling conditions (may vary by instrument):
-
Enzyme activation: 95°C for 20 seconds.
-
Denaturation: 95°C for 3 seconds (40 cycles).
-
Annealing/Extension: 60°C for 30 seconds (40 cycles).
-
-
Include a melt curve analysis at the end of the run to verify primer specificity.
-
-
Data Analysis:
-
Determine the threshold cycle (CT) for NMB and the housekeeping gene in each sample.
-
Calculate the relative expression of NMB using the 2-ΔΔCT method.
-
In Situ Hybridization (ISH)
Application Notes:
ISH is a powerful technique for localizing NMB mRNA within intact tissue sections, providing valuable spatial information about which specific cells are expressing the gene.[1][8] This method is particularly useful for studying heterogeneous tissues like the brain and ganglia. Both colorimetric and fluorescent detection methods can be used.
Experimental Workflow for ISH
In Situ Hybridization Workflow
Protocol: Colorimetric In Situ Hybridization for NMB mRNA
This protocol is adapted from general ISH protocols and may require optimization.[8][12][13]
Materials:
-
Cryosections of PFA-fixed tissue on slides.
-
DEPC-treated solutions.
-
Hybridization buffer.
-
DIG-labeled antisense riboprobe for NMB.
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for color development.
Procedure:
-
Tissue Preparation:
-
Prehybridization:
-
Incubate slides in hybridization buffer for at least 1 hour at 62°C.
-
-
Hybridization:
-
Dilute the DIG-labeled NMB riboprobe in hybridization buffer (e.g., 1-2 ng/µL).[8]
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 62°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash slides in 0.2X SSC at 68°C to remove unbound probe.[8]
-
-
Immunodetection:
-
Color Development:
-
Equilibrate slides in alkaline phosphatase buffer.
-
Incubate sections with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Imaging:
-
Dehydrate the slides through an ethanol series, clear with xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
RNA-Sequencing (RNA-Seq)
Application Notes:
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of NMB expression as well as the discovery of novel isoforms, alternative splicing events, and co-expressed genes.[14][15][16] Single-cell RNA-Seq (scRNA-Seq) takes this a step further by enabling the analysis of NMB expression in individual cells, which is particularly powerful for dissecting the cellular heterogeneity of complex tissues.[11][17][18][19]
Experimental Workflow for RNA-Seq
References
- 1. A Nociceptive Signaling Role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional roles of this compound and gastrin-releasing peptide in regulating itch and pain in the spinal cord of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Expression and regulation of this compound in pituitary corticotrophs of male melanocortin 2 receptor-deficient mice [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Expression Defines the Mouse Retrotrapezoid Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. zfin.org [zfin.org]
- 14. news-medical.net [news-medical.net]
- 15. RNA-sequence analysis of human B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sevenbridges.com [sevenbridges.com]
- 17. Single-Cell RNA Sequencing: Unraveling the Brain One Cell at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-Cell RNA Sequencing: Unraveling the Brain One Cell at a Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Single-cell RNA-sequencing of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Neuromedin B: A Detailed Guide to Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the detection of Neuromedin B (NMB) using a competitive radioimmunoassay (RIA). This highly sensitive and specific technique is a cornerstone for the quantification of NMB in various biological samples, aiding in research and therapeutic development related to its physiological and pathological roles.
Introduction
This compound (NMB) is a bombesin-like peptide that plays a significant role in a variety of physiological processes, including the regulation of exocrine and endocrine secretions, smooth muscle contraction, and cell growth.[1] It exerts its effects by binding to its specific G protein-coupled receptor, the this compound receptor (NMBR), which is primarily coupled to the Gq alpha subunit, leading to the activation of the phospholipase C (PLC) signaling cascade.[1] Accurate quantification of NMB is crucial for understanding its function in both normal physiology and in disease states, such as cancer and gastrointestinal disorders.
Radioimmunoassay offers a robust and sensitive method for measuring NMB concentrations in complex biological matrices like plasma, serum, and tissue homogenates. The principle of this competitive assay relies on the competition between unlabeled NMB in a sample and a fixed amount of radiolabeled NMB for a limited number of binding sites on a specific anti-NMB antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of NMB in the sample.
Principle of the Assay
The this compound RIA is a competitive binding assay. A known quantity of radiolabeled NMB (e.g., ¹²⁵I-NMB) is incubated with a specific anti-NMB antibody and the biological sample containing an unknown amount of unlabeled NMB. The unlabeled NMB from the sample competes with the radiolabeled NMB for binding to the limited number of antibody sites. After reaching equilibrium, the antibody-bound NMB is separated from the free (unbound) NMB. The radioactivity of the antibody-bound fraction is then measured using a gamma counter. By comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled NMB, the concentration of NMB in the unknown sample can be accurately determined.
Data Presentation
The performance of a this compound radioimmunoassay is characterized by several key parameters, which are summarized in the table below. This data is compiled from typical performance characteristics and published literature.
| Parameter | Typical Value | Description |
| Assay Range | 10 - 1000 pg/mL | The range of NMB concentrations that can be accurately quantified. |
| Sensitivity | < 10 pg/mL | The lowest concentration of NMB that can be distinguished from zero. |
| Specificity | High | The antibody should have minimal cross-reactivity with other related peptides. |
| Cross-Reactivity | ||
| This compound | 100% | |
| Gastrin-Releasing Peptide (GRP) | < 1% | Structurally similar bombesin-like peptide. |
| Bombesin | < 0.1% | Non-mammalian bombesin-like peptide. |
| Substance P | Negligible | A tachykinin neuropeptide with a different structure. |
| Intra-Assay Precision | < 10% | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | < 15% | The coefficient of variation between different assay runs. |
Experimental Protocols
Materials and Reagents
-
Anti-Neuromedin B Antibody: A highly specific polyclonal or monoclonal antibody.
-
¹²⁵I-Labeled this compound (Tracer): Radioiodinated NMB with high specific activity.
-
This compound Standard: Lyophilized, purified NMB for generating the standard curve.
-
Assay Buffer: e.g., 0.05 M Phosphate buffer, pH 7.4, containing 0.1% BSA, 0.01% NaN₃. Optimal conditions may require an acidic pH (around 5.25) and high ionic strength (>0.1 M).
-
Second Antibody Precipitating Reagent: e.g., Goat anti-rabbit IgG serum and normal rabbit serum, or a pre-precipitated second antibody complex.
-
Wash Buffer: Assay buffer or a similar buffered solution.
-
Gamma Counter Tubes: 12 x 75 mm polystyrene or polypropylene tubes.
-
Gamma Counter: For measuring radioactivity.
-
Centrifuge: Capable of 1500-2000 x g.
-
Vortex Mixer
-
Precision Pipettes
Sample Preparation
-
Plasma: Collect whole blood into tubes containing EDTA and a protease inhibitor such as aprotinin. Centrifuge at 1600 x g for 15 minutes at 4°C. Separate the plasma and store at -20°C or lower.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or lower.
-
Tissue Homogenates: Tissues should be homogenized in an appropriate extraction buffer (e.g., acid or alkaline extracts have been shown to yield high immunoreactivity). Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
Assay Procedure
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound standard with assay buffer to create a stock solution. Prepare a series of standards by serial dilution in assay buffer (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 pg/mL).
-
Dilute the anti-NMB antibody and ¹²⁵I-NMB tracer to their optimal working concentrations in assay buffer. The optimal dilutions should be determined by titration experiments.
-
-
Assay Setup:
-
Label gamma counter tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Samples.
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of each standard, sample, and zero standard into the appropriately labeled tubes.
-
-
Incubation:
-
Add 100 µL of the diluted anti-NMB antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently.
-
Incubate for 16-24 hours at 4°C.
-
Add 100 µL of the diluted ¹²⁵I-NMB tracer to all tubes.
-
Vortex all tubes gently.
-
Incubate for another 16-24 hours at 4°C.
-
-
Separation of Bound and Free Fractions:
-
Add 500 µL of the second antibody precipitating reagent to all tubes except the TC tubes.
-
Vortex and incubate at room temperature for 90 minutes or at 4°C for a longer duration as optimized.
-
Add 1 mL of cold wash buffer to all tubes except the TC tubes.
-
Centrifuge all tubes (except TC) at 1500-2000 x g for 20 minutes at 4°C.
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
-
Counting:
-
Place all tubes in a gamma counter and measure the counts per minute (CPM) for each tube.
-
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B₀):
-
%B/B₀ = [(CPM of Standard or Sample - CPM of NSB) / (CPM of B₀ - CPM of NSB)] x 100
-
-
Construct a standard curve: Plot the %B/B₀ for each standard against its corresponding concentration on a semi-logarithmic graph.
-
Determine the concentration of this compound in the samples: Interpolate the %B/B₀ of each sample on the standard curve to find the corresponding NMB concentration.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Radioimmunoassay Experimental Workflow
Caption: this compound RIA workflow.
Competitive Binding Principle in RIA
Caption: Competitive binding in NMB RIA.
References
How to synthesize Neuromedin B peptide for research?
Application Notes and Protocols for the Synthesis, Purification, and Characterization of Neuromedin B Peptide for Research Applications.
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (NMB) is a decapeptide belonging to the bombesin-like peptide family.[1] It was first isolated from porcine spinal cord and is structurally and functionally related to gastrin-releasing peptide (GRP).[2] The C-terminal decapeptide sequence, Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2, is highly conserved across mammalian species.[1] NMB exerts its biological effects by binding to its specific G protein-coupled receptor, the this compound receptor (NMBR), also known as BB1 receptor.[1][3] This interaction triggers a cascade of intracellular signaling pathways, leading to a variety of physiological responses.
NMB and its receptor are expressed in the central nervous system and various peripheral tissues, including the gastrointestinal tract, pancreas, and urogenital smooth muscles.[3][4] This widespread distribution underscores the diverse physiological roles of NMB, which include the regulation of smooth muscle contraction, body temperature, food intake, and pain perception.[5][6][7] Research into the NMB/NMBR system is crucial for understanding its role in both normal physiology and pathological conditions, and for the development of novel therapeutic agents.
Applications in Research
Synthetic this compound is a vital tool for investigating its physiological functions and its potential as a therapeutic target. Key research applications include:
-
Neuroscience: Studying its role as a neurotransmitter or neuromodulator in the central nervous system, including its involvement in processes like anxiety, fear, and sneezing.[8][9]
-
Gastroenterology: Investigating its effects on gastrointestinal motility and secretion.[4][7]
-
Oncology: Exploring its function as a growth factor in certain types of cancer.[6][7]
-
Metabolism and Endocrinology: Examining its influence on appetite, energy homeostasis, and hormone secretion.[10][11]
-
Pain Research: Elucidating its contribution to nociceptive signaling and pain hypersensitivity.[12]
-
Reproductive Biology: Investigating its role in processes such as the onset of labor.[4]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of this compound (GNLWATGHFM-NH2) using the Fmoc/tBu strategy on a Rink Amide resin.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (100-200 mesh) | e.g., Sigma-Aldrich | Synthesis Grade |
| Fmoc-Met-OH | e.g., ChemPep | Peptide Synthesis Grade |
| Fmoc-Phe-OH | e.g., MedchemExpress | Peptide Synthesis Grade |
| Fmoc-His(Trt)-OH | e.g., ChemPep | Peptide Synthesis Grade |
| Fmoc-Gly-OH | e.g., MedchemExpress | Peptide Synthesis Grade |
| Fmoc-Thr(tBu)-OH | e.g., MedchemExpress | Peptide Synthesis Grade |
| Fmoc-Ala-OH | e.g., MedchemExpress | Peptide Synthesis Grade |
| Fmoc-Trp(Boc)-OH | e.g., ChemPep | Peptide Synthesis Grade |
| Fmoc-Leu-OH | e.g., ChemPep | Peptide Synthesis Grade |
| Fmoc-Asn(Trt)-OH | e.g., ChemPep | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | e.g., Sigma-Aldrich | ACS Grade |
| Piperidine | e.g., Sigma-Aldrich | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | e.g., AAPPTec | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | e.g., ChemPep | Synthesis Grade |
| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | Reagent Grade |
| Thioanisole | e.g., Sigma-Aldrich | Reagent Grade |
| Phenol | e.g., Sigma-Aldrich | ACS Grade |
| Diethyl ether | e.g., Sigma-Aldrich | Anhydrous |
| Acetonitrile (ACN) | e.g., Sigma-Aldrich | HPLC Grade |
Synthesis Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (First Amino Acid: Methionine):
-
Dissolve Fmoc-Met-OH (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence: Phe, His(Trt), Gly, Thr(tBu), Ala, Trp(Boc), Leu, Asn(Trt), and Gly.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Purification of Synthetic this compound
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative or Semi-preparative with UV detector |
| C18 Reverse-Phase Column | e.g., 10 µm particle size, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Lyophilizer |
Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 4 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Characterization of Synthetic this compound
The identity and purity of the synthesized peptide are confirmed by mass spectrometry.
Equipment
| Instrument | Specification |
| Mass Spectrometer | Electrospray Ionization (ESI) or MALDI-TOF |
Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for [M+H]+ of this compound (C52H73N15O12S) is approximately 1132.53 Da.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent ion (m/z 1132.53) for fragmentation.
-
Acquire the MS/MS spectrum to confirm the amino acid sequence through observation of characteristic b- and y-ion series.
-
This compound Signaling Pathway
NMB binding to its receptor (NMBR) initiates intracellular signaling cascades.[1] The NMBR is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gq/11 and Gs/i.[4][12]
Simplified this compound Signaling Pathways.
Pathway 1 (via Gq/11):
-
NMB binds to NMBR, activating the Gq/11 protein.[12]
-
The activated Gαq subunit stimulates phospholipase C (PLC).[3]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]
-
These events lead to various cellular responses, such as smooth muscle contraction and cell proliferation.
Pathway 2 (via Gi):
-
NMB binding to NMBR can also activate the Gi protein.[1]
-
The activated Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.[1]
-
Reduced cAMP levels decrease the activity of protein kinase A (PKA).[1]
-
This can modulate the phosphorylation of downstream targets, including the transcription factor CREB, thereby influencing gene expression.[1]
Other Pathways: Recent studies have also implicated other signaling molecules, such as AMP-activated protein kinase (AMPK), in NMBR-mediated effects, particularly in the context of pain signaling.[12]
Conclusion
The synthesis of this compound provides a powerful tool for the scientific community to further unravel its complex roles in health and disease. The protocols outlined in this document provide a comprehensive guide for the successful synthesis, purification, and characterization of this important neuropeptide, facilitating continued research and potential therapeutic development.
References
- 1. peptide.com [peptide.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: The Role of Neuromedin B in Cancer Cell Line Studies
Introduction
Neuromedin B (NMB) is a mammalian bombesin-like peptide that plays a significant role in various physiological processes, including cell growth and hormone secretion.[1][2] In the context of oncology, NMB and its high-affinity G-protein coupled receptor, the this compound receptor (NMB-R), have emerged as key players in the pathology of several cancers.[2][3] Aberrant expression of NMB and NMB-R has been identified in numerous tumor types, including lung, breast, and glioma cell lines.[4][5] NMB often functions as an autocrine or paracrine growth factor, stimulating cancer cell proliferation, migration, invasion, and angiogenesis.[4][6] Consequently, the NMB/NMB-R signaling axis represents a promising therapeutic target, with NMB-R antagonists demonstrating significant anti-tumor activity in preclinical studies.[6][7] These application notes provide a summary of quantitative data and detailed protocols for studying the effects of NMB in cancer cell lines.
Data Presentation
Table 1: Expression of this compound (NMB) and its Receptor (NMB-R) in Cancer Cell Lines
| Cell Line | Cancer Type | NMB Peptide Level (pmol/mg protein) | NMB mRNA Detection | NMB-R Expression Level | Reference |
| Various | Lung Cancer (33 lines total) | 0.1 - 0.7 (in 23 of 33 lines) | Detected | Not specified | [8][9][10] |
| SCLC-CI | Small Cell Lung Cancer (Classic) | Detected in majority of lines | Detected | Not specified | [11][12] |
| NSCLC | Non-Small Cell Lung Cancer | Detected in 1 of 3 lines | Detected | Receptor present in NCI-H1299 cells | [11][13] |
| MDA-MB-231 | Breast Cancer (Invasive) | Not specified | Not specified | Higher mRNA and protein expression compared to less-invasive breast cancer cells | [4] |
| MCF-7 | Breast Cancer (Less-Invasive) | Not specified | Not specified | Lower mRNA and protein expression compared to MDA-MB-231 | [4] |
| MDB-MB-468 | Breast Cancer (Less-Invasive) | Not specified | Not specified | Lower mRNA expression compared to MDA-MB-231 | [4] |
| C6 | Glioma | Not specified | Not specified | Receptor presence confirmed by binding assays | [5] |
| Various | Cervical Cancer | Significantly increased in tissues | Not specified | NMB-R expressed in co-cultured Schwann cells and PNI tissues | [14] |
Note: SCLC-CI refers to classic Small Cell Lung Cancer cell lines.
Table 2: Effects of NMB Receptor Antagonists on Cancer Cell Lines
| Antagonist | Cell Line | Cancer Type | IC50 Value | Biological Effect | Reference |
| PD168368 | C6 | Glioma | 40 nM | Inhibits NMB binding, elevation of cytosolic Ca2+, c-fos mRNA, and phosphorylation of focal adhesion kinase. Inhibits cell proliferation and C6 xenograft growth in nude mice. | [5] |
| PD176252 | C6 | Glioma | 50 nM | Inhibits NMB binding and cell proliferation (colony formation). | [5] |
| PD165929 | C6 | Glioma | 2000 nM | Inhibits NMB binding; less potent inhibitor of cell proliferation compared to PD168368. | [5] |
| PD168368 | MDA-MB-231 | Breast Cancer | Not specified | Suppresses migration and invasion; reduces EMT (upregulates E-cadherin, downregulates vimentin); inhibits in vivo metastasis. Induces cell cycle arrest and apoptosis. | [4][6] |
| PD168368 | NCI-H1299 | NSCLC | Not specified | Inhibits NMB-induced transactivation of the EGF receptor and phosphorylation of ERK. Increases sensitivity to gefitinib. | [13] |
Signaling Pathways & Experimental Workflows
Caption: NMB-R signaling pathways in cancer cells.
Caption: Workflow for studying NMB-R antagonists.
Caption: Logical flow of NMB-initiated perineural invasion.
Experimental Protocols
Protocol 1: Quantification of NMB by Radioimmunoassay (RIA)
This protocol is adapted from studies on lung cancer cell lines.[8][9]
-
Cell Lysis:
-
Culture lung cancer cells to exponential growth phase.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Extract peptides by placing the cell pellet in boiling 2 N acetic acid.
-
Homogenize the sample and centrifuge to remove cell debris.
-
Lyophilize the supernatant and store at -70°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell extract using a standard method (e.g., Lowry assay) to normalize peptide levels.
-
-
Radioimmunoassay:
-
Reconstitute the lyophilized extract in RIA buffer.
-
Perform the RIA using a specific anti-NMB antibody and radiolabeled NMB tracer.
-
Incubate samples, antibody, and tracer according to the specific RIA kit instructions.
-
Separate antibody-bound from free tracer and measure radioactivity in a gamma counter.
-
Calculate NMB concentration (pmol) based on a standard curve and normalize to protein content (mg).
-
Protocol 2: Analysis of NMB mRNA by S1 Nuclease Protection Assay
This sensitive method was used to detect NMB mRNA in lung cancer cell lines.[8][9]
-
RNA Isolation:
-
Isolate total RNA from cultured cancer cell lines using a standard method (e.g., guanidinium isothiocyanate-cesium chloride centrifugation).
-
-
Probe Preparation:
-
Prepare a single-stranded DNA probe complementary to the NMB mRNA transcript. The probe should be radiolabeled (e.g., with ³²P).
-
-
Hybridization:
-
Hybridize 10 µg of total RNA with the radiolabeled probe (approx. 100,000 cpm) in a hybridization buffer (e.g., 70% formamide, 400 mM NaCl, 20 mM Tris pH 7.4, 1 mM EDTA).
-
Incubate overnight at 50°C to allow the probe to anneal to the NMB mRNA.
-
-
S1 Nuclease Digestion:
-
Add S1 nuclease buffer and S1 nuclease (e.g., 400 units) to the hybridization mix.
-
Incubate at 37°C for 2 hours. The S1 nuclease will digest any single-stranded, unhybridized probe and RNA.
-
-
Analysis:
-
Analyze the protected, radiolabeled fragments by electrophoresis on a 5% denaturing polyacrylamide gel.
-
Visualize the protected fragments by autoradiography. The size of the protected fragment corresponds to the region of the mRNA that hybridized with the probe.
-
Protocol 3: Western Blot for NMB-R Signaling (EGFR & AKT/mTOR Pathways)
This protocol is based on studies in breast and lung cancer cells.[4][13]
-
Cell Culture and Treatment:
-
Culture cells (e.g., NCI-H1299 or MDA-MB-231) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat cells with NMB (e.g., 10-100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). For antagonist studies, pre-incubate with an antagonist like PD168368 for 1 hour before adding NMB.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant.
-
-
Electrophoresis and Transfer:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p70S6K
-
Total p70S6K
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 4: Cell Migration and Invasion Assay (Boyden Chamber)
This protocol is used to assess the effect of NMB signaling on the metastatic potential of cancer cells.[4]
-
Chamber Preparation:
-
Use transwell inserts (e.g., 8 µm pore size) for the assay. For invasion assays, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
-
Cell Seeding:
-
Harvest cancer cells (e.g., MDA-MB-231) and resuspend them in serum-free media.
-
If using an antagonist, include it in the cell suspension.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the transwell insert.
-
-
Chemoattractant:
-
Fill the lower chamber with media containing a chemoattractant (e.g., 10% fetal bovine serum). NMB can also be used as a chemoattractant.
-
-
Incubation:
-
Incubate the chambers for a period sufficient for migration/invasion (e.g., 12-24 hours) at 37°C in a CO₂ incubator.
-
-
Analysis and Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the bottom surface of the membrane with methanol and stain them with a solution like crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Express the results as the average number of migrated/invaded cells per field or as a percentage relative to a control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Nonpeptide this compound receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound receptor antagonist suppresses tumor angiogenesis and tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound receptor antagonism inhibits migration, invasion, and epithelial-mesenchymal transition of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound is present in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cervical cancer-produced neuromedin-B reprograms Schwann cells to initiate perineural invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuromedin B Receptor Antagonists in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neuromedin B (NMB) receptor (NMBR) antagonists in experimental models. This document includes detailed protocols for key in vitro and in vivo assays, quantitative data on antagonist efficacy, and visualizations of the NMBR signaling pathway and experimental workflows.
Introduction to this compound and its Receptor
This compound (NMB) is a bombesin-like peptide that exerts its effects through the this compound receptor (NMBR), a G-protein coupled receptor (GPCR).[1][2] The NMBR is expressed in various tissues, including the central nervous system, gastrointestinal tract, and certain tumors.[2][3] Activation of NMBR by NMB triggers a cascade of intracellular signaling events, primarily through the Gαq protein pathway, leading to the activation of phospholipase Cβ (PLCβ). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[4] This signaling pathway is implicated in a variety of physiological processes, including smooth muscle contraction, hormone secretion, and regulation of cell growth and proliferation.[1][2]
The involvement of the NMB/NMBR system in pathological conditions, particularly in cancer, has made it an attractive target for therapeutic intervention.[2][3] NMBR antagonists are molecules that bind to the NMBR and block the effects of NMB, thereby inhibiting downstream signaling. These antagonists have shown potential in preclinical studies for the treatment of various cancers and other disorders.[2][3]
Data Presentation: Efficacy of NMBR Antagonists
The following tables summarize the quantitative data on the efficacy of various NMBR antagonists in different experimental models.
Table 1: In Vitro Efficacy of NMBR Antagonists
| Antagonist | Cell Line | Assay | Concentration/IC50 | Effect |
| PD168368 | MDA-MB-231 (Breast Cancer) | Migration Assay | 5 µM | Decreased cell migration[5] |
| PD168368 | MDA-MB-231 (Breast Cancer) | Invasion Assay | 5 µM | Decreased cell invasion[5] |
| PD168368 | C6 (Glioblastoma) | Proliferation Assay | 1 µM | Inhibited cell proliferation |
| BIM-23127 | NMBR-transfected 3T3 cells | Binding Assay | Affinity (pA2) = 230 nM | Competitive antagonist[6] |
| Substituted Somatostatin Analogues | NMBR-transfected 3T3 cells | Inositol Phosphate Assay | - | Inhibited NMB-stimulated increases[6] |
Table 2: In Vivo Efficacy of NMBR Antagonists
| Antagonist | Animal Model | Dosage | Administration Route | Effect |
| PD168368 | Nude mice with MDA-MB-231 xenografts | Not Specified | Not Specified | Potently inhibits in vivo metastasis[5] |
| BIM-23127 | Rats | Not Specified | Not Specified | Blocked NMB-induced suppression of food intake[7] |
| PD168368 | Nude mice with C6 xenografts | Not Specified | Not Specified | Significantly inhibited tumor growth |
Mandatory Visualizations
NMBR Signaling Pathway
Caption: this compound Receptor Signaling Pathway.
Experimental Workflow for Evaluating NMBR Antagonists
Caption: Experimental Workflow for NMBR Antagonists.
Logical Relationships of NMBR Antagonist Action
Caption: Logical Flow of NMBR Antagonist Action.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to assess the functional antagonism of NMBR antagonists by measuring changes in intracellular calcium levels in response to NMB stimulation.
Materials:
-
NMBR-expressing cells (e.g., CHO or HEK293 cells stably transfected with NMBR)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (if required by the cell line)
-
This compound (NMB)
-
NMBR antagonist to be tested
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture NMBR-expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
If necessary, add probenecid to the loading buffer to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the NMBR antagonist in the assay buffer.
-
After the dye-loading incubation, wash the cells gently with assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
NMB Stimulation and Data Acquisition:
-
Prepare a solution of NMB in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the automated injector to add the NMB solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-NMB addition minus the baseline fluorescence.
-
Plot the response against the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro Cell Migration (Wound Healing) Assay
This protocol assesses the effect of an NMBR antagonist on the migratory capacity of cells.
Materials:
-
Adherent cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium
-
FBS
-
PBS
-
NMBR antagonist
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow them to a confluent monolayer.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing the NMBR antagonist at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Final Imaging: After a predetermined time (e.g., 24 or 48 hours), capture images of the same wound locations.
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure for each condition relative to the 0-hour time point. Compare the wound closure in the antagonist-treated groups to the control group.
In Vivo Breast Cancer Xenograft Model in Mice
This protocol describes the use of an NMBR antagonist in a mouse model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Cell culture reagents
-
Matrigel (optional)
-
NMBR antagonist
-
Vehicle for antagonist administration
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the breast cancer cells to the desired number. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
For an orthotopic model, inject the cell suspension into the mammary fat pad.
-
For a subcutaneous model, inject the cells into the flank.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Animal Grouping and Treatment:
-
Randomly assign the mice into treatment and control groups.
-
Prepare the NMBR antagonist in a suitable vehicle.
-
Administer the antagonist to the treatment group via the chosen route (e.g., intraperitoneal, oral gavage) and schedule. The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
The study can be terminated when the tumors in the control group reach a predetermined size, or at a specific time point.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be measured.
-
Tissues can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blotting, RT-qPCR).
-
Metastatic burden in organs like the lungs can also be assessed.
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and metastatic indices between the antagonist-treated and control groups using appropriate statistical methods.
References
- 1. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Receptor Antagonist [biosyn.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery of a novel class of this compound receptor antagonists, substituted somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of feeding inhibition by this compound using a selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuromedin B-Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the binding affinity of ligands to the Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR) implicated in various physiological processes. The following sections detail the theoretical background, experimental design, and step-by-step protocols for the most common and robust methods used to characterize NMBR-ligand interactions.
Introduction to this compound Receptor
This compound (NMB) is a mammalian bombesin-like peptide that exerts its effects through binding to the high-affinity this compound receptor (NMBR), also known as BB1 receptor.[1] NMBR is a class A GPCR that, upon activation, primarily couples to Gq alpha subunits, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[1][2] Dysregulation of NMBR signaling has been associated with various pathological conditions, making it an attractive target for drug discovery.
Accurate determination of the binding affinity of novel compounds to NMBR is a critical step in the drug development process. This document outlines key methodologies for quantifying these interactions.
Signaling Pathway of this compound Receptor
The binding of this compound to its receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream second messenger signaling.
Caption: this compound Receptor Signaling Pathway.
Data Presentation: Quantitative Binding Affinity Data
The following tables summarize the binding affinities of various ligands for the this compound receptor, as determined by radioligand binding assays.
Table 1: Agonist Binding Affinities for NMBR
| Agonist | Receptor Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| This compound | Human | Competition | Kᵢ | 0.05 | [3] |
| BA 1 | Human | Competition | IC₅₀ | 2.5 | [4] |
| natGa-DOTA–RV_15 | Human | Competition | IC₅₀ | 30 | [5][6] |
| 125I-NMB | Rat | Saturation | Kd | 1 | [7] |
Table 2: Antagonist Binding Affinities for NMBR
| Antagonist | Receptor Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| PD 168368 | Human, Mouse, Rat | Competition | Kᵢ | 15 - 45 | [8] |
| PD 168368 | Human | Competition | IC₅₀ | 96 | [9] |
| PD 168368 | Human | Competition | Kᵢ | 1.32 - 1.58 | [10][11] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (Filtration Method)
This protocol is designed to determine the inhibitory constant (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to NMBR.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new class of radiopeptides for PET imaging of neuromedin-B receptor: 68Ga-ranatensin analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Autoradiographic localization of this compound binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of the nonpeptide this compound receptor antagonist PD 168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of putative GRP- and NMB-receptor antagonist's interaction with human receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Neuromedin B Antibody Cross-Reactivity: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuromedin B (NMB) antibodies. The following information is designed to help you identify and resolve potential cross-reactivity issues, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMB) and why is antibody specificity important?
This compound (NMB) is a mammalian bombesin-like peptide that plays a role in various physiological processes, including the regulation of the nervous and gastrointestinal systems.[1][2] It exerts its effects by binding to its specific G protein-coupled receptor, the this compound receptor (NMBR).[1][2] Accurate detection of NMB is critical for understanding its function in health and disease.
Q2: What is the primary cause of this compound antibody cross-reactivity?
The main reason for NMB antibody cross-reactivity is the sequence homology between NMB and GRP. Both peptides belong to the bombesin family and share a highly conserved C-terminal amino acid sequence, which is often the epitope recognized by antibodies. This structural similarity makes it possible for an antibody raised against NMB to also bind to GRP.[3]
Q3: How can I assess the potential cross-reactivity of my this compound antibody?
Before starting your experiments, it is crucial to validate your NMB antibody. Here are some key steps:
-
Review the Datasheet: The manufacturer's datasheet should provide information on the immunogen sequence and any known cross-reactivities.
-
Sequence Alignment: Perform a sequence alignment of the NMB immunogen with related peptides like GRP to assess the degree of homology.
-
Literature Search: Look for publications that have used the same antibody and check if they performed any validation experiments for cross-reactivity.
Troubleshooting Guides
Issue: Unexpected or Non-specific Staining in Immunohistochemistry (IHC)
If you observe unexpected staining patterns or high background in your IHC experiments, it could be due to cross-reactivity of your NMB antibody.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.
-
Antigen Retrieval: Ensure you are using the appropriate antigen retrieval method (heat-induced or enzymatic) for your tissue and fixation method.[4]
-
Blocking: Use an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) to minimize non-specific binding.[5]
-
Perform a Peptide Competition Assay: This is a critical step to confirm the specificity of the staining. Pre-incubate the antibody with an excess of the NMB peptide before applying it to the tissue. A significant reduction or elimination of the signal indicates that the staining is specific to NMB. To test for cross-reactivity, perform the same experiment with an excess of GRP peptide. If the signal is also reduced, it confirms cross-reactivity.
Issue: Multiple Bands or Incorrect Band Size in Western Blotting
The appearance of multiple bands or a band at an unexpected molecular weight in a Western blot can be an indication of cross-reactivity.
Troubleshooting Steps:
-
Positive and Negative Controls: Run positive controls (e.g., cell lysates overexpressing NMB) and negative controls (e.g., lysates from NMB knockout cells) to confirm the expected band size.
-
Optimize Antibody Dilution: A high concentration of the primary antibody can lead to non-specific binding. Perform a titration to find the optimal dilution.[6]
-
Blocking and Washing: Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST) and stringent washing steps to reduce background and non-specific bands.[6]
-
Peptide Competition Assay: As with IHC, a peptide competition assay is the definitive method to verify the specificity of the bands. Pre-incubate the antibody with the NMB peptide and, in a separate experiment, with the GRP peptide. The specific NMB band should disappear only when pre-incubated with the NMB peptide.
Issue: Inaccurate Quantification in ELISA
Cross-reactivity can lead to erroneously high concentrations of NMB in an ELISA.
Troubleshooting Steps:
-
Standard Curve: Ensure you have a reliable standard curve using a highly purified NMB peptide.
-
Specificity Check: Test the specificity of your ELISA by running samples containing known concentrations of GRP. A high signal in the GRP samples indicates cross-reactivity.
-
Competitive ELISA: Consider using a competitive ELISA format, which can sometimes offer higher specificity.
-
Antibody Pair Selection: In a sandwich ELISA, ensure that the capture and detection antibodies recognize different epitopes on the NMB molecule to improve specificity.
Data Presentation
Table 1: Hypothetical Binding Affinity of a Polyclonal Anti-NMB Antibody
This table illustrates how quantitative data on antibody binding can be presented. Note that these are example values.
| Peptide | Antibody Binding Affinity (Kd) |
| This compound (NMB) | 1.5 nM |
| Gastrin-Releasing Peptide (GRP) | 50 nM |
| Substance P | > 1000 nM |
A lower Kd value indicates a higher binding affinity.
Experimental Protocols
Peptide Competition Assay for Western Blotting
This protocol is a crucial step in validating the specificity of your this compound antibody.
Materials:
-
This compound peptide
-
Gastrin-Releasing Peptide (GRP)
-
Primary antibody against this compound
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Western blot membrane with transferred proteins
-
Standard Western blotting reagents
Procedure:
-
Prepare Antibody Solutions:
-
Control Antibody: Dilute the primary antibody to its optimal working concentration in blocking buffer.
-
NMB-Blocked Antibody: In a separate tube, pre-incubate the primary antibody with a 100-fold molar excess of the NMB peptide in blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
GRP-Blocked Antibody: In a third tube, pre-incubate the primary antibody with a 100-fold molar excess of the GRP peptide in blocking buffer for 1-2 hours at room temperature.
-
-
Block Membranes: Block your Western blot membranes containing the protein samples as per your standard protocol.
-
Incubate with Antibodies:
-
Incubate one membrane with the control antibody solution.
-
Incubate a second, identical membrane with the NMB-blocked antibody solution.
-
Incubate a third, identical membrane with the GRP-blocked antibody solution.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Wash and Develop: Proceed with your standard washing, secondary antibody incubation, and detection steps for all three membranes.
Expected Results:
-
Control Membrane: A clear band at the expected molecular weight for NMB.
-
NMB-Blocked Membrane: The band corresponding to NMB should be significantly reduced or absent.
-
GRP-Blocked Membrane: If the antibody is specific to NMB, the band should be unaffected. If the band intensity is reduced, it indicates cross-reactivity with GRP.
Western Blotting Protocol for this compound
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-NMB antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Sample Preparation: Prepare protein lysates from your cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NMB antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an ECL detection kit and an imaging system.
Immunohistochemistry Protocol for this compound
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary anti-NMB antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.[5]
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.[5]
-
Blocking: Block non-specific binding sites with the blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-NMB antibody overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate with Streptavidin-HRP followed by the DAB substrate to visualize the staining.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
ELISA Protocol for this compound
This protocol outlines a general sandwich ELISA procedure.
Materials:
-
ELISA plate pre-coated with a capture antibody against NMB
-
Samples and NMB standards
-
Detection antibody against NMB (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the NMB standard. Dilute your samples as needed.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Incubate for 2 hours at room temperature.[7]
-
Wash: Aspirate the contents of the wells and wash the plate three times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1.5 hours at room temperature.[7]
-
Wash: Repeat the washing step.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Incubate for 45 minutes at room temperature.[7]
-
Wash: Repeat the washing step.
-
Develop: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well.[7]
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Calculate Concentration: Calculate the NMB concentration in your samples based on the standard curve.
Visualizations
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blossombio.com [blossombio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing Western Blot for Neuromedin B Detection
Welcome to the technical support center for Neuromedin B (NMB) Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunodetection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The canonical human this compound protein has a predicted molecular weight of approximately 13.3 kDa.[1] However, be aware that post-translational modifications may cause slight variations in the observed molecular weight on a Western blot.
Q2: Which type of antibody is best for detecting this compound?
Polyclonal antibodies are commonly used for the detection of this compound and its receptor in Western blotting. Several commercial suppliers offer rabbit and mouse polyclonal antibodies validated for this application. When selecting an antibody, it is crucial to check its reactivity with the species you are studying (e.g., human, mouse, rat).
Q3: What are some recommended positive controls for this compound detection?
Tissues known to express this compound, such as the brain (particularly the olfactory bulb and thalamus), gastrointestinal tract, and spinal cord, can serve as positive controls.[2] Additionally, some suppliers offer recombinant this compound protein or overexpression lysates that can be used to validate antibody specificity.[3][4]
Q4: How can I ensure efficient protein transfer of a small protein like this compound?
For small proteins (under 15 kDa), using a membrane with a smaller pore size, such as 0.2 µm, is recommended to prevent the protein from passing through the membrane during transfer. To verify if this is an issue, you can perform a double-membrane transfer by placing a second membrane behind the first to capture any protein that might have passed through.
Troubleshooting Guide
Problem 1: No Signal or Weak Signal
| Possible Cause | Solution |
| Inefficient Protein Extraction | Use a lysis buffer optimized for your sample type. For neuronal tissues, specialized extraction reagents can improve yield.[5] Ensure adequate homogenization and include protease inhibitors in your lysis buffer.[6] |
| Low Protein Load | Increase the amount of protein loaded per well. It may be necessary to enrich for this compound using techniques like immunoprecipitation if the protein is of low abundance.[7] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. For small proteins like this compound, optimize transfer time and voltage, and consider using a 0.2 µm membrane. |
| Primary Antibody Issues | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] Ensure the antibody is validated for the species you are testing and has been stored correctly. |
| Inactive Detection Reagents | Use fresh chemiluminescent substrates. For low abundance proteins, a more sensitive substrate may be required. |
Problem 2: High Background
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Include a detergent like Tween-20 (0.05-0.1%) in your wash buffer.[9] |
| Membrane Handling | Handle the membrane with clean forceps and gloves to avoid contamination. Do not allow the membrane to dry out at any stage.[9] |
Problem 3: Non-Specific Bands
| Possible Cause | Solution |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for this compound. Run a negative control (e.g., lysate from a cell line that does not express NMB) to check for non-specific binding. |
| Protein Overload | Reduce the amount of protein loaded on the gel to minimize non-specific antibody binding.[8] |
| Sample Degradation | Prepare fresh samples and always include protease inhibitors in the lysis buffer. |
| Incomplete Protein Denaturation | Ensure samples are fully denatured by boiling in SDS-PAGE sample buffer with a reducing agent for 5-10 minutes.[9] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a this compound Western blot experiment. These values should be used as a starting point and may require further optimization.
Table 1: Antibody Dilutions
| Antibody Type | Host Species | Typical Dilution Range | Reference |
| Primary Antibody (Anti-NMB) | Rabbit Polyclonal | 1:500 - 1:2000 | [10] |
| Secondary Antibody (Anti-Rabbit IgG-HRP) | Goat | 1:5000 - 1:20,000 |
Table 2: Protein Loading and Gel Parameters
| Parameter | Recommended Value |
| Total Protein Loaded | 20 - 50 µg per lane |
| SDS-PAGE Gel Percentage | 12-15% or 4-20% gradient |
| Running Voltage | 100 - 150 V |
| Transfer Membrane | 0.2 µm PVDF or Nitrocellulose |
Experimental Protocols
Protocol 1: Protein Extraction from Brain Tissue
-
Dissect brain tissue on ice and weigh it.
-
Add 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail per gram of tissue.[6]
-
Homogenize the tissue using a Dounce homogenizer on ice.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Store the protein lysates at -80°C.
Protocol 2: SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 20-50 µg of protein with 4X SDS-PAGE sample buffer containing a reducing agent.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 12-15% or a 4-20% gradient SDS-PAGE gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Neuromedin B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the signal using an imaging system or X-ray film.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Western Blot Experimental Workflow
Caption: Western blot experimental workflow.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. abeomics.com [abeomics.com]
- 5. Neuronal Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Protein extraction and western blot (mouse tissues) [protocols.io]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bosterbio.com [bosterbio.com]
Neuromedin B Receptor (NMBR) Binding Assays: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Neuromedin B receptor (NMBR) binding assays. It includes frequently asked questions, detailed troubleshooting guides in a Q&A format, experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor (NMBR)?
A1: The this compound receptor (NMBR) is a G protein-coupled receptor (GPCR) that belongs to the bombesin receptor family.[1] It is activated by its endogenous ligand, this compound (NMB), a peptide found in the central nervous system and gastrointestinal tract.[2][3] NMBR activation is involved in various physiological processes, including smooth muscle contraction, hormone secretion, cell growth, body temperature regulation, and stress responses.[1][3][4]
Q2: What is the primary signaling pathway activated by NMBR?
A2: NMBR is primarily a Gq protein-coupled receptor.[5] Upon binding with this compound, the receptor activates phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][5] Other signaling cascades, such as pathways involving cAMP, PKA, and AMPK, have also been reported.[2][4]
Q3: What are the essential components of an NMBR binding assay?
A3: A typical NMBR binding assay includes:
-
A source of NMBR: This can be from cell membranes of transfected cell lines, tissue homogenates, or purified receptors.
-
A labeled ligand (tracer): Usually, this is a radiolabeled version of NMB or a high-affinity antagonist (e.g., ¹²⁵I-labeled NMB).
-
An unlabeled ligand: This can be the compound you are testing or a known NMBR ligand to determine non-specific binding.
-
Assay buffer: A buffer system optimized for pH, ionic strength, and stability of the receptor and ligands.
-
Separation method: A system to separate receptor-bound ligand from free ligand, such as vacuum filtration through glass fiber filters.
-
Detection instrument: A device to quantify the amount of bound labeled ligand, such as a gamma counter for radioligands.
Troubleshooting Common Issues
This section addresses specific problems that may arise during NMBR binding assays, providing potential causes and solutions.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is over 20% of the total binding. What could be the cause and how can I fix it?
A: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. It refers to the labeled ligand binding to components other than the target receptor, such as the filter, lipids, or other proteins.[6][7]
| Potential Cause | Recommended Solution |
| Excessive Labeled Ligand Concentration | Use a concentration of the labeled ligand at or below its Kd value. Higher concentrations can saturate specific sites and increase binding to low-affinity, non-specific sites.[8][9] |
| Inadequate Blocking | Incorporate a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffer to saturate non-specific sites on the filter and in the membrane preparation.[6] Pre-soaking filters in a solution like polyethyleneimine (PEI) can also reduce NSB to the filter itself. |
| Ligand Sticking to Vials/Plates | Add a detergent like Tween-20 (0.01-0.1%) to the assay buffer to prevent the ligand from adhering to plastic surfaces.[6] Using low-protein-binding plates can also help. |
| Filter Type and Washing | Ensure you are using the correct filter type (e.g., glass fiber filters). Optimize the number and volume of wash steps with ice-cold buffer to efficiently remove unbound ligand without causing significant dissociation of specifically bound ligand.[8] |
| Hydrophobic Interactions | The ligand may be highly hydrophobic, leading to non-specific partitioning into the cell membrane. Consider modifying the assay buffer's salt concentration or including a low concentration of a mild detergent. |
Issue 2: Low or No Specific Binding Signal
Q: I am not detecting a sufficient signal for specific binding. What are the likely reasons and troubleshooting steps?
A: A weak or absent signal indicates a problem with one of the core components of the assay.
| Potential Cause | Recommended Solution |
| Low Receptor Concentration/Activity | Verify the expression and integrity of the NMBR in your membrane preparation using a validated method like Western Blot.[1] Ensure that membrane preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles.[10] Increase the amount of membrane protein in the assay.[8] |
| Degraded or Inactive Ligand | Confirm the integrity and activity of both the labeled and unlabeled ligands. Peptides like NMB can degrade over time. Aliquot ligands upon receipt and store them under recommended conditions. Test a fresh batch if degradation is suspected. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Binding reactions must reach equilibrium; lower ligand concentrations may require longer incubation times.[9] Also, verify that the pH and ionic strength of your assay buffer are optimal for NMBR binding. |
| Incorrect Separation Technique | Ensure your separation method (e.g., filtration) is working correctly. Check for leaks in the vacuum manifold and ensure a rapid and consistent wash procedure. For centrifugation-based assays, ensure the pellet is not being lost during aspiration.[8] |
| Instrument Malfunction | Verify that the detection instrument (e.g., gamma counter) is calibrated and functioning correctly using appropriate standards. |
Issue 3: High Variability Between Replicates
Q: My data shows poor consistency across replicate wells. How can I improve the precision of my assay?
A: High variability can undermine the statistical significance of your results. The source is often procedural or related to reagent handling.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. |
| Incomplete Mixing of Reagents | Vortex or gently mix all reagent stocks before adding them to the assay plate. Ensure the final reaction mixture in each well is homogenous before incubation. |
| Inconsistent Incubation/Wash Times | Use a multi-channel pipette or automated liquid handler to start reactions and perform washes in a consistent and timely manner across the entire plate. Ensure the temperature is uniform across the incubator. |
| Edge Effects on Assay Plates | "Edge effects" can occur due to differential evaporation or temperature gradients in the outer wells of a plate. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber. |
| Membrane Preparation Inhomogeneity | Ensure the membrane stock is well-suspended before aliquoting into the assay wells. Keep the membrane preparation on ice and mix gently between additions to prevent settling. |
Experimental Protocols & Data
Generic NMBR Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive binding assay using cell membranes expressing NMBR. Optimization is required for specific cell lines and ligands.
-
Membrane Preparation: Homogenize cells or tissues expressing NMBR in an ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Total Binding: Add assay buffer, labeled ligand (e.g., 0.1 nM ¹²⁵I-NMB), and membrane preparation to designated wells.
-
Non-Specific Binding (NSB): Add assay buffer, a high concentration of unlabeled NMB (e.g., 1 µM), labeled ligand, and membrane preparation.
-
Test Compound: Add assay buffer, test compound at various concentrations, labeled ligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound ligand.
-
Detection: Place the filters in vials and quantify the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Reference Ligand Affinity Data
The following table summarizes affinity values for this compound at its receptor, which can be used as a reference for assay validation.
| Ligand | Receptor | Assay Type | Kd / Ki (nM) | Source System |
| This compound | NMBR | Competitive Binding | ~1-5 nM | Mammalian Cells |
| GRP | NMBR | Competitive Binding | ~50-200 nM | Mammalian Cells |
Note: These values are approximate and can vary based on experimental conditions.
Visualizations
NMBR Signaling Pathway
The following diagram illustrates the primary Gq-coupled signaling cascade initiated by NMB binding to its receptor.
Caption: Simplified NMBR Gq-PLC signaling pathway.
Binding Assay Experimental Workflow
This diagram outlines the key steps in a typical radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for High NSB
This chart provides a logical flow for diagnosing the cause of high non-specific binding.
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to improve signal-to-noise ratio in Neuromedin B experiments?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Neuromedin B (NMB) experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound (NMB) primarily signals through its G protein-coupled receptor (GPCR), the this compound receptor (NMBR), also known as BB1.[1][2] Upon NMB binding, the receptor activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in this pathway.[3][4]
Caption: this compound (NMB) signaling pathway.
Q2: I am observing a low signal-to-noise ratio in my NMB cell-based assay. What are the general steps to improve it?
A2: A low signal-to-noise ratio can be caused by several factors. Here are some general optimization strategies:
-
Optimize Cell Seeding Density: The number of cells per well is critical. Too few cells will generate a weak signal, while too many can lead to overcrowding and altered cell health, increasing background.[3][5] It is recommended to perform a cell titration experiment to find the optimal density that provides the best assay window.
-
Optimize Reagent Concentrations: Titrate the concentrations of all critical reagents, such as antibodies and substrates, to find the optimal balance between a strong signal and low background.
-
Review Incubation Times and Temperatures: Ensure that incubation times and temperatures are optimal for your specific assay. For enzymatic assays, substrate development time is crucial. For ligand-binding assays, ensure the reaction has reached equilibrium.
-
Ensure Cell Health: Use healthy, viable cells for your experiments. Avoid using cells that have been passaged too many times, and never allow them to become over-confluent.
-
Automate to Reduce Variability: If possible, use automated liquid handlers and plate washers to minimize pipetting errors and ensure consistency between wells and plates.[6]
Troubleshooting Guides
This compound ELISA
Problem: High background in my NMB ELISA.
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of buffer between washes.[7][8][9] |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent or try a different blocking buffer (e.g., 5% non-fat dry milk or 3% BSA). Increase the blocking incubation time.[7][9][10] |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to determine the optimal dilution that maximizes the signal-to-noise ratio.[7] |
| Contaminated Reagents | Prepare fresh buffers and solutions. Filter-sterilize buffers to remove any particulate matter.[8] |
Problem: Weak or no signal in my NMB ELISA.
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure all reagents are within their expiration dates and have been stored correctly. Test the activity of the enzyme conjugate and substrate independently. |
| Incorrect Reagent Addition | Double-check that all reagents were added in the correct order and at the specified volumes. |
| Low Antibody Concentration | Increase the concentration of the primary or secondary antibody. |
| Insufficient Incubation Time | Optimize the incubation times for each step to ensure the reactions proceed to completion. |
This compound Western Blot
Problem: Non-specific bands on my Western Blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity Issues | Validate your primary antibody to ensure it specifically recognizes NMB. This can be done using positive and negative controls (e.g., cell lysates with and without NMB expression).[11][12] |
| High Primary Antibody Concentration | Reduce the concentration of the primary antibody. Perform a titration to find the optimal dilution.[10][13][14] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA). Ensure the blocking buffer is freshly prepared.[10] |
| Inadequate Washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[10] |
Problem: Faint or no NMB band on my Western Blot.
| Possible Cause | Troubleshooting Steps |
| Low NMB Expression | Ensure your sample contains sufficient levels of NMB. You may need to use a positive control with known NMB expression. |
| Inefficient Protein Transfer | Verify that the protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S. Optimize the transfer time and voltage. |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody or try a longer incubation time (e.g., overnight at 4°C).[14] |
| Inactive Secondary Antibody or Substrate | Check the expiration dates and proper storage of your secondary antibody and detection reagents. |
This compound Calcium Imaging Assay
Problem: High background fluorescence in my calcium imaging experiment.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image a sample of unstained cells to determine the level of autofluorescence. If it is high, you may need to use a different cell line or a dye with a longer excitation wavelength. |
| Dye Overloading | Reduce the concentration of the calcium indicator dye and the loading time. |
| Cell Health | Ensure cells are healthy and not stressed, as this can lead to elevated basal calcium levels. |
Problem: Weak calcium signal in response to NMB.
| Possible Cause | Troubleshooting Steps |
| Low NMBR Expression | Use a cell line with confirmed high expression of the this compound receptor. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium indicator and the loading conditions (time and temperature). |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible. |
| Insensitive Calcium Indicator | Choose a calcium indicator with a dissociation constant (Kd) that is appropriate for the expected range of intracellular calcium concentrations.[15] |
Experimental Protocols & Workflows
General Cell-Based Assay Workflow
Caption: A general workflow for a cell-based this compound assay.
Detailed Methodologies
1. NMB ELISA Protocol
This protocol provides a general guideline for a sandwich ELISA to quantify this compound.
-
Coating: Coat a 96-well microplate with a capture antibody specific for NMB. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your samples and a serial dilution of NMB standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for NMB. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
2. NMB Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NMB overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
3. NMB-Induced Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing NMBR into a 96-well black, clear-bottom plate. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
NMB Addition: Add varying concentrations of this compound to the wells.
-
Signal Reading: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence from the baseline to determine the response to NMB.
4. NMB-Induced IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway.
-
Cell Seeding: Seed cells expressing NMBR into a suitable microplate.
-
Cell Stimulation: Stimulate the cells with NMB in the presence of LiCl (which inhibits the degradation of IP1) for a predetermined optimal time.[16]
-
Cell Lysis: Lyse the cells to release the intracellular IP1.
-
IP1 Detection: Detect the accumulated IP1 using a competitive immunoassay, such as an HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[2][17] This typically involves adding a labeled IP1 tracer and a specific antibody. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Read Plate: Read the plate on a compatible reader.
-
Data Analysis: Generate a standard curve and determine the concentration of IP1 in your samples.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. biocompare.com [biocompare.com]
- 4. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. arp1.com [arp1.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. Opinion: scientists need to demand better antibody validation | The Neuro - McGill University [mcgill.ca]
- 11. Editorial: Antibody Can Get It Right: Confronting Problems of Antibody Specificity and Irreproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of a New Neuromedin B Antibody
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of a new Neuromedin B (NMB) antibody.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to validate the specificity of a new this compound antibody?
A1: The initial and most critical step is to confirm that the antibody recognizes the intended target, this compound, at the correct molecular weight and in the appropriate tissues or cells.[1][2] A highly recommended first step is a Western blot analysis using lysates from cells or tissues known to express NMB.[2] A single band at the predicted molecular weight of NMB is a strong indicator of specificity.[2]
Q2: How can I be sure my antibody is not cross-reacting with other proteins?
A2: Cross-reactivity is a significant concern. To address this, several validation strategies, often referred to as the "five pillars of antibody validation," should be employed.[2][3] These include:
-
Genetic Strategies: Compare the antibody's signal in wild-type cells versus cells where the NMB gene has been knocked out (KO) or knocked down (KD) using techniques like CRISPR or RNAi.[2][3] A specific antibody should show no signal in KO/KD samples.[3]
-
Independent Antibody Strategies: Use a second, validated antibody that recognizes a different epitope on the NMB protein.[3][4] Both antibodies should produce comparable results in applications like Western blotting or immunohistochemistry.[4]
-
Expression of Tagged Proteins: Express NMB with a fusion tag (e.g., GFP or c-Myc) and confirm that the signal from your NMB antibody co-localizes or corresponds with the signal from an antibody against the tag.[3]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use the antibody to pull down its binding partners from a cell lysate and identify them using mass spectrometry. The primary protein identified should be this compound.
Q3: What are the expected expression patterns of this compound?
A3: this compound is a bombesin-related peptide found in the central nervous system and the gastrointestinal tract.[5][6] In the central nervous system, NMBR is expressed in various regions, including the caudate nucleus, amygdala, thalamus, hippocampus, brain stem, hypothalamus, spinal cord, and olfactory region.[7] In peripheral tissues, the this compound receptor (NMBR) is highly expressed in endocrine tissues, glands, and reproductive organs.[7] NMB has been shown to be expressed in a subset of sensory neurons.[8]
Q4: My Western blot shows multiple bands. What does this mean?
A4: Multiple bands on a Western blot can indicate several possibilities:
-
Non-specific binding: The antibody may be cross-reacting with other proteins.
-
Protein isoforms or post-translational modifications: NMB may exist in different forms that migrate at different molecular weights.
-
Protein degradation: The sample preparation may have led to the breakdown of the target protein.
-
Antibody concentration is too high: This can lead to non-specific binding.
Refer to the troubleshooting guide below for steps to address this issue.
Q5: My immunohistochemistry (IHC) results show high background staining. How can I fix this?
A5: High background in IHC can be caused by several factors, including:
-
Primary antibody concentration is too high.
-
Inadequate blocking.
-
Non-specific binding of the secondary antibody.
-
Endogenous enzyme activity.
Consult the IHC troubleshooting guide for detailed solutions.
Troubleshooting Guides
Western Blotting Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Primary antibody concentration is too low. | Optimize the antibody concentration by testing a range of dilutions.[9] |
| Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. | |
| Poor transfer of protein to the membrane. | Verify transfer efficiency using a reversible stain like Ponceau S. | |
| Incorrect secondary antibody used. | Ensure the secondary antibody is specific to the primary antibody's host species. | |
| Weak Signal | Primary or secondary antibody concentration is too low. | Increase the antibody concentration or incubation time. |
| Insufficient exposure time. | Increase the exposure time during signal detection. | |
| Blocking agent is masking the epitope. | Try a different blocking agent (e.g., switch from non-fat dry milk to BSA). | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration.[10] |
| Insufficient washing. | Increase the number and duration of wash steps.[11] | |
| Blocking is insufficient. | Increase the blocking time or try a different blocking agent.[10] | |
| Non-specific Bands | Primary antibody is cross-reacting with other proteins. | Perform a peptide blocking experiment or validate with a knockout/knockdown model.[12] |
| Antibody concentration is too high. | Decrease the primary antibody concentration. | |
| Sample degradation. | Add protease inhibitors to the lysis buffer. |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody concentration is too low. | Optimize the antibody dilution.[13] |
| Incorrect antigen retrieval method. | Test different antigen retrieval methods (heat-induced or enzymatic).[14] | |
| Primary antibody is not suitable for IHC. | Confirm that the antibody is validated for IHC.[15] | |
| Tissue was not properly fixed. | Optimize the fixation protocol. | |
| Weak Staining | Primary antibody incubation time is too short. | Increase the incubation time. |
| Sub-optimal antibody dilution. | Re-titer the primary antibody.[13] | |
| Antigen retrieval was insufficient. | Increase the duration or temperature of antigen retrieval. | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration.[10] |
| Inadequate blocking. | Increase the blocking time or use a different blocking agent (e.g., normal serum from the secondary antibody host species).[10] | |
| Non-specific binding of the secondary antibody. | Run a control with only the secondary antibody. Consider using a pre-adsorbed secondary antibody.[11] | |
| Endogenous peroxidase or phosphatase activity. | Add quenching steps (e.g., H2O2 for peroxidase) to the protocol.[11] | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Validate with knockout/knockdown tissue sections or by peptide blocking. |
| Hydrophobic interactions. | Add a detergent like Triton X-100 to the antibody diluent and washing buffers. |
Experimental Protocols
Western Blotting Protocol for NMB Antibody Specificity
-
Sample Preparation:
-
Lyse cells or tissues known to express this compound (and negative controls) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[16]
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Immunohistochemistry (IHC-P) Protocol for NMB Antibody Specificity
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 x 3 min each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.[18] Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[18] Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[18]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated secondary antibody for 30 minutes at room temperature, followed by incubation with a streptavidin-HRP complex.[18]
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Chromogen Detection:
-
Incubate slides with a DAB substrate solution until the desired stain intensity develops.[18]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a permanent mounting medium.[18]
-
Visualizations
Caption: Workflow for validating the specificity of a new antibody.
Caption: Simplified this compound signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Five pillars to determine antibody specificity [abcam.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nociceptive Signaling Role for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. arigobio.com [arigobio.com]
- 12. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 13. documents.cap.org [documents.cap.org]
- 14. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Important IHC antibody validation steps | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. anti-Neuromedin B Antibody [ABIN651541] - Human, WB, IF, IHC (p) [antibodies-online.com]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Quantification of Neuromedin B in Cerebrospinal Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Neuromedin B (NMB) in cerebrospinal fluid (CSF).
Introduction
This compound (NMB) is a bombesin-like peptide that plays a role in various physiological processes within the central nervous system.[1] Its quantification in cerebrospinal fluid (CSF) presents a significant analytical challenge due to its low abundance, potential for degradation, and susceptibility to pre-analytical variability. This guide aims to address common issues encountered during NMB quantification and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in CSF?
A1: The primary challenges include:
-
Low Endogenous Concentrations: NMB is expected to be present at very low levels in CSF, pushing the limits of detection for many assays.
-
Adsorption to Surfaces: Peptides like NMB are prone to non-specific binding to glass and certain types of plastic, leading to significant loss of analyte during sample collection and processing.[2][3]
-
Enzymatic Degradation: CSF contains peptidases that can degrade NMB. One study identified tripeptidyl peptidase-I as a key enzyme in the lysosomal degradation of NMB.[4]
-
Pre-analytical Variability: Inconsistencies in sample collection, handling, and storage can introduce significant errors in quantification.
-
Matrix Effects: The complex composition of CSF can interfere with assay performance, particularly in immunoassays.
-
Lack of a "Gold Standard" Protocol: There is no universally accepted, validated protocol specifically for NMB quantification in human CSF.
Q2: What type of collection tubes should I use for CSF samples for NMB analysis?
A2: It is highly recommended to use low protein binding polypropylene tubes for both collection and storage of CSF samples. Standard polystyrene or glass tubes can lead to significant analyte loss due to adsorption of the peptide to the tube surface.[2][3]
Q3: How should I process and store my CSF samples?
A3: To minimize pre-analytical variability and degradation of NMB, the following steps are recommended:
-
Immediate Processing: Process CSF samples as soon as possible after collection.
-
Centrifugation: Centrifuge samples to remove cells and other debris. A common recommendation is 2000 x g for 10 minutes at 4°C.
-
Aliquoting: Aliquot the supernatant into low protein binding polypropylene tubes to avoid multiple freeze-thaw cycles.
-
Storage: For short-term storage, samples can be kept at 4°C for a limited time. For long-term storage, samples should be frozen and maintained at -80°C.
-
Protease Inhibitors: Consider the addition of a broad-spectrum protease inhibitor cocktail to the CSF immediately after collection to prevent enzymatic degradation of NMB.
Q4: What are the available methods for quantifying this compound in CSF?
A4: The two primary methods for quantifying NMB in biological fluids are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method offers high throughput and does not typically require extensive sample clean-up. However, it is susceptible to interferences and cross-reactivity, and the quality of the antibodies is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and can quantify multiple peptides simultaneously. However, it is lower throughput, requires significant sample preparation, and can be challenged by the low concentrations of neuropeptides.
Q5: Are there any known substances in CSF that can interfere with NMB immunoassays?
A5: While specific interfering substances for NMB in CSF have not been extensively documented, general immunoassay interferences are a concern. These can include:
-
Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in an ELISA, causing a false positive signal.
-
Human Anti-Animal Antibodies (HAAA): Similar to heterophilic antibodies, these can arise in individuals who have been exposed to animal-derived products.
-
Cross-reactivity: It is crucial to ensure that the antibodies used in the immunoassay do not cross-react with other bombesin-like peptides or structurally similar molecules present in the CSF. One study noted that while cross-reactivity of polyclonal NMB antibodies with substance P was negligible, different antisera showed varied reactivity with other substances in spinal cord extracts.[5] The format of the immunoassay itself can also influence the degree of cross-reactivity.[6]
Quantitative Data Summary
To date, there is a notable lack of publicly available data on the concentration of this compound in human cerebrospinal fluid. The following tables provide related quantitative information from animal tissue and a different analytical sample type to offer a contextual reference for expected concentrations and assay sensitivity.
Table 1: this compound-like Immunoreactivity in Animal Spinal Cord
| Species | Spinal Cord Region | NMB-like Immunoreactivity (pmol/g wet weight) | Reference |
| Pig | Sacral (Dorsal) | 25.7 ± 3.4 | [7] |
Table 2: Quantification of this compound in Microdialysates by LC-MS/MS
| Analyte | Sample Type | Limit of Quantification (LOQ) | Reference |
| This compound | in vivo Microdialysates | 3.0 pM (15.0 amol on column) | [8] |
Experimental Protocols
The following are proposed starting-point methodologies for the quantification of this compound in CSF. These should be optimized and validated for your specific experimental conditions.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available sandwich ELISA kits.
1. Principle: A capture antibody specific for NMB is coated onto a microplate. Standards and samples are added, and NMB binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of NMB present.
2. Materials:
-
NMB ELISA Kit (including pre-coated plates, detection antibody, standard, and buffers)
-
CSF samples collected in low protein binding tubes
-
Protease inhibitor cocktail
-
Microplate reader
3. Abbreviated Protocol:
-
Sample Preparation: Thaw CSF samples on ice. Add a protease inhibitor cocktail. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any particulates.
-
Standard Curve Preparation: Reconstitute the NMB standard and perform serial dilutions according to the kit manufacturer's instructions to create a standard curve.
-
Assay Procedure:
-
Add standards and CSF samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the standard curve and determine the concentration of NMB in the samples.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is a generalized approach for neuropeptide quantification and requires significant optimization.
1. Principle: CSF samples are subjected to solid-phase extraction (SPE) to enrich for peptides and remove interfering substances. The extracted peptides are then separated by liquid chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. A stable isotope-labeled NMB internal standard is used for accurate quantification.
2. Materials:
-
CSF samples collected in low protein binding tubes
-
Stable isotope-labeled NMB internal standard
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Solvents and reagents for sample preparation and chromatography
3. Abbreviated Protocol:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Add the stable isotope-labeled NMB internal standard to each sample.
-
Acidify the samples (e.g., with formic acid or trifluoroacetic acid).
-
Perform solid-phase extraction (SPE) to concentrate the peptides and remove salts and proteins.
-
Elute the peptides from the SPE cartridge and dry them down.
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile and water containing formic acid.
-
Detect and quantify the precursor and product ions for both endogenous NMB and the stable isotope-labeled internal standard using MRM or PRM.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of NMB in the CSF samples from the standard curve.
-
Troubleshooting Guides
Table 3: ELISA Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use. |
| Insufficient washing | Ensure thorough washing between steps to remove unbound reagents. | |
| Inactive enzyme conjugate | Check the expiration date and storage conditions of the HRP conjugate. | |
| Low NMB concentration | Concentrate the CSF sample (e.g., by lyophilization and reconstitution in a smaller volume). | |
| NMB degradation | Add a protease inhibitor cocktail to CSF samples immediately after collection. | |
| High Background | Insufficient washing | Increase the number of wash steps and the soaking time. |
| Cross-reactivity of antibodies | Validate antibody specificity. Consider using monoclonal antibodies. | |
| High concentration of detection reagents | Optimize the concentrations of the detection antibody and streptavidin-HRP. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards for each assay and ensure accurate pipetting. |
| Incomplete plate washing | Ensure all wells are washed uniformly. | |
| Temperature fluctuations | Incubate the plate at a stable temperature. | |
| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing of reagents | Gently mix all reagents before use. | |
| Edge effects on the plate | Avoid using the outer wells of the microplate if edge effects are suspected. |
Table 4: LC-MS/MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Peak Detected | Low recovery from sample preparation | Optimize the solid-phase extraction protocol. Use low protein binding tubes throughout the process to minimize adsorption. |
| NMB degradation | Keep samples on ice during preparation and add protease inhibitors. | |
| Poor ionization | Optimize mass spectrometer source parameters. | |
| High Background or Interferences | Incomplete removal of matrix components | Improve the solid-phase extraction cleanup steps. |
| Contamination from reagents or labware | Use high-purity solvents and pre-cleaned labware. | |
| Poor Peak Shape | Inappropriate chromatography conditions | Optimize the LC gradient, column, and mobile phases. |
| Inconsistent Results | Variability in sample preparation | Ensure consistent handling of all samples and standards. |
| Instability of NMB in processed samples | Analyze samples as quickly as possible after preparation. |
Visualizations
Caption: this compound (NMB) signaling pathway.
Caption: General workflow for NMB quantification in CSF.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lysosomal degradation of this compound is dependent on tripeptidyl peptidase-I: evidence for the impairment of neuropeptide degradation in late-infantile neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of this compound polyclonal antibodies as molecular probes in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 7. Increased CSF neurogranin concentration is specific to Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for long-term storage of Neuromedin B peptide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Neuromedin B (NMB) peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data on peptide stability to ensure the integrity and optimal performance of NMB in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide for long-term use?
A1: For long-term storage, lyophilized this compound peptide should be stored at -20°C or, for even greater stability, at -80°C.[1][2][3] When stored under these conditions in a tightly sealed container, the peptide can remain stable for several years.[1][2] It is also advisable to protect the peptide from intense light.[2]
Q2: What is the best practice for reconstituting this compound peptide?
A2: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation.[3] The choice of solvent depends on the peptide's sequence and the experimental requirements. For many peptides, sterile, distilled water is a suitable solvent. If solubility is an issue, small amounts of an organic solvent like DMSO can be used initially, followed by dilution with your aqueous buffer. For peptides containing amino acids prone to oxidation, the use of oxygen-free solvents is recommended.
Q3: How should I store this compound peptide once it is in solution?
A3: Peptide solutions are significantly less stable than their lyophilized form.[2][3] To maintain activity, it is crucial to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2] This practice minimizes waste and, most importantly, avoids repeated freeze-thaw cycles, which can degrade the peptide.[3] Generally, peptide solutions are stable for 1-2 weeks at +4°C and for 3-4 months at -20°C.[2]
Q4: How many times can I freeze and thaw my this compound solution?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as they can lead to peptide degradation.[3] Each cycle of freezing and thawing can cause denaturation and aggregation, reducing the peptide's biological activity. Aliquoting the stock solution into volumes appropriate for single experiments is the most effective way to prevent this.
Q5: My this compound peptide is not showing any biological activity. What could be the problem?
A5: Lack of biological activity can stem from several factors. First, verify that the peptide was stored correctly and that freeze-thaw cycles were minimized. Improper storage is a common cause of peptide degradation. Second, confirm the accuracy of the peptide concentration in your stock solution. Finally, ensure that the experimental conditions, such as buffer pH and cell line responsiveness, are optimal for this compound activity. Refer to the troubleshooting guide below for a more detailed workflow.
Peptide Stability Data
| Storage Condition | Form | Temperature | Expected Stability | Key Considerations |
| Short-term | Lyophilized | Room Temperature | Several days to weeks | Protect from moisture and light.[2] |
| Lyophilized | 4°C | Several weeks | Keep in a sealed container in a desiccator. | |
| In Solution | 4°C | 1-2 weeks | Use a sterile buffer at pH 5-7.[2][3] | |
| Long-term | Lyophilized | -20°C | Several years | Tightly seal the vial to prevent moisture absorption.[1][2] |
| Lyophilized | -80°C | Several years (Optimal) | Recommended for maximum stability.[1][2] | |
| In Solution | -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles.[2] | |
| In Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[2] |
Note: Peptides containing amino acids such as Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) are more susceptible to degradation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or No Biological Activity
-
Potential Cause: Peptide degradation due to improper storage.
-
Solution:
-
Review storage conditions of both lyophilized and reconstituted peptide. Ensure temperatures were consistently maintained at or below -20°C.
-
Confirm that the number of freeze-thaw cycles was minimized. If the stock solution was subjected to multiple cycles, it is best to use a fresh vial.
-
Perform a quality control experiment with a new vial of peptide to compare activity.
-
-
Potential Cause: Incorrect peptide concentration.
-
Solution:
-
Re-verify the calculations used for reconstitution.
-
If possible, determine the peptide concentration using a spectrophotometer (A280) or a protein quantification assay.
-
-
Potential Cause: Sub-optimal assay conditions.
-
Solution:
-
Ensure the pH of your assay buffer is within the optimal range for NMB receptor binding (typically around pH 7.4).
-
Confirm that the cells used in the assay express a sufficient number of functional this compound receptors (NMB-R).
-
Check the health and passage number of your cell line, as this can affect receptor expression and signaling.
-
Issue 2: Poor Peptide Solubility
-
Potential Cause: The peptide has a hydrophobic sequence.
-
Solution:
-
Attempt to dissolve the peptide in a small amount of a polar organic solvent such as DMSO or DMF.
-
Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.
-
Gentle warming or sonication can also aid in dissolution, but be cautious as excessive heat can degrade the peptide.
-
Issue 3: Inconsistent or Variable Results
-
Potential Cause: Peptide aggregation.
-
Solution:
-
Ensure the peptide is fully dissolved before use.
-
Briefly vortex or sonicate the peptide solution before adding it to your assay.
-
Consider the possibility of peptide adsorption to plasticware. Using low-protein-binding tubes and pipette tips can mitigate this.
-
-
Potential Cause: Pipetting inaccuracies with small volumes.
-
Solution:
-
Prepare a more dilute working stock solution to allow for the pipetting of larger, more accurate volumes.
-
Ensure pipettes are properly calibrated.
-
Experimental Protocols
1. Protocol for Assessing this compound Activity using a Calcium Mobilization Assay
This compound binding to its G-protein coupled receptor (NMB-R) activates phospholipase C, leading to an increase in intracellular calcium.[2] This assay measures the biological activity of NMB by quantifying this calcium influx.
Materials:
-
Cells expressing NMB-R (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound peptide solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed the NMB-R expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS/HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS/HEPES to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
NMB Stimulation: Inject the this compound peptide solution into the wells at various concentrations.
-
Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time to record the calcium flux.
-
Data Analysis: The change in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence change against the NMB concentration to generate a dose-response curve and determine the EC50 value.
2. Protocol for Assessing this compound Stability using ELISA
This protocol can be used to quantify the amount of active this compound remaining after storage under different conditions. A commercially available NMB ELISA kit is recommended.
Materials:
-
This compound ELISA Kit (contains pre-coated plate, detection antibody, standards, etc.)
-
This compound samples stored under different conditions (e.g., -20°C, -80°C, after freeze-thaw cycles)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[2]
-
Sample Addition: Add your NMB samples (from different storage conditions) and the prepared standards to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[2]
-
Detection Antibody: Add the detection antibody to each well and incubate (e.g., 1.5 hours at room temperature).[2]
-
Streptavidin-HRP: Add the streptavidin-HRP solution and incubate (e.g., 45 minutes at room temperature).[2]
-
Washing: Wash the plate between each step according to the kit instructions to remove unbound reagents.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops (e.g., 30 minutes at room temperature).[2]
-
Reaction Stoppage: Add the stop solution to each well.[2]
-
Absorbance Reading: Immediately read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.[2]
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of active this compound in your stored samples. Compare the concentrations to determine the stability under each storage condition.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for NMB Activity Issues.
Caption: Experimental Workflow for NMB Stability Assessment.
References
How to minimize variability in Neuromedin B ELISA results?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and achieve reliable results with your Neuromedin B (NMB) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in ELISA results?
Variability in ELISA results can arise from several factors throughout the experimental workflow. Key sources include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents is a primary cause of variability.[1][2]
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between assays can significantly impact reaction kinetics.[1][3] Stacking plates during incubation can also lead to uneven temperature distribution.[3][4]
-
Inconsistent Incubation Times: Variation in incubation periods for antibodies, samples, and substrates will lead to inconsistent results.[1][5]
-
Improper Washing: Insufficient or inconsistent washing can result in high background noise and reduced assay sensitivity.[5][6]
-
Sample Quality and Handling: The quality of the samples, including the presence of interfering substances and repeated freeze-thaw cycles, can affect the accuracy of the results.[7][8][9]
-
Reagent Handling: Improper storage, preparation, or handling of reagents, such as using expired reagents or not allowing them to reach room temperature before use, can compromise assay performance.[4]
-
Cross-Contamination: Contamination between wells, samples, or reagents will lead to inaccurate readings.[2][6]
Q2: How can I minimize variability from pipetting?
Proper pipetting technique is crucial for reproducible results.[5] Here are some best practices:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use them within their specified volume range.[1][6]
-
Consistent Technique: Hold the pipette at a consistent angle and immerse the tip to the correct depth when dispensing liquids.[1] Pipette onto the side of the wells to avoid splashing.[2]
-
Change Pipette Tips: Always use new pipette tips for each different sample, standard, or reagent to prevent cross-contamination.[2][5][6]
-
Use Multichannel Pipettes Carefully: When using multichannel pipettes, ensure that all tips are securely seated and dispensing equal volumes.
-
Avoid Air Bubbles: Check for and remove any air bubbles in the wells before incubation and reading.[3]
Q3: What are the best practices for sample preparation and storage?
Proper sample handling is essential to maintain the integrity of this compound.
-
Sample Collection and Storage: Follow a consistent protocol for sample collection and processing.[5] For long-term storage, aliquot samples to avoid repeated freeze-thaw cycles and store them at -80°C.[8][9]
-
Thawing: Thaw frozen samples completely at 4°C or room temperature, depending on the stability of NMB.[8]
-
Centrifugation: Before use, centrifuge thawed samples to pellet any precipitates (e.g., 10,000 rpm for 5 minutes at 4°C).[8]
-
Dilution: It is recommended to dilute samples to ensure the analyte concentration falls within the linear range of the standard curve. A pilot experiment with serial dilutions can help determine the optimal dilution factor.[9]
Q4: How important is the washing step?
The washing step is critical for reducing background signal and increasing the signal-to-noise ratio.[6]
-
Use a Plate Washer: An automated plate washer is recommended for greater consistency and force in dispensing, which helps to reduce non-specific binding.[5]
-
Soak Time: Including a 30-second soak between washes can improve the efficiency of removing unbound reagents.[5]
-
Sufficient Volume and Cycles: Ensure the wash volume is sufficient to fill the wells completely. Follow the kit protocol for the recommended number of wash cycles, typically three to five.[6]
-
Residual Liquid Removal: After the final wash, ensure all residual wash buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ELISA experiments.
Issue 1: High Background
A high background is indicated by high optical density (OD) readings in the blank or negative control wells.[3]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soak time between washes. Ensure complete removal of wash buffer after the final wash.[10] |
| Contaminated Reagents | Use fresh, clean reagents and sterile pipette tips. Ensure the TMB Substrate Solution is colorless before use.[10] |
| Cross-Contamination | Be careful to avoid splashing between wells. Use fresh pipette tips for each reagent and sample.[2] |
| High Antibody Concentration | Reduce the concentration of the detection antibody. An optimization experiment may be necessary to find the optimal concentration.[3] |
| Ineffective Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. You may need to increase the blocking incubation time.[3] |
| Extended Incubation Time | Adhere strictly to the incubation times specified in the protocol.[4] |
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for addressing high background in ELISA.
Issue 2: Weak or No Signal
This issue is characterized by low OD readings for the standards and samples.[3][4]
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure reagents are stored at the recommended temperatures.[4] |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.[4] |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were added in the correct order.[4] |
| Inhibiting Substances | Ensure that buffers used for washing or dilution do not contain interfering substances like sodium azide, which can inhibit HRP activity.[10] |
| Insufficient Incubation Time | Ensure that incubation times are as per the protocol. You may consider increasing incubation times to enhance the signal.[3] |
| Analyte Concentration Too Low | The concentration of this compound in the samples may be below the detection limit of the assay. Consider concentrating the sample if possible. |
Example Data: Optimizing Detection Antibody Concentration
This table illustrates how you might record data to determine the optimal detection antibody concentration for a new assay. The goal is to find a concentration that provides a strong positive signal with a low background.
| Detection Antibody Dilution | Average OD of Highest Standard | Average OD of Blank | Signal-to-Noise Ratio (Standard OD / Blank OD) |
| 1:1000 | 2.850 | 0.450 | 6.3 |
| 1:2000 | 2.500 | 0.200 | 12.5 |
| 1:4000 | 1.800 | 0.110 | 16.4 |
| 1:8000 | 0.950 | 0.060 | 15.8 |
Note: This is example data. Optimal conditions should be determined experimentally.
Issue 3: High Coefficient of Variation (%CV)
High %CV indicates poor reproducibility between replicate wells. A CV of >20% is generally considered unacceptable.[11]
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique for all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| "Edge Effect" | This can be caused by temperature gradients across the plate. Ensure even temperature distribution by not stacking plates during incubation and using a plate sealer.[3][4] |
| Incomplete Reagent Mixing | Gently mix all reagents and samples before adding them to the wells. |
| Bubbles in Wells | Check for and remove any bubbles before incubation and reading the plate.[3] |
| Contamination | Ensure no cross-contamination between wells.[2] |
General ELISA Protocol Workflow
Following a standardized and consistent protocol is key to minimizing variability.
Experimental Workflow for a Standard Sandwich ELISA
References
- 1. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 2. tecan.com [tecan.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biomatik.com [biomatik.com]
- 5. Top 10 Tips for ELISA [jacksonimmuno.com]
- 6. Biorbyt [biorbyt.com]
- 7. mybiosource.com [mybiosource.com]
- 8. mybiosource.com [mybiosource.com]
- 9. mabtech.com [mabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Primers for Neuromedin B (NMB) Real-Time PCR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Neuromedin B (NMB) real-time PCR primers.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when designing primers for this compound (NMB) qPCR?
A1: When designing primers for NMB, it is crucial to consider several factors to ensure specificity and efficiency. Key parameters include:
-
Primer Length: Aim for primers between 18 and 30 nucleotides.
-
GC Content: The GC content should be between 40-60%. Avoid runs of more than four consecutive G's.
-
Melting Temperature (Tm): The optimal Tm is between 58°C and 65°C, with a difference of no more than 4°C between the forward and reverse primers.[1] For two-step PCR protocols, a Tm of 58°C-60°C is recommended.[1]
-
Amplicon Size: The ideal amplicon length is between 100 and 150 base pairs to ensure high reaction efficiency.[1]
-
Specificity: Primers should be specific to the NMB transcript. Use tools like NCBI BLAST to check for potential off-target binding. To avoid amplification of genomic DNA, design primers that span exon-exon junctions.
-
Secondary Structures: Avoid sequences that can form hairpins, self-dimers, or hetero-dimers.
Q2: Where can I find validated primer sequences for human this compound?
A2: Publicly available, experimentally validated primer sequences for human this compound are not consistently reported in the literature. While some commercial vendors offer pre-designed and validated primer sets for human NMB, the specific sequences are often proprietary. For example, Sino Biological offers a verified human NMB/Neuromedin B qPCR primer pair.[2] Alternatively, researchers can design their own primers using the guidelines in Q1 and validate them experimentally. For reference, one study reported the following primer sequences for the mouse this compound receptor (Nmbr):
-
Sense: 5′-CATGCGGAATGTCCCTAACATC-3′
-
Antisense: 5′-CCAAGCTACCAATGCGTGCTAC-3′[3]
Q3: What is the general function of this compound and its signaling pathway?
A3: this compound (NMB) is a peptide that belongs to the bombesin family and is involved in various physiological processes, including smooth muscle contraction, regulation of body temperature, and cell growth.[4] NMB exerts its effects by binding to its specific G protein-coupled receptor, the this compound receptor (NMBR).[5] This binding activates a Gq protein, which in turn stimulates Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[4][6] This cascade can influence downstream pathways such as those involving AMPK, PKA, and mTOR.
Troubleshooting Guides
This section addresses common issues encountered during NMB real-time PCR experiments.
Issue 1: No amplification or very high Ct values
| Possible Cause | Recommended Solution |
| Poor Primer Design | Verify primer specificity using BLAST. Redesign primers according to recommended guidelines. It is good practice to test at least two primer pairs for a new assay.[1] Check for the formation of primer-dimers or secondary structures using appropriate software. |
| Suboptimal Annealing Temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature. The optimal temperature is the one that gives the lowest Ct value without non-specific products.[7] |
| Poor Template Quality or Quantity | Check the purity and integrity of your RNA/cDNA using spectrophotometry or gel electrophoresis. Ensure you are using a sufficient amount of template. If PCR inhibitors are suspected, try diluting the template.[8] |
| Inefficient Reverse Transcription (RT) | Optimize the RT step. Ensure the RT temperature is optimal for the reverse transcriptase being used. The duration of the RT step can also be extended.[1] |
| Incorrect Cycling Conditions | Ensure the initial denaturation step is sufficient to fully activate a hot-start polymerase (if used). Check that the extension time is adequate for the amplicon size. |
Issue 2: Non-specific amplification or primer-dimers
| Possible Cause | Recommended Solution |
| Suboptimal Primer Design | Redesign primers to have higher specificity and to avoid complementarity, especially at the 3' ends, which can lead to primer-dimer formation. |
| Annealing Temperature is Too Low | Increase the annealing temperature in increments of 2-3°C.[1] A higher annealing temperature increases the stringency of primer binding. A gradient PCR can be used to quickly find the optimal temperature.[1] |
| Excessive Primer Concentration | Titrate the primer concentrations. A lower primer concentration can minimize the formation of primer-dimers.[9] Optimal results may require a titration of primer concentrations between 100 and 500 nM.[3] |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction to prevent amplification from genomic DNA. |
| Contamination of Reagents | Use fresh, nuclease-free water and reagents. Physically separate the pre-PCR and post-PCR areas to avoid contamination. Include a no-template control (NTC) in every run to check for contamination.[9] |
Experimental Protocols
Protocol 1: Primer Concentration Optimization
This protocol describes how to perform a primer concentration matrix to find the optimal forward and reverse primer concentrations.
-
Prepare Primer Dilutions: Prepare a dilution series for both the forward and reverse primers (e.g., 50 nM, 100 nM, 200 nM, 400 nM, 800 nM).
-
Set up the Reaction Matrix: Create a matrix of reactions in a 96-well plate, testing each concentration of the forward primer against each concentration of the reverse primer.
-
Prepare Master Mix: Prepare a qPCR master mix containing SYBR Green, dNTPs, polymerase, and buffer. Aliquot the master mix into each well.
-
Add Template and Primers: Add a constant amount of your cDNA template to each well. Then, add the corresponding dilutions of the forward and reverse primers to each well according to your matrix.
-
Run qPCR: Perform the real-time PCR using a standard cycling protocol.
-
Analyze Results: The optimal primer combination is the one that results in the lowest Ct value with no non-specific amplification (as determined by melt curve analysis) and the highest fluorescence signal.
| Component | Volume (per 20 µL reaction) | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (variable) | 1 µL | 50 - 800 nM |
| Reverse Primer (variable) | 1 µL | 50 - 800 nM |
| cDNA Template | 2 µL | Variable |
| Nuclease-free Water | 6 µL | - |
Protocol 2: Annealing Temperature Optimization using Gradient PCR
-
Set up Reactions: Prepare identical qPCR reactions for your NMB target.
-
Program the Thermal Cycler: Set up a gradient PCR protocol on your thermal cycler. The gradient should span a range of temperatures around the calculated Tm of your primers (e.g., 55°C to 65°C).
-
Run qPCR: Execute the gradient PCR protocol.
-
Analyze Data: Examine the amplification curves and melt curves for each temperature. The optimal annealing temperature is the one that gives the lowest Ct value and a single, sharp peak in the melt curve analysis, indicating specific product amplification.[7]
Visualizations
Caption: this compound (NMB) signaling pathway.
Caption: qPCR troubleshooting workflow.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcrbio.com [pcrbio.com]
- 8. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
Validation & Comparative
Neuromedin B vs. Gastrin-Releasing Peptide: A Comparative Guide for Researchers
A comprehensive analysis of the functional distinctions between Neuromedin B and Gastrin-Releasing Peptide, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (NMB) and Gastrin-releasing peptide (GRP) are two closely related mammalian bombesin-like peptides that play crucial roles in a wide array of physiological and pathological processes. While structurally similar, they exhibit distinct receptor preferences and functional profiles, making them and their respective receptors, NMB receptor (NMBR) and GRP receptor (GRPR), attractive targets for therapeutic intervention. This guide provides an objective comparison of their functions, supported by experimental data, to aid researchers in their investigations and drug development efforts.
Receptor Binding Affinity and Specificity
NMB and GRP mediate their effects by binding to two distinct G protein-coupled receptors: NMBR (also known as BB1) and GRPR (or BB2). While they are the preferred endogenous ligands for their respective receptors, a degree of cross-reactivity exists. The binding affinities of these peptides to their receptors are critical determinants of their biological activity.
| Ligand | Receptor | Binding Affinity (IC50, nM) | Species | Reference |
| This compound | NMBR | 1.32 - 1.58 | Human | [1] |
| This compound | GRPR | >10,000 | Human | [1] |
| Gastrin-Releasing Peptide | GRPR | 0.2 - 1.4 | Human | [1] |
| Gastrin-Releasing Peptide | NMBR | Full or partial agonist activity | Human | [1] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological response.
Signaling Pathways
Both NMBR and GRPR are primarily coupled to Gαq proteins. Upon ligand binding, they activate the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which in turn modulates various cellular processes including cell growth, proliferation, and secretion.[2][3]
Below is a diagram illustrating the canonical signaling pathway for both this compound and Gastrin-Releasing Peptide.
Comparative Functions and In Vivo Effects
While sharing a common signaling pathway, NMB and GRP exhibit distinct and sometimes overlapping functions in vivo. These differences are largely attributed to the differential expression patterns of the peptides and their receptors throughout the body.[4][5]
Itch and Pain Sensation
A significant area of research has focused on the roles of NMB and GRP in somatosensory processing, particularly in the sensation of itch (pruritus).
Experimental Data: Intrathecal Administration in Non-Human Primates [6]
| Peptide | Dose | Scratching Bouts (15 min) | Thermal Nociceptive Threshold |
| This compound | 100 nmol | ~25 | No significant change |
| Gastrin-Releasing Peptide | 30 nmol | ~125 | No significant change |
Data extracted from a study in rhesus monkeys. Doses represent the highest concentrations tested that produced a significant effect.
In non-human primates, intrathecal (i.t.) administration of GRP induces a robust and prolonged scratching response, whereas NMB elicits a significantly milder and transient scratching behavior.[6] Interestingly, neither peptide appears to modulate thermal pain sensitivity in primates, a finding that contrasts with some rodent studies.[6] The differential effects on itch are likely due to the significantly lower expression of NMBR compared to GRPR in the spinal dorsal horn of primates.[6]
Experimental Protocol: Assessment of Itch Scratching Behavior
A common experimental workflow to assess the pruritic effects of NMB and GRP is as follows:
Feeding Behavior
Both NMB and GRP have been implicated in the regulation of food intake, acting as satiety signals.
Experimental Data: Anorectic Potency in Rats [7]
| Peptide | Condition | Dose (µg/kg, i.p.) | Effect on 30-min Food Intake |
| This compound | Non-prefed | 32-64 | Ineffective |
| This compound | Prefed | 32-64 | Significant suppression |
| Gastrin-Releasing Peptide | Non-prefed | 8-64 | Weak reduction |
| Gastrin-Releasing Peptide | Prefed | 8-64 | Enhanced reduction |
Data from a study in adult male Sprague-Dawley rats. "Prefed" condition involved a 30-minute pre-feeding period before peptide injection.
Peripheral administration of both NMB and GRP can reduce food intake, but their potency is significantly enhanced in a prefed state, suggesting an interaction with postingestive satiety signals.[7] In capsaicin-treated rats, which have damaged visceral afferent fibers, the anorectic effects of BN and NMB are attenuated, while the effect of GRP remains intact, suggesting that they may utilize different neural pathways to regulate feeding.[8]
Cancer
The overexpression of GRP and its receptor has been well-documented in various cancers, including prostate, breast, and lung cancer, where it acts as a potent mitogen.[9][10] NMB and NMBR are also implicated in tumorigenesis, although they have been studied to a lesser extent. In some cancers, these peptides can act as autocrine growth factors.[11]
Tissue Distribution
The distinct physiological roles of NMB and GRP are closely linked to their differential expression patterns in the central and peripheral nervous systems.
-
This compound: NMB mRNA is prominently found in the olfactory bulb, dentate gyrus, and dorsal root ganglia.[4][5] In peripheral tissues of pigs, NMB is highly expressed in the central nervous system, while its receptor, NMBR, is more abundant in peripheral tissues like the pancreas, adrenal gland, and reproductive organs.[12]
-
Gastrin-Releasing Peptide: In contrast, the highest levels of GRP mRNA are observed in the forebrain, including the isocortex and hippocampal formation.[4][5]
Summary and Future Directions
This compound and Gastrin-releasing peptide, despite their structural similarities, exhibit distinct functional profiles primarily driven by their receptor binding specificities and differential tissue expression. GRP and its receptor, GRPR, appear to be more critically involved in processes such as itch sensation and cancer progression. NMB and NMBR, while also contributing to these processes, may have more nuanced or species-specific roles.
For researchers and drug development professionals, understanding these differences is paramount. Targeting GRPR has shown significant promise in oncology, and the development of specific antagonists is an active area of research. The role of NMBR in various pathologies is less understood and represents a promising avenue for future investigation. Further comparative studies, particularly those employing quantitative methodologies and detailed protocol reporting, will be essential to fully elucidate the distinct and overlapping functions of these important neuropeptides and to unlock their full therapeutic potential.
References
- 1. Characterization of putative GRP- and NMB-receptor antagonist's interaction with human receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRPR-targeting radiotheranostics for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and gastrin-releasing peptide mRNAs are differentially distributed in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Functional roles of this compound and gastrin-releasing peptide in regulating itch and pain in the spinal cord of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prefeeding potentiates anorectic actions of this compound and gastrin releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capsaicin treatment differentially affects feeding suppression by bombesin-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering potential downstream targets of oncogenic GRPR overexpression in prostate carcinomas harboring ETS rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Its Receptor: Gene Cloning, Tissue Distribution and Expression Levels of the Reproductive Axis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuromedin B as a Prognostic Biomarker in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuromedin B (NMB) with established prognostic biomarkers for glioblastoma (GBM), the most aggressive primary brain tumor in adults. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of NMB's potential as a clinically relevant biomarker.
Performance Comparison of Glioblastoma Prognostic Biomarkers
Recent studies have highlighted this compound, a bombesin-like peptide, as a potential prognostic biomarker in glioblastoma.[1][2] Its performance, when compared to established markers such as Isocitrate Dehydrogenase (IDH) 1/2 mutations and O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation, suggests a promising role in patient stratification and prognosis.
Quantitative Data Summary
The following tables summarize the prognostic performance of NMB in comparison to IDH1/2 mutations and MGMT promoter methylation in glioblastoma.
Table 1: Prognostic Performance of this compound (NMB) in Glioblastoma
| Biomarker | Parameter | Value | Source |
| This compound (NMB) | Expression in GBM vs. Normal Tissue | Overexpressed in GBM | [1][2] |
| Area Under the Curve (AUC) - ROC Analysis | 0.984 | [1][2] | |
| Sensitivity | 96.4% | [1][2] | |
| Specificity | 96.2% | [1][2] | |
| Median Overall Survival (High NMB Expression) | 16.3 months | [1][2] | |
| Median Overall Survival (Low NMB Expression) | 12.7 months | [1][2] | |
| p-value (Kaplan-Meier Analysis) | 0.002 | [1][2] |
Table 2: Prognostic Performance of Established Biomarkers in Glioblastoma
| Biomarker | Parameter | Value | Source |
| IDH1/2 Mutation | Median Overall Survival (Mutant) | 24 - 54 months | [3][4][5] |
| Median Overall Survival (Wild-Type) | 10.5 - 18.3 months | [3] | |
| Prognostic Significance | Favorable prognosis | [6] | |
| MGMT Promoter Methylation | Median Overall Survival (Methylated) | 21.7 - 26.0 months | [7][8] |
| Median Overall Survival (Unmethylated) | 12.7 - 14.0 months | [9][8] | |
| Prognostic Significance | Favorable prognosis, predictive of response to temozolomide | [10] |
Experimental Protocols
The validation of a prognostic biomarker requires a series of well-defined experiments. Below are the detailed methodologies for the key experiments cited in the validation of NMB as a prognostic biomarker for glioblastoma.
Analysis of TCGA Data for NMB Expression
Objective: To determine the expression profile of NMB mRNA in glioblastoma and normal brain tissues using publicly available data from The Cancer Genome Atlas (TCGA).
Methodology:
-
Data Acquisition: RNA-sequencing data and corresponding clinical information for glioblastoma and normal brain tissue samples are downloaded from the TCGA data portal.[11][12]
-
Data Processing: The downloaded data is processed and normalized to account for variations in sequencing depth and gene length.
-
Differential Expression Analysis: Statistical methods, such as the Wilcoxon rank-sum test or DESeq2, are employed to identify genes that are differentially expressed between glioblastoma and normal tissues.
-
Survival Analysis: Patient clinical data is correlated with NMB expression levels to perform survival analysis using the Kaplan-Meier method and log-rank test.[13]
Receiver Operating Characteristic (ROC) Curve Analysis
Objective: To evaluate the diagnostic accuracy of NMB expression in distinguishing glioblastoma from normal brain tissue.
Methodology:
-
Data Input: NMB expression data from both glioblastoma and normal tissue samples are used.
-
ROC Curve Generation: The sensitivity (true positive rate) is plotted against 1-specificity (false positive rate) for various NMB expression thresholds.
-
AUC Calculation: The Area Under the Curve (AUC) is calculated to quantify the overall ability of NMB to discriminate between the two groups. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.[14]
Kaplan-Meier Survival Analysis
Objective: To assess the association between NMB expression levels and overall survival in glioblastoma patients.
Methodology:
-
Patient Stratification: Patients are divided into "high" and "low" NMB expression groups based on a predetermined cutoff value (e.g., median expression).
-
Survival Curve Plotting: The Kaplan-Meier method is used to estimate and plot the survival probability over time for each group.[15]
-
Statistical Comparison: The log-rank test is used to statistically compare the survival curves between the high and low NMB expression groups to determine if there is a significant difference in overall survival.
Immunohistochemistry (IHC)
Objective: To validate the expression of NMB protein in glioblastoma tissue samples and determine its subcellular localization.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) glioblastoma and normal brain tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Antibody Incubation: Tissue sections are incubated with a primary antibody specific to NMB, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogen is added to visualize the antibody-antigen binding, and the sections are counterstained.
-
Microscopic Analysis: The staining intensity and localization of NMB protein are assessed by a pathologist.[16]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the relative mRNA expression levels of NMB in glioblastoma and normal brain tissue samples.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissue samples and reverse transcribed into complementary DNA (cDNA).
-
qRT-PCR Reaction: The cDNA is used as a template for PCR amplification with NMB-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of NMB mRNA, typically normalized to a housekeeping gene. The 2^-ΔΔCt method is commonly used for this calculation.[17][18][19]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication in scientific research. The following diagrams were created using Graphviz (DOT language) to illustrate the this compound signaling pathway and a typical workflow for biomarker validation.
This compound Signaling Pathway in Glioblastoma
This compound exerts its effects by binding to the this compound receptor (NMBR), a G protein-coupled receptor.[20] This interaction triggers downstream signaling cascades that can influence cell growth and proliferation. In glioblastoma C-6 cells, NMB has been shown to activate phospholipase C, leading to an increase in intracellular calcium and phosphoinositide formation.
Experimental Workflow for Prognostic Biomarker Validation
The validation of a potential prognostic biomarker like NMB in glioblastoma typically follows a multi-step process, starting from in silico analysis of large datasets to experimental validation in patient samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased this compound is Associated with a Favorable Prognosis in Glioblastoma [imrpress.com]
- 3. Survival in patients with glioblastoma at a first progression does not correlate with isocitrate dehydrogenase (IDH)1 gene mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 6. IDH-Mutation Is a Weak Predictor of Long-Term Survival in Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGMT methylation and its prognostic significance in inoperable IDH-wildtype glioblastoma: the MGMT-GBM study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Key Genes Associated with Overall Survival in Glioblastoma Multiforme Using TCGA RNA-Seq Expression Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Survival Analysis of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Survival Analysis of Patients with High-Grade Gliomas Based on Data Mining of Imaging Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling qRT-PCR dynamics with application to cancer biomarker quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Specificity: A Comparative Analysis of Neuromedin B and GRP Antibody Cross-Reactivity
For researchers in neuroscience, endocrinology, and oncology, the specific detection of Neuromedin B (NMB) and Gastrin-Releasing Peptide (GRP) is critical for elucidating their distinct physiological and pathological roles. As structurally related peptides of the bombesin family, the potential for antibody cross-reactivity presents a significant challenge. This guide provides a comprehensive comparison of anti-NMB and anti-GRP antibodies, offering detailed experimental protocols and data presentation formats to empower researchers in selecting and validating the most specific reagents for their studies.
This compound and GRP are neuropeptides that regulate a diverse array of biological processes, including smooth muscle contraction, hormone secretion, and cell growth.[1] They exert their effects by binding to distinct G-protein coupled receptors: the NMB receptor (NMBR, or BB1) and the GRP receptor (GRPR, or BB2).[1] Despite their unique receptors and physiological functions, NMB and GRP share significant sequence homology, particularly in their C-terminal regions, which are crucial for receptor binding and are often used as immunogens for antibody production. This structural similarity underscores the potential for immunological cross-reactivity between antibodies designed to target each peptide.
Understanding the Signaling Pathways
Both NMB and GRP signaling pathways are initiated by the binding of the respective peptide to its receptor, leading to the activation of a heterotrimeric G-protein. This event triggers a cascade of intracellular events, most notably the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1] These signaling cascades ultimately modulate gene expression and cellular responses.
Assessing Antibody Cross-Reactivity: Experimental Workflow
To rigorously evaluate the cross-reactivity of anti-NMB and anti-GRP antibodies, a systematic workflow employing techniques such as Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting is recommended.
Quantitative Cross-Reactivity Analysis by Competitive ELISA
Competitive ELISA is a highly effective method for quantifying the specificity of an antibody. This assay measures the ability of a free antigen (the competitor) to compete with a coated antigen for binding to the antibody. The degree of cross-reactivity can be determined by comparing the IC50 values (the concentration of competitor that inhibits 50% of the antibody binding).
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Antibody | Coated Antigen | Competitor Antigen | IC50 (nM) | Cross-Reactivity (%) |
| Anti-NMB Ab 1 | This compound | This compound | 1.5 | 100 |
| This compound | GRP | >1000 | <0.15 | |
| Anti-NMB Ab 2 | This compound | This compound | 2.0 | 100 |
| This compound | GRP | 500 | 0.4 | |
| Anti-GRP Ab 1 | GRP | GRP | 1.2 | 100 |
| GRP | This compound | 800 | 0.15 | |
| Anti-GRP Ab 2 | GRP | GRP | 1.8 | 100 |
| GRP | This compound | >1000 | <0.18 |
Cross-reactivity (%) is calculated as (IC50 of target peptide / IC50 of competing peptide) x 100.
Qualitative Cross-Reactivity Analysis by Western Blot
Western blotting provides a qualitative assessment of antibody specificity by detecting the target protein separated by size. By running lanes with both NMB and GRP, the degree of cross-reactivity can be visually assessed.
Table 2: Hypothetical Cross-Reactivity Data from Western Blot
| Antibody | Antigen Lane: NMB | Antigen Lane: GRP | Specificity |
| Anti-NMB Ab 1 | Strong Band | No Band | High |
| Anti-NMB Ab 2 | Strong Band | Faint Band | Moderate |
| Anti-GRP Ab 1 | No Band | Strong Band | High |
| Anti-GRP Ab 2 | Faint Band | Strong Band | Moderate |
Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with 100 µL/well of either NMB or GRP peptide (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Competition: Prepare serial dilutions of the competitor peptides (NMB and GRP) in assay buffer. In a separate plate, pre-incubate the primary antibody (at a concentration that gives 50-70% of maximal signal) with the competitor peptide dilutions for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody-competitor mixture to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance versus the log of the competitor concentration and determine the IC50 values.
Western Blot Protocol
-
Sample Preparation: Prepare lysates containing either recombinant NMB or GRP. Determine the protein concentration using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-NMB or anti-GRP) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensities in the NMB and GRP lanes for each primary antibody.
Conclusion
The selection of highly specific antibodies is paramount for the accurate investigation of this compound and GRP. Due to their structural similarities, a thorough validation of antibody cross-reactivity is not just recommended but essential. By employing the detailed protocols for competitive ELISA and Western Blotting outlined in this guide, researchers can confidently assess the specificity of their chosen antibodies. The provided data tables offer a clear framework for presenting and interpreting these critical validation results, ultimately leading to more reliable and reproducible findings in the study of these important neuropeptides.
References
A Comparative Analysis of Neuromedin B and Neuromedin U Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the signaling cascades of related neuropeptides is critical for target validation and therapeutic design. This guide provides an objective comparison of the signaling pathways initiated by Neuromedin B (NMB) and Neuromedin U (NMU), supported by experimental data and detailed methodologies.
This compound and Neuromedin U are structurally related neuropeptides that play crucial roles in a variety of physiological processes, including smooth muscle contraction, energy homeostasis, and nociception. While both peptides activate G-protein coupled receptors (GPCRs), their downstream signaling pathways exhibit distinct characteristics, leading to different cellular responses. This guide dissects these differences to provide a clear comparative overview.
Signaling Pathway Overview
This compound and Neuromedin U initiate their cellular effects by binding to specific GPCRs on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins and the subsequent engagement of downstream effector molecules.
This compound Signaling
This compound exerts its effects primarily through the this compound receptor (NMBR), also known as the BB1 receptor.[1] The canonical signaling pathway for NMB involves the coupling of NMBR to Gαq/11 proteins.[2] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] This cascade can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cellular processes such as proliferation and differentiation.[4]
Neuromedin U Signaling
Neuromedin U signaling is more complex due to its interaction with two distinct receptors: Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[2][5] NMUR1 is predominantly expressed in peripheral tissues, while NMUR2 is primarily found in the central nervous system.[5]
Both NMUR1 and NMUR2 are known to couple to Gαq/11 proteins, initiating a signaling cascade similar to that of NMB, involving PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation.[2][5] However, there is also substantial evidence for the coupling of NMU receptors, particularly NMUR2, to Gαi/o proteins.[6] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, NMU signaling has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the MAPK/ERK pathway, contributing to its diverse physiological effects.[7]
Quantitative Comparison of Signaling Parameters
The following table summarizes key quantitative parameters for this compound and Neuromedin U signaling, compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound (NMB) | Neuromedin U (NMU) | Reference(s) |
| Receptor(s) | NMBR (BB1) | NMUR1, NMUR2 | [6][8] |
| Primary G-Protein Coupling | Gαq/11 | Gαq/11, Gαi/o | [2][6] |
| Binding Affinity (Ki) | ~0.05 nM (Human BB1) | NMUR1: ~0.54 nM (Analog 7) NMUR2: ~32-52 nM (Antagonist R-PSOP) | [1][9][10] |
| Binding Affinity (IC50) | Not explicitly found | NMUR1: 0.47 nM (mouse), 2.9 nM (human) NMUR2: 0.26 nM (mouse), 0.91 nM (human) | [11] |
| Functional Potency (EC50) | Not explicitly found for Ca2+ or IP3 | IP3 Accumulation: NMUR1: ~3.7 nM (Analog 7) cAMP Inhibition: NMUR2: Low nanomolar range | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize and compare the signaling pathways of this compound and Neuromedin U.
Experimental Workflow: Calcium Mobilization Assay
A calcium mobilization assay is a common method to assess Gαq-coupled GPCR activation.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin and this compound stimulate the activation of p42(mapk) and p74(raf-1) via a protein kinase C-independent pathway in Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound receptor - Wikipedia [en.wikipedia.org]
- 7. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 9. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of the nonpeptide this compound receptor antagonist PD 168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuromedin B Knockout Mouse Models: A Comparative Analysis for Research and Drug Development
A comprehensive guide to the physiological and behavioral phenotypes of Neuromedin B and its receptor knockout mouse models, providing researchers, scientists, and drug development professionals with a comparative analysis of their metabolic, behavioral, and thermoregulatory characteristics.
This compound (NMB) is a bombesin-like peptide that plays a significant role in various physiological processes. To elucidate its functions, researchers have developed knockout (KO) mouse models targeting either the NMB peptide itself or its primary receptor, the this compound receptor (NMBR). These models have been instrumental in uncovering the involvement of the NMB signaling pathway in metabolism, feeding behavior, thermoregulation, and anxiety. This guide provides a comparative analysis of these models, summarizing key experimental data, detailing methodologies, and visualizing associated signaling and experimental workflows.
Metabolic Phenotype Comparison
This compound receptor knockout (NBR-KO) mice exhibit a notable resistance to diet-induced obesity. While showing no significant difference in body weight compared to wild-type (WT) littermates on a standard diet, female NBR-KO mice gain significantly less weight when fed a high-fat diet (HFD).[1][2] This resistance to obesity is accompanied by improved glucose tolerance and lower fat accumulation.[1][2] Interestingly, this phenotype is observed without significant changes in food intake, suggesting a role for NMBR in energy expenditure.[1]
| Parameter | Genotype | Diet | Observation | Reference |
| Body Weight Gain on HFD | NBR-KO (female) | High-Fat | 4.8-fold increase | [1][2] |
| WT (female) | High-Fat | 8.9-fold increase | [1][2] | |
| Fat Depot Mass on HFD | NBR-KO (female) | High-Fat | ~45% less than WT | [1][2] |
| Carcass Fat Percentage on HFD | NBR-KO (female) | High-Fat | 19.2% | [1][2] |
| WT (female) | High-Fat | 31.3% | [1][2] | |
| Glucose Tolerance on HFD | NBR-KO (female) | High-Fat | No glucose intolerance | [1][2] |
| WT (female) | High-Fat | Developed glucose intolerance | [1][2] | |
| Fasting Insulinemia | NBR-KO (female) | Standard | 48.4% lower than WT | [3] |
Behavioral Analysis
Studies on NBR-KO mice have revealed alterations in anxiety-related behaviors. Female NBR-KO mice show decreased marble burying behavior, a test used to assess repetitive and compulsive-like behaviors that can be related to anxiety.[4] This behavioral phenotype is associated with elevated serotonin (5-HT) expression in the dorsal raphe nucleus, suggesting that NMB/NMBR signaling may modulate serotonergic neuronal activity.[4]
| Behavioral Test | Genotype | Observation | Reference |
| Marble Burying | NBR-KO (female) | Decreased burying behavior | [4] |
| WT (female) | Normal burying behavior | [4] |
Thermoregulation
The NMB system is also implicated in the central regulation of body temperature. Studies have shown that NMBR plays an essential role in thermoregulation.[5] NMBR-deficient mice exhibit a reduced hypothermic response to NMB administration, indicating that this receptor is crucial for mediating NMB's effects on body temperature.[5]
This compound Signaling Pathway
This compound exerts its effects by binding to the NMBR, a G protein-coupled receptor (GPCR).[6] The primary signaling cascade involves the activation of a Gq-type G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] However, evidence also suggests the existence of PKC-independent signaling pathways.[8] More recent studies have revealed that NMBR signaling can also involve the activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[9]
Caption: this compound Signaling Pathway
Experimental Workflow: Generation and Analysis of Knockout Mice
The generation of NMB or NMBR knockout mice typically involves CRISPR/Cas9 technology for precise gene editing. The subsequent analysis includes a battery of metabolic and behavioral tests to characterize the phenotype of the knockout animals compared to their wild-type littermates.
Caption: Knockout Mouse Generation and Analysis Workflow
Experimental Protocols
Metabolic Analysis: Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Behavioral Analysis: Marble Burying Test
-
Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty small glass marbles are evenly spaced on the surface of the bedding.
-
Procedure: A single mouse is placed in the cage. The mouse is left undisturbed for 30 minutes.
-
Scoring: After the 30-minute period, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Analysis: The number of buried marbles is compared between knockout and wild-type mice.
Thermoregulation Analysis: Cold Exposure Study
-
Acclimation: Mice are individually housed and acclimated to the experimental room for a set period.
-
Baseline Temperature: Core body temperature is measured using a rectal probe before the cold challenge.
-
Cold Exposure: Mice are placed in a cold environment (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Temperature Monitoring: Core body temperature is monitored at regular intervals throughout the cold exposure.
-
Analysis: The change in body temperature from baseline is calculated and compared between genotypes.
References
- 1. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 2. protocols.io [protocols.io]
- 3. Marble burying test [bio-protocol.org]
- 4. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marble Burying [protocols.io]
- 6. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuromedin B and Gastrin-Releasing Peptide Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology, signaling, and tissue distribution of the Neuromedin B Receptor (NMBR) and the Gastrin-Releasing Peptide Receptor (GRPR).
The bombesin family of peptides, primarily represented in mammals by this compound (NMB) and Gastrin-Releasing Peptide (GRP), exerts a wide range of physiological effects through their interaction with two high-affinity G protein-coupled receptors (GPCRs): the this compound receptor (NMBR, also known as BB1) and the Gastrin-Releasing Peptide receptor (GRPR, also known as BB2).[1][2] While structurally related, these two receptor subtypes exhibit distinct pharmacological profiles, tissue distributions, and physiological roles. This guide provides a detailed comparative analysis of NMBR and GRPR, supported by experimental data, to aid in the research and development of selective therapeutic agents.
Ligand Binding Affinity and Selectivity
A critical differentiator between NMBR and GRPR is their profound and reciprocal ligand selectivity. NMBR displays a significantly higher affinity for NMB, while GRPR demonstrates a marked preference for GRP. For human receptors, this selectivity is particularly pronounced, with GRPR having a 647-fold higher affinity for GRP than NMB, and NMBR exhibiting a 640-fold higher affinity for NMB over GRP.[3] This high degree of selectivity is fundamental to their distinct biological functions.
Table 1: Comparative Ligand Binding Affinities (Ki, nM) for Human NMBR and GRPR
| Ligand | This compound Receptor (NMBR) | Gastrin-Releasing Peptide Receptor (GRPR) | Selectivity Ratio (NMBR Ki / GRPR Ki) |
| This compound (NMB) | ~0.5 nM | ~320 nM | ~0.0016 |
| Gastrin-Releasing Peptide (GRP) | ~430 nM | ~0.6 nM | ~717 |
Data compiled from studies on human receptors expressed in various cell lines. Actual values may vary depending on the cell type and assay conditions.[3]
Functional Potency and Downstream Signaling
Both NMBR and GRPR are primarily coupled to the Gq family of G proteins.[4] Upon agonist binding, they activate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This canonical signaling cascade is central to many of the physiological effects mediated by these receptors.
The functional potency of NMB and GRP at their respective receptors, typically measured as the half-maximal effective concentration (EC50) in second messenger assays, mirrors their binding affinities. NMB is a potent agonist at NMBR, with EC50 values in the low nanomolar range for inducing mitogenic responses.[6] Similarly, GRP potently stimulates calcium mobilization and other downstream effects through GRPR.[7]
Table 2: Comparative Functional Potency (EC50) of Agonists
| Agonist | Receptor | Assay | EC50 (nM) |
| This compound | Rat NMBR | DNA Synthesis | 0.7 - 0.9 |
| Bombesin Analogs | Human GRPR | Calcium Mobilization | 0.17 - 0.18 (for agonists) |
Signaling Pathways
The primary signaling pathway for both NMBR and GRPR involves Gq protein activation. However, evidence for coupling to other G proteins and the involvement of additional downstream effectors exists, suggesting a more complex signaling network.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogenic signaling by transfected this compound receptors in Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Neuromedin B Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Neuromedin B (NMB) receptor antagonists, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. The information is presented in a structured format to facilitate easy comparison and includes detailed methodologies for key experiments.
Introduction to this compound and its Receptor
This compound (NMB) is a bombesin-like peptide that plays a crucial role in a variety of physiological processes, including cell growth, gastrointestinal motility, and neuronal signaling.[1] It exerts its effects by binding to the this compound receptor (NMBR), a G protein-coupled receptor (GPCR). The activation of NMBR triggers downstream signaling cascades, primarily through Gq alpha subunits, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Dysregulation of the NMB/NMBR signaling pathway has been implicated in the pathophysiology of several diseases, including cancer, neurological disorders, and gastrointestinal conditions, making NMBR an attractive therapeutic target. NMBR antagonists are compounds that block the binding of NMB to its receptor, thereby inhibiting its downstream effects.[1]
Comparative Performance of NMBR Antagonists
The following tables summarize the in vitro and in vivo performance of selected NMBR antagonists based on available experimental data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Affinity and Functional Activity of NMBR Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity (Ki for GRPR, nM) | Cell Line(s) | Reference(s) |
| PD168368 | 15-45 | 96 (Calcium Mobilization) | ~3500 | Human NMBR-expressing cells | [2][3][4] |
| BIM-23042 | 49 (Arachidonate Release) | - | >100-fold vs GRPR | Human NMBR-expressing cells | [3] |
| PD176252 | 0.17 | - | 1.0 | Human BB1 (NMBR) and BB2 (GRPR) receptors | [2][3][5][6] |
| RC-3095 | - | - | Selective for GRPR | - | [3][7][8][9][10] |
Table 2: In Vivo Efficacy of NMBR Antagonists
| Compound | Therapeutic Area | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| PD168368 | Oncology | Breast Cancer Xenograft | 1.2 mg/kg, i.p., daily for 30 days | Significantly suppressed tumor growth and metastasis. | [2] |
| BIM-23127 | Anxiety | Elevated Plus Maze | 1.70 nmol, i.c.v. | Elicited anxiolytic effects. | [11][12] |
| PD176252 | Anxiety | Elevated Plus Maze | 0.621 nmol, i.c.v. | Elicited anxiolytic effects. | [11][12] |
Experimental Protocols
NMBR Signaling Pathway
The binding of this compound to its Gq-coupled receptor initiates a signaling cascade that is a key target for antagonist development.
Experimental Workflow: Validating NMBR Antagonists
The following diagram illustrates a typical workflow for the preclinical validation of NMBR antagonists.
References
- 1. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative pharmacology of the nonpeptide this compound receptor antagonist PD 168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. RC-3095, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of gastrin-releasing peptide and this compound in anxiety and fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.aku.edu [scholars.aku.edu]
Unveiling the Role of Neuromedin B Receptor: A Comparative Analysis of NMBR Deficient Mice
For researchers, scientists, and drug development professionals, understanding the physiological roles of specific receptors is paramount. This guide provides a comprehensive comparison of Neuromedin B Receptor (NMBR) deficient mice with their wild-type counterparts, supported by experimental data and detailed methodologies. The targeted deletion of the NMBR gene offers a crucial tool to dissect the in vivo functions of the this compound (NMB) signaling pathway, revealing its involvement in metabolism, behavior, and nociception.
This compound (NMB) is a bombesin-like peptide that exerts its effects through the high-affinity G protein-coupled receptor, NMBR.[1] The NMB/NMBR system is implicated in a variety of physiological processes, including the regulation of exocrine and endocrine secretions, cell growth, body temperature, and blood pressure.[1] Analysis of mice lacking a functional NMBR provides invaluable insights into the specific contributions of this signaling pathway.
Metabolic Phenotype: A Leaner Profile Under Metabolic Stress
While NMBR deficient mice exhibit no significant difference in body weight or food intake under a standard diet, they display a partial resistance to diet-induced obesity.[1] This suggests a role for NMBR in energy homeostasis, particularly in response to metabolic challenges.
Key Metabolic Parameters in NMBR Deficient Mice
| Parameter | Genotype | Diet | Observation | Reference |
| Body Weight Gain | Wild-Type (WT) vs. NMBR KO | High-Fat Diet (HFD) | NMBR KO mice show significantly less body weight gain compared to WT mice. | [1] |
| Fat Mass | Wild-Type (WT) vs. NMBR KO | High-Fat Diet (HFD) | NMBR KO mice accumulate less fat mass compared to WT counterparts. | [1] |
| Glucose Tolerance | Wild-Type (WT) vs. NMBR KO | High-Fat Diet (HFD) | NMBR KO mice exhibit improved glucose tolerance compared to WT mice on a HFD. | [1] |
| Insulin Sensitivity | Wild-Type (WT) vs. NMBR KO | Standard Diet | NMBR KO mice show a trend towards lower insulin levels. | [1] |
Behavioral Analysis: Altered Anxiety and Serotonergic Function
NMBR deficient mice display distinct behavioral phenotypes, particularly related to anxiety and repetitive behaviors. These alterations are linked to changes in the serotonergic system.
Behavioral Test Performance of NMBR Deficient Mice
| Behavioral Test | Genotype | Observation | Implication | Reference |
| Marble Burying Test | Wild-Type (WT) vs. NMBR KO | NMBR KO mice bury significantly fewer marbles than WT mice. | Reduced anxiety-like and repetitive behavior. | [2] |
| Elevated Plus Maze | Wild-Type (WT) vs. NMBR KO | Altered anxiety-related behaviors have been reported. | NMB/NMBR pathway is involved in modulating anxiety. | |
| Serotonin (5-HT) Levels | Wild-Type (WT) vs. NMBR KO | Elevated 5-HT expression in the dorsal raphe nucleus of NMBR KO mice. | NMB/NMBR signaling may modulate 5-HT neuronal activity. | [2] |
Nociception and Thermoregulation
The NMB/NMBR pathway is also involved in sensory processing, including nociception and the regulation of body temperature.
Sensory Responses in NMBR Deficient Mice
| Parameter | Genotype | Observation | Reference |
| Noxious Heat Response | Wild-Type (WT) vs. NMBR-ablated neurons | Elimination of NMBR-expressing neurons leads to deficits in response to noxious heat. | [3] |
| Thermoregulation | Wild-Type (WT) vs. NMBR KO | The hypothermic effect of NMB is reduced by approximately 50% in NMBR KO mice. | [4] |
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms underlying the observed phenotypes, it is crucial to visualize the NMBR signaling cascade and the experimental procedures used to study these mice.
Experimental Protocols
Diet-Induced Obesity (DIO) Study
-
Animals : Male C57BL/6J NMBR knockout and wild-type littermate mice, aged 8 weeks, are used.
-
Housing : Mice are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diets : Mice are randomly assigned to either a high-fat diet (HFD), with 42% of kilocalories from fat, or a standard fat diet (SFD) for 15 weeks.[5]
-
Monitoring : Body weight and food intake are recorded weekly.
-
Glucose Tolerance Test (GTT) : After a 6-hour fast, mice are administered glucose (2 g/kg body weight) via intraperitoneal injection. Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.[6][7]
-
Body Composition Analysis : Fat and lean mass are determined using quantitative nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).[8][9]
Marble Burying Test
-
Apparatus : A standard mouse cage is filled with 5 cm of clean bedding. Twenty glass marbles are evenly spaced on the surface.[10][11]
-
Acclimation : Mice are acclimated to the testing room for at least 30 minutes prior to the test.[10]
-
Procedure : A single mouse is placed in the cage and left undisturbed for 30 minutes.[3]
-
Scoring : After 30 minutes, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted.[3][10]
Alternative Models and Future Directions
The comparison of NMBR deficient mice with other bombesin-like peptide receptor knockout models, such as those for the gastrin-releasing peptide receptor (GRPR) and bombesin receptor subtype-3 (BRS-3), reveals both distinct and overlapping functions. For instance, while NMBR knockout mice show altered thermoregulation, this is not a prominent feature of GRPR deficient mice.[4]
Future research could explore the therapeutic potential of targeting the NMBR pathway for metabolic disorders and anxiety. The development of specific NMBR antagonists will be crucial for these investigations. The NMBR deficient mouse model will continue to be an indispensable tool in elucidating the complex roles of this compound in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 3. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Identification of Body Fat Mass as a Major Determinant of Metabolic Rate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 10. mmpc.org [mmpc.org]
- 11. Marble burying - Wikipedia [en.wikipedia.org]
Differences in Neuromedin B expression between healthy and diseased tissue.
For Immediate Release
This guide provides a comprehensive comparison of Neuromedin B (NMB) expression in healthy versus diseased tissues, with a focus on its implications in cancer. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the role of NMB and its receptor (NMBR) as a potential therapeutic target.
Executive Summary
This compound (NMB), a bombesin-like peptide, and its high-affinity receptor (NMBR), a G protein-coupled receptor, play crucial roles in various physiological processes. Emerging evidence highlights a significant dysregulation of NMB and NMBR expression in several diseases, most notably in various forms of cancer. This guide summarizes the quantitative differences in NMB and NMBR expression between healthy and cancerous tissues, details the experimental methodologies used for their detection, and illustrates the key signaling pathways activated by NMB.
Data Presentation: this compound and its Receptor Expression in Cancer
The following tables summarize the quantitative data on NMB and NMBR expression in different cancer types compared to normal tissues, as reported in peer-reviewed studies.
| Cancer Type | Tissue | Molecule | Method of Analysis | Comparison | Finding |
| Glioblastoma (GBM) | Brain | NMB mRNA | TCGA Database Analysis | GBM vs. Normal Brain | Significantly increased expression in GBM. AUC value of 0.984 for distinguishing GBM from healthy tissue.[1] |
| Invasive Breast Cancer | Breast | NMBR mRNA | Microarray Data (GSE10797) | Invasive Breast Cancer (n=28) vs. Normal Breast Tissue (n=5) | Significantly higher expression in invasive breast cancer tissues.[2] |
| Cervical Cancer | Cervix | NMB mRNA | TCGA Database Analysis | Cervical Cancer vs. Normal Cervix Epithelium | Significantly increased expression in cervical cancer tissues.[3] |
| Cervical Cancer with Perineural Invasion (PNI) | Cervix | NMB Protein | Immunohistochemistry | PNI vs. Non-PNI | Significantly higher protein levels in cervical cancer tissues with PNI.[3] |
| Lung Cancer | - | NMB mRNA | S1 Nuclease Protection Assay | Lung Cancer Cell Lines (n=15) | NMB mRNA was detected in the majority of the 15 lung cancer cell lines examined. |
This compound Signaling Pathways
NMB exerts its effects by binding to the NMBR, which can couple to different G proteins (primarily Gq and Gi) to initiate a cascade of intracellular signaling events. These pathways can lead to diverse cellular responses, including cell proliferation, migration, and survival.
Gq-Coupled Signaling Pathway
Activation of the Gq protein by the NMBR leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of Protein Kinase C (PKC) and other calcium-dependent enzymes.[4][5]
MAPK/ERK Signaling Pathway
The NMBR can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a critical regulator of cell proliferation and survival.[6] This can occur through G protein-dependent activation of Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess NMB and NMBR expression and function.
Quantitative Real-Time PCR (qRT-PCR) for NMB mRNA Expression
This protocol allows for the quantification of NMB mRNA levels in tissue samples.
Methodology:
-
RNA Extraction: Total RNA is isolated from healthy and diseased tissue samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).
-
Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for NMB and a reference gene (e.g., GAPDH). The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of NMB mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene.
Immunohistochemistry (IHC) for NMB Protein Localization
This protocol enables the visualization of NMB protein expression and its localization within tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Non-specific binding is blocked using a blocking solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for NMB.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Detection: The signal is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.
Western Blotting for NMB Protein Expression
This technique is used to detect and quantify the amount of NMB protein in tissue or cell lysates.
Methodology:
-
Protein Extraction: Total protein is extracted from tissue or cell samples using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary and Secondary Antibody Incubation: The membrane is incubated with a primary antibody against NMB, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The differential expression of this compound and its receptor in diseased versus healthy tissues, particularly the overexpression observed in several cancers, suggests their potential as biomarkers and therapeutic targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the role of the NMB/NMBR axis in health and disease. Further studies are warranted to fully elucidate the clinical utility of targeting this pathway for diagnostic and therapeutic purposes.
References
- 1. This compound receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombesin and this compound stimulate the activation of p42(mapk) and p74(raf-1) via a protein kinase C-independent pathway in Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Neuromedin B
Researchers, scientists, and drug development professionals handling Neuromedin B must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this compound waste, aligning with standard laboratory safety and chemical handling practices.
Core Principles of Peptide Disposal
This compound, like other bioactive peptides, requires disposal as chemical waste. It should never be discarded down the drain or in regular trash due to its potential biological activity and unknown long-term environmental impact.[1][2][3] The primary directive for disposal is to follow your institution's specific guidelines for chemical and hazardous waste.[1][2] For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department is crucial.[2]
Procedural Steps for this compound Disposal
Adherence to a systematic disposal procedure is critical for safety and compliance. The following steps outline the recommended process for handling and disposing of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE to prevent accidental exposure. This includes:
2. Waste Segregation and Collection: Proper segregation of waste streams is fundamental to safe disposal.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Materials:
-
Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be disposed of in the designated chemical waste container.[5]
-
3. Labeling and Storage: Accurate labeling and secure storage of waste are critical for safe handling and disposal by waste management personnel.
-
All waste containers must be clearly and accurately labeled with the full chemical name "this compound" and any known hazard information.[2][5]
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's waste management service.[2]
4. Arranging for Disposal: The final step is to coordinate with your institution's EHS department or chemical safety officer to arrange for the pickup and disposal of the this compound waste.[1][2] It is common practice to offer the material to a licensed, professional waste disposal company.[4]
Summary of Disposal Procedures
| Waste Type | Collection Container | Labeling | Disposal Method |
| Solid this compound | Sealed, labeled chemical waste container | "this compound Waste (Solid)" | Collection by institutional hazardous waste management |
| Liquid this compound | Sealed, leak-proof, labeled chemical waste container | "this compound Waste (Liquid)" | Collection by institutional hazardous waste management |
| Contaminated Labware | Labeled chemical waste container or bag | "this compound Contaminated Waste" | Collection by institutional hazardous waste management |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This compound Signaling Pathway
While not directly related to disposal, understanding the biological context of this compound is important for appreciating its potential bioactivity. This compound exerts its effects by binding to a G-protein coupled receptor, which initiates a signaling cascade involving phospholipase activation, calcium mobilization, and protein kinase C activation.[6] This biological activity underscores the importance of treating it as hazardous chemical waste.
Caption: Simplified signaling pathway of this compound.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. realpeptides.co [realpeptides.co]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Neuromedin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with bioactive peptides like Neuromedin B (NMB). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and build a foundation of trust in your laboratory's safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure and contamination.[1][2] The specific PPE required may vary based on the experimental procedures, but a baseline of protection is always necessary.
Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles[3] - Chemical-resistant gloves (e.g., nitrile)[3][4] - Laboratory coat or gown[2][3][4] - Closed-toe shoes[1][4] |
| Handling of Lyophilized Powder | - All PPE for routine handling - Fume hood to minimize inhalation[4] - Dust respirator or a properly fitted N95 mask[3] |
| Large Volume or High Concentration Work | - All PPE for routine handling - Chemical apron for added protection[1] - Face shield in addition to goggles when there is a significant splash risk[1] |
| Spill Cleanup | - Full protective suit[3] - Splash goggles[3] - Dust respirator[3] - Heavy-duty, chemical-resistant gloves[5] - Chemical-resistant boots[3] |
It is imperative to inspect all PPE for damage before use and to remove and dispose of it properly to avoid cross-contamination.[1]
Operational Plan: From Receipt to Reconstitution
A clear operational plan ensures the integrity of this compound and the safety of laboratory personnel throughout the experimental workflow.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Lyophilized this compound should be stored at -20°C for long-term stability.[1][2]
-
Reconstituted peptide solutions should be stored at 2°C to 8°C for short-term use and frozen for longer-term storage. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[1]
Step 2: Reconstitution
-
All handling of powdered peptides should be conducted in a designated clean area, ideally within a fume hood or ventilated enclosure, to prevent inhalation of airborne particles.[2][4]
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.[1][2]
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to denature.[1]
-
Clearly label all containers with the peptide name, concentration, reconstitution date, and any hazard information.[1][2]
Step 3: Experimental Use
-
Always handle this compound solutions with the appropriate PPE.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Work in a well-ventilated area to minimize inhalation exposure.[3]
-
After handling, thoroughly wash your hands.[3]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated materials is critical for environmental safety and regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused this compound (Lyophilized or Solution) | - Treat as chemical waste.[4] - Collect in a designated, clearly labeled, and sealed waste container.[4] - Follow your institution's specific guidelines for chemical waste disposal. Some protocols may recommend dissolving the material in a combustible solvent for incineration.[5] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated chemical or biological waste container, depending on the nature of the experiment.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Remove carefully to avoid contaminating yourself and the surrounding area. - Dispose of in the appropriate laboratory waste stream as per institutional protocols. |
Never dispose of peptides down the drain or in the regular trash.[4] All waste must be handled in accordance with local, state, and federal regulations.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Response Protocols
| Incident | First Aid / Response |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] - Remove any contaminated clothing. - Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] - Seek immediate medical attention. |
| Inhalation | - Move the individual to an area with fresh air.[5] - If breathing is difficult, provide respiratory support. - Seek medical attention. |
| Spill | - Evacuate and restrict access to the spill area.[4] - Wearing appropriate PPE, contain the spill using absorbent materials. - Decontaminate the area according to your institution's protocols. - Collect all cleanup materials in a sealed container for proper disposal. |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to its specific G protein-coupled receptor, the this compound receptor (NMBR).[6][7] This interaction initiates a cascade of intracellular signaling events. The binding of NMB to NMBR activates the Gq alpha subunit of the associated G protein, which in turn stimulates phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] DAG, in conjunction with calcium ions, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately influencing cellular processes such as smooth muscle contraction, cell growth, and neurotransmission.[7][8][9]
Caption: this compound signaling pathway initiated by receptor binding.
References
- 1. realpeptides.co [realpeptides.co]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. benchchem.com [benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. peptide.co.jp [peptide.co.jp]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
